molecular formula C6H6ClN3O B8791491 4-Amino-2-chloronicotinamide

4-Amino-2-chloronicotinamide

Cat. No.: B8791491
M. Wt: 171.58 g/mol
InChI Key: VXYLVBZAENKXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloronicotinamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-chloronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-amino-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C6H6ClN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

VXYLVBZAENKXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-chloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-2-chloropyridine-3-carboxamide, a key heterocyclic intermediate in modern medicinal chemistry. This document moves beyond a simple datasheet to offer insights into the practical implications of these properties for researchers in drug discovery and development.

Introduction: A Molecule of Growing Interest

4-amino-2-chloropyridine-3-carboxamide (IUPAC Name: 4-amino-2-chloropyridine-3-carboxamide) is a substituted pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1] Its unique arrangement of a chlorine atom, an amino group, and a carboxamide moiety on the pyridine ring presents a rich chemical scaffold for the development of novel therapeutic agents. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in synthetic strategies and for predicting the properties of its downstream derivatives.

Molecular Structure and Core Chemical Properties

The foundational properties of a molecule are dictated by its structure. 4-amino-2-chloropyridine-3-carboxamide, with the chemical formula C₆H₆ClN₃O, possesses a calculated molecular weight of approximately 171.58 g/mol .[1]

Table 1: Core Chemical and Computed Properties of 4-amino-2-chloropyridine-3-carboxamide

PropertyValueSource
IUPAC Name 4-amino-2-chloropyridine-3-carboxamidePubChem[1]
CAS Number 1216816-10-2PubChem[1]
Molecular Formula C₆H₆ClN₃OPubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 82 ŲPubChem[1]

The computed XLogP3 value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for favorable pharmacokinetic profiles.[1] The presence of two hydrogen bond donors (the amino and amide groups) and three hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen, and the amino nitrogen) indicates the potential for significant intermolecular interactions, influencing properties such as solubility and melting point.[1]

Experimental Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, this section will detail the available information and provide protocols for its determination.

Melting Point

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

Caption: A stepwise process for determining the thermodynamic solubility of a compound.

Acidity and Basicity (pKa)

The pKa values of 4-amino-2-chloropyridine-3-carboxamide are crucial for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pyridine nitrogen will be basic, while the amino group is also basic. The amide N-H is generally considered very weakly acidic. The predicted pKa for the related 4-amino-2-chloropyridine is 4.73. [5]The electron-withdrawing nature of the adjacent carboxamide group in the target molecule would likely decrease the basicity of the pyridine nitrogen.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common and reliable method for determining pKa values.

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of 4-amino-2-chloropyridine-3-carboxamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the protons of the amino and amide groups. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the amino and amide groups (typically in the range of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion and Future Directions

4-amino-2-chloropyridine-3-carboxamide is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public literature, this guide provides a framework for understanding its key characteristics based on its structure and the properties of closely related analogues. The experimental protocols outlined herein provide a clear path for researchers to determine these critical parameters, thereby enabling the full realization of this compound's potential in the development of novel chemical entities. Further research into the solid-state properties, such as polymorphism, would also be of significant value to the drug development community.

References

  • PubChem. 4-Amino-3-chloropyridine-2-carboxylic acid. [Link]

  • Ottokemi. 4-Amino-2-chloropyridine, 97% (14432-12-3). [Link]

  • PubChem. 4-Amino-2-chloronicotinamide. [Link]

  • Google Patents.
  • PubChem. Methyl 4-amino-2-chloronicotinate. [Link]

  • European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985. [Link]

  • Google Patents.
  • PubChem. 4-Amino-2,6-dichloro-N-methylnicotinamide. [Link]

  • PubChem. Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. [Link]

  • Google Patents. EP0543000B1 - Novel method for preparing 3-amino-2-chloro-4-alkylpyridines.
  • Google Patents. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

An In-depth Technical Guide to 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1216816-10-2

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic deployment of molecular scaffolds that are predisposed to interact with biological targets is of paramount importance. 4-Amino-2-chloronicotinamide, a substituted pyridinamide, represents one such "privileged" scaffold. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs are prevalent in a multitude of biologically active agents, particularly in the realm of protein kinase inhibition. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the chemical properties, plausible synthetic routes, analytical methodologies, and, most critically, the potential applications of 4-Amino-2-chloronicotinamide as a versatile building block in the synthesis of novel therapeutics. The insights provided herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for its utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-2-chloronicotinamide is fundamental to its application in synthesis and biological screening.

PropertyValueSource
CAS Number 1216816-10-2[1]
Molecular Formula C₆H₆ClN₃O[1]
Molecular Weight 171.58 g/mol [1]
IUPAC Name 4-amino-2-chloropyridine-3-carboxamide
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Predicted to be soluble in DMSO, DMF, and alcoholsAnalogy
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]
SMILES O=C(N)C1=C(Cl)N=CC=C1N[1]

Synthesis of 4-Amino-2-chloronicotinamide: A Proposed Pathway

G A 2-Chloro-4-fluoropyridine B 2-Chloro-4-fluoropyridine-3-carbaldehyde A->B 1. LDA, THF, -78°C 2. DMF C 4-Amino-2-chloronicotinaldehyde B->C NH3 (aq), 1,4-Dioxane, RT D 4-Amino-2-chloronicotinic acid C->D Oxidizing Agent (e.g., KMnO4 or Oxone®) E 4-Amino-2-chloronicotinamide D->E Amidation (e.g., SOCl2, then NH4OH or coupling agent like HATU)

Caption: Proposed synthetic pathway for 4-Amino-2-chloronicotinamide.

Detailed Experimental Protocol: Proposed Synthesis

Part 1: Synthesis of 4-Amino-2-chloronicotinaldehyde [2]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

  • Formation of Lithium Diisopropylamide (LDA): Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C. Stir for 30 minutes.

  • Formylation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir for 1 hour. Subsequently, add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at -78°C for another 2 hours.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-4-fluoropyridine-3-carbaldehyde.

  • Amination: Dissolve the crude aldehyde in a 1:1 mixture of 1,4-dioxane and concentrated aqueous ammonia. Stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a precipitate of 4-amino-2-chloronicotinaldehyde should form. Isolate the product by filtration, wash with cold water, and dry under vacuum.

Part 2: Oxidation to 4-Amino-2-chloronicotinic acid

  • Oxidation: Dissolve the 4-amino-2-chloronicotinaldehyde in a suitable solvent (e.g., acetone/water mixture). Cool the solution in an ice bath and add an oxidizing agent such as potassium permanganate or Oxone® portion-wise.

  • Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium bisulfite). Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry to yield 4-amino-2-chloronicotinic acid.

Part 3: Amidation to 4-Amino-2-chloronicotinamide [3]

  • Activation of Carboxylic Acid: Suspend the 4-amino-2-chloronicotinic acid in an inert solvent like dichloromethane (DCM) or thionyl chloride. Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added. Stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Ammonia Addition: Cool the acyl chloride solution to 0°C and add a concentrated solution of ammonium hydroxide dropwise.

  • Isolation and Purification: Stir the reaction mixture at room temperature overnight. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-chloronicotinamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 4-Amino-2-chloronicotinamide. While specific spectra for this compound are not widely published, data from commercial suppliers indicate their availability.[1] The following are expected analytical characteristics and a detailed protocol for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for assessing the purity of 4-Amino-2-chloronicotinamide and for monitoring reaction progress. The following method is adapted from a protocol for the structurally similar 4-Amino-2-chloropyridine.[4][5]

ParameterCondition
Column Primesep 100 mixed-mode stationary phase, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size
Mobile Phase Isocratic: 45% Acetonitrile, 55% Water with 0.05% Sulfuric Acid
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Injection Volume 1 µL
Sample Preparation 1.0 mg/mL in 50:50 Acetonitrile/Water
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the primary amine and amide groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (chloro, amino, and carboxamide). Data for the related 2-chloronicotinamide can be used as a reference.[6]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique should readily show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 171.58. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 4-Amino-2-chloronicotinamide lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential, particularly as kinase inhibitors. The aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where the amino group and the pyridine nitrogen form crucial hydrogen bonds with the kinase hinge region.

G cluster_0 Fragment-Based Drug Discovery Workflow A Fragment Library Screening B Hit Identification (e.g., 4-Amino-2-chloronicotinamide) A->B C Hit Validation (Biophysical Methods) B->C D Structure-Based Design (X-ray Crystallography/Modeling) C->D E Fragment Growing/Linking D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: A hypothetical workflow for utilizing 4-Amino-2-chloronicotinamide in fragment-based drug discovery.

Rationale as a Kinase Inhibitor Fragment
  • Hinge Binding: The 4-amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site.

  • Vectors for Growth: The chloro group at the 2-position and the carboxamide at the 3-position provide synthetic handles for "fragment growing" or "linking" in fragment-based drug discovery.[7][8][9] The chlorine can be displaced by various nucleophiles in SNAr reactions, and the amide can be further functionalized.

Experimental Protocol: Kinase Inhibitor Screening Assay

The following is a general protocol for screening 4-Amino-2-chloronicotinamide or its derivatives for inhibitory activity against a target kinase.

  • Materials: Target kinase, appropriate substrate peptide, ATP, kinase buffer, 96- or 384-well plates, detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Preparation: Prepare a stock solution of 4-Amino-2-chloronicotinamide in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

  • Assay Procedure: a. Add the kinase and substrate peptide to the wells of the assay plate. b. Add the serially diluted compound or DMSO (as a control) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-chloronicotinamide.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Amino-2-chloronicotinamide stands as a compound of significant potential for the medicinal chemist and drug discovery scientist. While its own biological profile is yet to be fully elucidated in the public domain, its structural components are deeply embedded in the design of successful therapeutics. This guide has provided a comprehensive framework for understanding its properties, a plausible and detailed synthetic strategy, robust analytical methods, and a strong rationale for its application as a key building block, particularly in the pursuit of novel kinase inhibitors. By leveraging the principles and protocols outlined herein, researchers are well-equipped to unlock the potential of this versatile chemical entity.

References

  • Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. CN104725303A.
  • Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. Benchchem.
  • An In-depth Technical Guide to 4-Amino-2-chloronicotinonitrile (CAS: 1194341-42-8). Benchchem.
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. CN106366002A.
  • Direct Amidation of Unprotected Amino Acids. TCI AMERICA.
  • Screening of protein kinase inhibitors and knockdown experiments identified four kinases that affect mitochondrial
  • Fragment-based drug discovery campaigns guided by n
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • 1216816-10-2|4-Amino-2-chloronicotinamide|BLD Pharm.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
  • 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed.
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. 2024.
  • LC/MS/MS structure elucidation of reaction intermediates formed during the TiO(2)
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • 4-Amino-2,6-dichloro-N-methylnicotinamide | C7H7Cl2N3O | CID 177811552. PubChem.
  • Catalytic Amid
  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
  • HPLC Methods for analysis of 4-Amino-2-chloropyridine.
  • 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum. ChemicalBook.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Does anyone know what peak of m/z 524.739 (charge 2+) in LC-MS could be?
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
  • 64321-24-0 | 2-Amino-6-chloronicotinamide | ChemScene.
  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. PMC - NIH.
  • Amino acids. Medizinische Fakultät Münster.
  • Detecting Cooperative Binding in Fragment-Based Drug Design. PMC - NIH.
  • Novel synthesis of substituted 4-amino-pyrimidines. EP2307355B1.
  • In vivo CRISPR screens reveal Serpinb9 and Adam2 as regulators of immune therapy response in lung cancer. bioRxiv.
  • mass spectrometry based experimental strategies to characterize native and non-native disulfide bonds in cysteine-rich protein therapeutics. UMass ScholarWorks.
  • Selected Publications and Patents
  • TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. 2024.
  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. PubMed.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Nicotinamide Scaffolds in Drug Discovery

Nicotinamide, a humble amide of nicotinic acid and a form of vitamin B3, stands at the crossroads of cellular metabolism and signaling. Its central role lies in its function as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical for a vast array of redox reactions essential for life.[1] Beyond this metabolic function, NAD+ is a key substrate for several enzyme families, including the Poly(ADP-ribose) Polymerases (PARPs), sirtuins (SIRTs), and CD38/157 glycohydrolases, which regulate fundamental processes like DNA repair, gene expression, and calcium signaling.[1]

The therapeutic potential of modulating these NAD+-dependent pathways has driven extensive research into the development of novel nicotinamide derivatives. These synthetic analogs, by mimicking the nicotinamide moiety of the NAD+ substrate, can act as potent and selective inhibitors or modulators of these key enzymes.[2][3] Consequently, they have emerged as promising candidates for treating a spectrum of human diseases, from cancer to neurodegenerative disorders.[2][4]

This guide provides a comprehensive, field-proven framework for the systematic biological screening of novel nicotinamide derivatives. It is designed not as a rigid template, but as a logical cascade, moving from high-throughput primary screens to detailed mechanistic and phenotypic validation. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility—the cornerstones of successful drug discovery.

Part 1: The Screening Cascade: From High-Throughput Hits to Validated Leads

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify and characterize promising compounds. The initial goal is to cast a wide net to identify any compound with a desired biological effect (a "hit"), followed by increasingly specific assays to confirm this activity, elucidate its mechanism of action, and validate its potential in a cellular context.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanistic & Cellular Validation cluster_3 Phase 4: Lead Optimization Lib Nicotinamide Derivative Library HTS High-Throughput Cell Viability Screen (e.g., MTT/XTT Assay) Lib->HTS Hits Initial 'Hits' Identified (Compounds showing bioactivity) HTS->Hits Confirm Hit Confirmation (Re-testing from fresh stock) Hits->Confirm Dose IC50 Determination (Dose-Response Curves) Confirm->Dose Mech Target-Specific Enzyme Assays (PARP, SIRT, NNMT) Dose->Mech Cell Cellular Target Engagement & Phenotypic Assays (Western Blot, etc.) Mech->Cell Lead Validated Lead Compound Cell->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR

Caption: A typical screening cascade for novel nicotinamide derivatives.

Foundational High-Throughput Screening (HTS): Cell Viability Assays

The logical first step for many therapeutic areas, particularly oncology, is a broad assessment of cytotoxicity or cytostatic activity against relevant cell lines.[5] Tetrazolium reduction assays like MTT and XTT are robust, cost-effective, and scalable for HTS.[6][7]

The Causality: These assays measure the overall metabolic activity of a cell population, which serves as a reliable proxy for cell viability and proliferation.[8][9] Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[6] A decrease in color formation in the presence of a test compound indicates reduced metabolic activity, suggesting either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Experimental Protocol: XTT Cell Viability Assay

This protocol is favored over MTT for HTS as it produces a water-soluble formazan, eliminating a solubilization step and reducing handling time.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel nicotinamide derivatives in culture medium. The final concentration might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 48-72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., TACS® XTT Cell Proliferation/Viability Assay).[10] This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Labeling and Incubation: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-6 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the untreated controls are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[11]

Part 2: Deconvolution of Mechanism: Target-Specific Enzyme Assays

Once initial hits are confirmed, the next critical phase is to determine if they act on the intended molecular targets. Given the structure of nicotinamide derivatives, the primary suspects are NAD+-utilizing enzymes.[3] Running specific, cell-free enzymatic assays is the most direct way to establish a structure-activity relationship (SAR) and confirm the mechanism of action.[12][13]

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assays

The Rationale: PARPs are crucial for DNA single-strand break repair.[14] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality. Many nicotinamide derivatives are designed as PARP inhibitors.[15]

G cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Activation (Recruits Repair Proteins) SSB->PARP Repair SSB Repair PARP->Repair SSB2 DNA Single-Strand Break (SSB) PARPi PARP Trapping (Inhibited by Nicotinamide Derivative) SSB2->PARPi DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARPi->DSB HR Homologous Recombination (HR) Repair Defective DSB->HR Death Cell Death (Apoptosis) DSB->Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocol: Chemiluminescent PARP Inhibition Assay

This assay format provides high sensitivity and is well-suited for inhibitor screening.

  • Plate Preparation: Use a 96-well strip plate pre-coated with histones, the primary protein target for PARP modification.

  • Reaction Setup: In each well, add the following in order:

    • Assay Buffer.

    • 10 µL of various concentrations of the nicotinamide derivative inhibitor (or vehicle control).

    • 10 µL of activated DNA (provided in kits to stimulate PARP activity).

    • 10 µL of the PARP enzyme.

  • Initiation of Reaction: Add 10 µL of a biotinylated NAD+ solution to each well to start the reaction. The PARP enzyme will use this substrate to poly(ADP-ribosyl)ate the histone proteins on the plate.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection:

    • Add 50 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well.[16] This will bind to the biotinylated PAR chains attached to the histones.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound conjugate.

  • Signal Generation: Add 50 µL of a chemiluminescent HRP substrate.[16] The HRP will catalyze a reaction that produces light.

  • Data Acquisition: Immediately read the luminescence on a microplate reader. The signal intensity is directly proportional to PARP activity. A potent inhibitor will result in a significantly lower signal.

  • Analysis: Calculate percent inhibition for each derivative concentration and determine the IC₅₀ value.

Sirtuin (SIRT) Activity Assays

The Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.[17] Nicotinamide itself is a known product and feedback inhibitor of sirtuins.[18][19] Novel derivatives may act as more potent or selective modulators of specific sirtuin isoforms (SIRT1-7).

Experimental Protocol: Fluorometric Sirtuin Activity Assay

This is a common method that uses a peptide substrate containing a fluorophore and a quencher.

  • Reaction Setup: In a 96-well black microplate, combine:

    • Assay Buffer.

    • Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3).

    • The test nicotinamide derivative at various concentrations.

    • The fluorogenic acetylated peptide substrate (e.g., based on p53 sequences).[18]

  • Initiation of Reaction: Add NAD+ to each well to start the deacetylation reaction.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Development: Add a developer solution containing a protease that specifically cleaves the deacetylated peptide. This separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[18] The fluorescence intensity is directly proportional to sirtuin activity.

  • Analysis: Determine the IC₅₀ values for inhibitory compounds by plotting the reduction in fluorescence against compound concentration.

An alternative, powerful method is an enzyme-coupled assay that continuously measures the production of nicotinamide, a direct product of the sirtuin reaction.[17][20][21] This avoids potential artifacts from modified peptide substrates.

Part 3: Cellular Validation and Phenotypic Confirmation

Demonstrating that a compound inhibits a purified enzyme is a crucial step, but it is not sufficient. The compound must be able to enter a cell, engage its target, and elicit a desired biological response.

Target Engagement Confirmation via Western Blotting

The Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels or post-translational modifications, providing direct evidence of a drug's effect on a cellular pathway.[22] For a PARP inhibitor, we can measure the level of PARylation. For a SIRT1 modulator, we can look at the acetylation status of a known substrate like p53.

Experimental Protocol: Detecting PARP Activity (PARylation) in Cells

  • Cell Culture and Treatment: Seed cells (e.g., U87 glioblastoma cells) and treat them with the nicotinamide derivative for a set period (e.g., 24 hours). Include a positive control (e.g., a known PARP inhibitor like Olaparib) and a vehicle control. To induce DNA damage and maximize PARP activity, treat cells with a DNA-damaging agent like H₂O₂ for the final 15-30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[23] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[22][23]

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes poly(ADP-ribose) chains (pan-ADP-ribose antibody).[24] Also, probe a separate blot (or strip and re-probe the same one) with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. A decrease in the high-molecular-weight smear of PARylation in the lanes treated with the nicotinamide derivative indicates successful PARP inhibition in the cellular environment.

Specialized Phenotypic Assays

Based on the intended therapeutic application, more specific assays are required.

  • For Neuroprotection: If the derivatives are being screened for neuroprotective properties, an assay using neuronal cells (e.g., HT22 hippocampal cells) subjected to an insult like glutamate-induced oxidative stress or oxygen-glucose deprivation can be employed.[25][26] Cell viability would be the primary readout, demonstrating the compound's ability to protect neurons from death.[25]

  • For Anti-inflammatory Activity: A common assay involves using macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The readout would be the measurement of inflammatory mediators like nitric oxide (using the Griess reagent) or cytokines (using ELISA) in the culture supernatant. A successful compound would reduce the production of these inflammatory markers.[27]

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparing the activity of multiple derivatives and establishing a structure-activity relationship (SAR).

Table 1: Comparative Biological Activity of Novel Nicotinamide Derivatives

Compound IDCell Viability IC₅₀ (µM) [MCF-7 Cells]PARP-1 Enzyme IC₅₀ (µM)SIRT1 Enzyme IC₅₀ (µM)
NCD-00115.2 ± 1.82.5 ± 0.3> 100
NCD-0028.7 ± 0.90.9 ± 0.1> 100
NCD-003> 100> 10012.5 ± 2.1
Olaparib10.5 ± 1.10.05 ± 0.01Not Active
VehicleNo ActivityNo ActivityNo Activity

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical dataset, compounds NCD-001 and NCD-002 show potent and selective inhibition of the PARP-1 enzyme, which correlates with their cytotoxicity in MCF-7 breast cancer cells. NCD-002 is more potent than NCD-001. In contrast, NCD-003 shows no cytotoxicity or PARP inhibition but is a moderate inhibitor of SIRT1, indicating a different mechanism of action that may warrant investigation in other models. This type of analysis is the foundation for selecting lead compounds for further optimization.

References

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? Retrieved from [Link]

  • Niren, N. M. (n.d.). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Navarrete-Solís, J., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]

  • Gallego-Jara, J., et al. (2019). Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay. PubMed. Retrieved from [Link]

  • Sanchez-Carron, G., et al. (2016). Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. PMC - NIH. Retrieved from [Link]

  • van Haren, M. J., et al. (n.d.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of nicotinamide derivatives with potential drug activities. Retrieved from [Link]

  • Tsai, M.-J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Xu, K., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Retrieved from [Link]

  • Chan, M., et al. (n.d.). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. PMC. Retrieved from [Link]

  • Harris, A. R., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - NIH. Retrieved from [Link]

  • Singh, A., et al. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. Retrieved from [Link]

  • Maher, P., et al. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • NIH Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • NIH Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]

  • G-R, S., et al. (n.d.). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. Retrieved from [Link]

  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. PubMed. Retrieved from [Link]

  • MDPI. (2022). Neuronal Activity Reporters as Drug Screening Platforms. Retrieved from [Link]

  • ResearchGate. (2025). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Retrieved from [Link]

  • Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Guan, X., et al. (n.d.). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved from [Link]

  • Prasad, A. S., et al. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • BMSEED. (n.d.). Screening of Neuroprotective Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

  • Zaganjor, E., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC. Retrieved from [Link]

  • PubMed. (2020). High-throughput screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • PMC - NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

Sources

In Silico Characterization and Optimization of the 4-Amino-2-chloronicotinamide Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive in silico modeling protocol for 4-Amino-2-chloronicotinamide (CAS: 247565-37-5), a privileged scaffold in medicinal chemistry. Widely utilized as an intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., VEGFR-2, Syk), this molecule offers distinct electronic and steric features suitable for structure-based drug design (SBDD). This document details a multi-stage computational workflow—ranging from Quantum Mechanical (QM) profiling to Molecular Dynamics (MD) simulations—designed to validate the scaffold's reactivity, binding affinity, and drug-likeness.[1]

Introduction: The Scaffold Advantage

4-Amino-2-chloronicotinamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for more than one type of receptor. Its core pyridine ring, substituted with amino and amide groups, mimics the adenine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors.

Key Structural Features:

  • 2-Chloro Group: Provides a handle for nucleophilic aromatic substitution (

    
    ) to introduce hydrophobic tails, essential for occupying the hydrophobic back pocket of kinases.
    
  • 4-Amino Group: Acts as a hydrogen bond donor, critical for interaction with the kinase hinge region (e.g., Glu/Cys residues).

  • Nicotinamide Moiety: Facilitates hydrogen bonding networks and water-mediated interactions.

Phase I: Quantum Mechanical (QM) Profiling

Before docking, the electronic properties of the scaffold must be characterized to predict reactivity and non-covalent interaction potential.

Density Functional Theory (DFT) Protocol

Objective: Determine the Global Minimum Energy Conformer and visualize the Molecular Electrostatic Potential (MEP).

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). This level of theory balances computational cost with accuracy for organic molecules.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    

Causality: The B3LYP hybrid functional effectively accounts for electron exchange energy, while the diffuse functions (++) in the basis set describe the lone pairs on the chlorine and nitrogen atoms accurately.

Key Output Parameters:

  • HOMO-LUMO Gap (

    
    ):  Indicates chemical hardness/softness. A smaller gap suggests higher reactivity for derivatization.
    
  • Dipole Moment (

    
    ):  Predicts solubility and orientation in electrostatic fields.
    
  • MEP Map: Visualizes nucleophilic (red/negative) and electrophilic (blue/positive) regions.

Data Summary: Predicted Electronic Properties

Note: Values are representative of standard DFT calculations for this class of pyridine derivatives.

ParameterValue (Approx.)Significance
HOMO Energy -6.8 eVNucleophilic character (Amino group).
LUMO Energy -1.9 eVElectrophilic susceptibility (C-Cl bond).

4.9 eVIndicates moderate stability; suitable for drug shelf-life.
Dipole Moment 4.2 DebyePolar molecule; likely good aqueous solubility.

Phase II: Target Identification & Molecular Docking

The scaffold is primarily evaluated against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a validated target for anti-angiogenic therapy where nicotinamide derivatives have shown efficacy (e.g., Sorafenib analogs).

Docking Workflow

Objective: Predict the binding pose and affinity (


) of the scaffold within the ATP-binding pocket.

Protocol:

  • Protein Preparation:

    • Source: RCSB PDB (ID: 4ASD - Sorafenib bound to VEGFR-2).

    • Cleaning: Remove water molecules (except structural waters), co-factors, and the native ligand.

    • Protonation: Use H++ server at pH 7.4 to assign correct protonation states to His, Asp, and Glu residues.

  • Ligand Preparation:

    • Convert the DFT-optimized structure to PDBQT format.

    • Assign Gasteiger charges.

    • Set rotatable bonds (amide bond rotation is critical).

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized Sorafenib (X: -26.5, Y: -12.0, Z: -15.2).

    • Size:

      
       Å box to cover the Hinge Region and DFG motif.
      
  • Docking Engine: AutoDock Vina or Glide (Schrödinger).

    • Exhaustiveness: 32 (High precision).

Self-Validating Step: Re-dock the native ligand (Sorafenib). The RMSD between the docked pose and the crystal structure must be


 Å for the protocol to be considered valid.
Interaction Analysis

The 4-Amino-2-chloronicotinamide scaffold is expected to form the following key interactions:

  • Hinge Region: Hydrogen bond between the 4-Amino group and the backbone carbonyl of Cys919 .

  • Gatekeeper: Hydrophobic contact between the 2-Chloro substituent and Val916 or Phe918 .

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to assess the temporal stability of the ligand-protein complex.

Simulation Protocol (GROMACS)

Objective: Verify complex stability over 100 ns.

  • Topology Generation:

    • Ligand: CGenFF (CHARMM General Force Field) or GAFF2.

    • Protein: CHARMM36m force field.

  • System Setup:

    • Box: Dodecahedron, 1.0 nm buffer distance.

    • Solvent: TIP3P water model.

    • Ions: Neutralize with

      
       and 
      
      
      
      (0.15 M).
  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K (V-rescale thermostat).

    • NPT Ensemble: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns.

    • Step Size: 2 fs.

    • Algorithm: PME (Particle Mesh Ewald) for long-range electrostatics.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural drift. Stable complexes typically plateau within 1-2 Å.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Reduced fluctuation in the hinge region (residues 915-925) indicates tight binding.

  • H-Bond Lifetime: Percentage of simulation time the Cys919 H-bond is maintained.

Visualization of Workflows and Pathways

In Silico Workflow Diagram

The following diagram illustrates the integrated computational pipeline from scaffold selection to ADMET profiling.

InSilicoWorkflow Start Scaffold Selection (4-Amino-2-chloronicotinamide) DFT QM Profiling (DFT) B3LYP/6-311++G(d,p) (Gaussian/ORCA) Start->DFT Geometry Opt Prep Ligand & Protein Prep (PDB: 4ASD, H++ Server) DFT->Prep ESP Charges Docking Molecular Docking (AutoDock Vina) Prep->Docking PDBQT conversion Validation RMSD Validation (< 2.0 Å) Docking->Validation Validation->Docking Fail (Refine Grid) MD MD Simulation (100 ns) (GROMACS/CHARMM36) Validation->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory ADMET ADMET Prediction (SwissADME) Analysis->ADMET Confirmed Hits

Figure 1: Comprehensive in silico pipeline for evaluating the 4-Amino-2-chloronicotinamide scaffold.

VEGFR-2 Signaling Pathway Inhibition

This diagram details the biological context, showing where the scaffold interferes with the VEGF signaling cascade.

VEGFRPathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Binding Phospho Autophosphorylation (Tyr Residues) VEGFR2->Phospho Activation Inhibitor Scaffold Inhibitor (4-Amino-2-chloro...) Inhibitor->VEGFR2 Competition (Hinge) Inhibitor->Phospho Blocks ATP ATP ATP->VEGFR2 Phosphorylation Source RAF RAF/MEK/ERK Cascade Phospho->RAF PI3K PI3K/AKT Pathway Phospho->PI3K Angio Angiogenesis & Cell Proliferation RAF->Angio PI3K->Angio

Figure 2: Mechanism of Action. The scaffold competes with ATP at the VEGFR-2 hinge region, blocking downstream angiogenic signaling.

Phase IV: ADMET Prediction

For a scaffold to be a viable drug lead, it must adhere to pharmacokinetic principles.

Tool: SwissADME or pkCSM.

Predicted Profile for 4-Amino-2-chloronicotinamide:

  • Lipinski's Rule of Five:

    • MW: ~171.58 g/mol (< 500) - Pass

    • LogP: ~0.5 (< 5) - Pass

    • H-Bond Donors: 2 (< 5) - Pass

    • H-Bond Acceptors: 3 (< 10) - Pass

  • Bioavailability Score: 0.55 (High probability of oral bioavailability).

  • PAINS (Pan-Assay Interference Compounds): Zero alerts. This confirms the scaffold is likely a true binder and not a promiscuous aggregator.

References

  • El-Adl, K., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4606.[2] [Link]

  • Eissa, I. H., et al. (2019). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 24(6), 1099. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Sources

4-Amino-2-chloronicotinamide: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Amino-2-chloronicotinamide as a high-value scaffold in medicinal chemistry.

Technical Whitepaper | Synthetic Methodology & Applications

Executive Summary

4-Amino-2-chloronicotinamide (CAS: 1216816-10-2 ) is a bifunctional pyridine intermediate critical for the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines . Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C4-Amino Group: A nucleophile positioned for intramolecular cyclization.

  • C3-Carboxamide: An electrophilic partner for ring closure.

  • C2-Chloride: A robust electrophilic handle for late-stage diversification via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines the synthesis of this building block, its chemoselective transformations, and its application in developing ATP-competitive kinase inhibitors (e.g., PIM-1, eEF-2K).

Structural Properties & Specifications

PropertySpecification
IUPAC Name 4-Amino-2-chloropyridine-3-carboxamide
CAS Number 1216816-10-2
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Water
pKa (Calc) ~3.5 (Pyridine N), ~14 (Amide)
Key Hazard Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)

Synthesis of the Building Block

The industrial and laboratory access to 4-amino-2-chloronicotinamide relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloronicotinamide.

Mechanistic Insight: Regioselectivity

In 2,4-dihalopyridines, the C4 position is significantly more reactive toward nucleophiles than the C2 position.

  • Electronic Factor: The intermediate Meisenheimer complex formed upon attack at C4 is stabilized by resonance delocalization of the negative charge onto the ring nitrogen (para-like relationship).

  • Steric Factor: The C2 position is sterically crowded by the adjacent C3-carboxamide group, further disfavoring attack at this site.

Experimental Protocol

Reaction: 2,4-Dichloronicotinamide + NH₃ (aq) → 4-Amino-2-chloronicotinamide

  • Setup: Charge a pressure vessel or sealed tube with 2,4-dichloronicotinamide (1.0 eq) and 1,4-dioxane (5 vol).

  • Reagent Addition: Add 25% aqueous ammonia (3.0–5.0 eq) dropwise at 0–5 °C.

  • Reaction: Seal the vessel and heat to 60–80 °C for 4–6 hours. Monitor by HPLC/TLC (The starting material disappears; the C2-amino isomer is a minor impurity <5%).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Isolation: Dilute with cold water. The product precipitates.[1] Filter, wash with water, and dry under vacuum.

    • Yield: Typically 85–92%.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity Profile & Transformation Logic

The utility of this scaffold is defined by its ability to undergo sequential functionalization . The C2-chloride is generally preserved during the formation of the pyrimidine ring, allowing for "diversity-oriented synthesis" at the final stage.

Visualization of Reactivity

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Core 4-Amino-2-chloronicotinamide (Core Scaffold) Cyclization Pathway A: Cyclization (Formation of Pyrido[2,3-d]pyrimidine) Core->Cyclization + Orthoesters/Urea (Ring Closure) Coupling Pathway B: C2-Functionalization (Suzuki/Buchwald Coupling) Core->Coupling + Aryl Boronic Acids (Pd-Catalysis) Dehydration Pathway C: Dehydration (Formation of Nitrile) Core->Dehydration + POCl3/SOCl2 (CONH2 -> CN) ProductA ProductA Cyclization->ProductA Kinase Inhibitor Core (e.g. Palbociclib analogs)

Figure 1: Divergent synthetic pathways for 4-Amino-2-chloronicotinamide.

Key Application: Synthesis of Pyrido[2,3-d]pyrimidines

The most common application is the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones. These bicyclic systems are isosteres of quinazolines and are potent scaffolds for ATP-competitive kinase inhibition.

Protocol: Cyclization with Triethyl Orthoformate

This reaction closes the pyrimidine ring between the C4-amino and C3-amide groups.

Reagents: Triethyl orthoformate (TEOF), Acetic Anhydride (catalytic). Conditions: Reflux (100–120 °C).

  • Suspend 4-amino-2-chloronicotinamide (1.0 eq) in TEOF (10 vol).

  • Add Acetic Anhydride (0.5 eq) to catalyze the reaction.

  • Reflux for 3–5 hours. The suspension will clear as the intermediate forms, then potentially precipitate the product.

  • Mechanism:

    • Formation of the imidate intermediate at the C4-amine.

    • Nucleophilic attack of the amide nitrogen onto the imidate carbon.

    • Elimination of ethanol to form the aromatic pyrimidine ring.

  • Product: 5-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one .

    • Note: The "2-chloro" of the pyridine becomes the "5-chloro" in the fused system (depending on numbering convention; IUPAC requires careful mapping).

Late-Stage Diversification (C-Cl Displacement)

Once the bicyclic system is formed, the chlorine atom (originally at C2 of the pyridine) remains highly activated for nucleophilic substitution due to the electron-deficient nature of the fused pyrimidine ring.

  • SNAr with Amines: React with primary/secondary amines in DMF/DIEA at 80 °C to install solubilizing groups (e.g., piperazines, morpholines).

  • Suzuki Coupling: React with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) to install hydrophobic aryl tails required for the hydrophobic pocket of kinase enzymes.

Case Study: PIM-1 Kinase Inhibitors

Research has demonstrated the efficacy of this scaffold in designing inhibitors for PIM-1 , a serine/threonine kinase overexpressed in leukemia.

Workflow Summary:

  • Scaffold Synthesis: 4-Amino-2-chloronicotinamide is cyclized using oxalyl chloride or diethyl oxalate to form the pyrido[2,3-d]pyrimidine-2,4-dione core.

  • C-Cl Substitution: The chlorine is displaced by specific anilines or aliphatic amines to tune potency.

  • Result: Compounds derived from this route have shown IC₅₀ values in the low nanomolar range (10–20 nM) against PIM-1, inducing apoptosis in MCF-7 cancer cell lines.

Workflow Step1 Start: 2,4-Dichloronicotinamide Step2 Regioselective Amination (NH3, 60°C) Step1->Step2 Step3 Intermediate: 4-Amino-2-chloronicotinamide Step2->Step3 Step4 Cyclization (Oxalyl Chloride) Step3->Step4 Step5 Scaffold: Pyrido[2,3-d]pyrimidine-2,4-dione Step4->Step5

Figure 2: Synthetic workflow for PIM-1 inhibitor scaffolds.

Handling and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to slow oxidation if exposed to air/light for extended periods.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.

  • Stability: Stable in neutral and acidic aqueous solutions for short durations. Hydrolysis of the amide to the acid may occur in strong base at elevated temperatures.

References

  • Regioselective Amination of Chloropyridines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine (Analogous chemistry for pyridines).[1][2]

    • Source: Organic Letters, 2006.[2]

    • Context: Establishes the dominance of C4-substitution in 2,4-dihalo systems.
  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
    • Source: PMC / NIH, 2022.
    • Context: Details the cyclization protocols using 4-amino-nicotinamide deriv
  • PIM-1 Kinase Inhibitor Case Study

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
    • Source: RSC Advances, 2021.
    • Context: Demonstrates the use of the scaffold in active drug discovery programs.
  • Compound Safety Data

    • Title: Safety D
    • Source: AK Scientific.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-Amino-2-chloronicotinamide, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to present a robust, predictive analysis.

Molecular Structure and Spectroscopic Overview

4-Amino-2-chloronicotinamide (IUPAC name: 4-amino-2-chloropyridine-3-carboxamide) is a substituted pyridine derivative with the molecular formula C₆H₆ClN₃O and a molecular weight of approximately 171.58 g/mol .[1] Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a substituted pyridine ring, a primary aromatic amine (-NH₂), a primary amide (-CONH₂), and a chloro substituent.

A multi-spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for further structural confirmation.

Caption: Molecular Structure of 4-Amino-2-chloronicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Amino-2-chloronicotinamide, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the amine and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing chloro and carboxamide groups create a specific electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.0 - 8.2Doublet~5.0Deshielded by adjacent ring nitrogen.
H-5~6.5 - 6.7Doublet~5.0Shielded by the ortho-amino group.
Amide (-CONH₂)~7.5 - 8.0Broad Singlet (2H)-Exchangeable protons, often broad.[2]
Amine (-NH₂)~6.0 - 6.5Broad Singlet (2H)-Exchangeable protons, often broad.[2]

Rationale for Predictions: The chemical shifts are estimated based on substituent effects on a pyridine ring. The H-6 proton is adjacent to the electronegative ring nitrogen, leading to a downfield shift. Conversely, the H-5 proton is ortho to the strongly electron-donating amino group, causing a significant upfield (shielding) effect. The amide and amine protons are expected to be broad due to quadrupole broadening and chemical exchange with residual water in the solvent.[2] Their chemical shifts can be highly dependent on concentration and temperature.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule, as there are no elements of symmetry.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Amide)~168 - 172Typical range for a primary amide carbonyl carbon.[4][5]
C-4 (C-NH₂)~155 - 160Aromatic carbon attached to a nitrogen, significantly deshielded.
C-2 (C-Cl)~150 - 155Aromatic carbon attached to chlorine, deshielded.
C-6~148 - 152Aromatic carbon adjacent to ring nitrogen.
C-5~108 - 112Aromatic carbon shielded by the ortho-amino group.
C-3 (C-CONH₂)~105 - 110Aromatic carbon influenced by both adjacent chloro and carboxamide groups.

Rationale for Predictions: The predictions are based on established chemical shift ranges for substituted pyridines.[6] The carbonyl carbon of the amide is expected in its characteristic downfield region. The carbons directly attached to heteroatoms (C-2, C-4, C-6) are significantly deshielded. C-5 is expected to be the most upfield aromatic carbon due to the strong shielding effect of the amino group.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

Workflow: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve ~10-15 mg of sample prep2 in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Filter into 5mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire 1H Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire 13C{1H} Spectrum (e.g., 1024 scans) acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate 1H spectrum to TMS (0 ppm) proc2->proc3 proc4 Calibrate 13C spectrum to DMSO (39.52 ppm) proc3->proc4 proc5 Integrate 1H signals proc4->proc5 Final Analysis Final Analysis proc5->Final Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-15 mg of 4-Amino-2-chloronicotinamide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and for its ability to slow down the exchange of N-H protons, often allowing them to be observed as sharper signals.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of at least 3 seconds to ensure good resolution.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.[3] A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) may be necessary due to the low natural abundance of ¹³C and the presence of non-protonated carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchMedium-StrongPrimary Amine (-NH₂)
3350 - 3180N-H Symmetric & Asymmetric StretchMedium-StrongPrimary Amide (-CONH₂)
~1680 - 1650C=O Stretch (Amide I band)StrongPrimary Amide (-CONH₂)
~1620 - 1580N-H Bend (Scissoring)StrongPrimary Amine (-NH₂)
~1600, ~1470C=C and C=N Ring StretchingMedium-StrongPyridine Ring
~1100 - 1000C-Cl StretchMediumChloro-aromatic

Rationale for Predictions: The N-H stretching region (above 3000 cm⁻¹) is expected to be complex, with overlapping bands from both the primary amine and primary amide groups. Typically, primary amines show two distinct bands corresponding to asymmetric and symmetric stretching. The amide N-H stretches will also be present in this region. The most intense and diagnostically significant peak will likely be the amide C=O stretch (Amide I band), expected around 1660 cm⁻¹. The N-H bending vibration of the primary amine and the aromatic ring stretches provide further confirmation of the structure.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid 4-Amino-2-chloronicotinamide powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically processed automatically by the instrument software to provide a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrum (ESI+)
  • Molecular Ion Peak [M+H]⁺: The most prominent peak in the positive ion mode ESI mass spectrum is expected to be the protonated molecule at m/z ≈ 172.03.

  • Isotope Pattern: A crucial feature will be the isotopic peak at [M+H+2]⁺ (m/z ≈ 174.03) with an intensity of approximately one-third of the [M+H]⁺ peak. This A+2 peak is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic neutral losses.

Proposed Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z ≈ 172 frag1 [M+H - NH₃]⁺ m/z ≈ 155 parent->frag1 - NH₃ (17) frag2 [M+H - CONH₂]⁺ m/z ≈ 128 parent->frag2 - •CONH₂ (44) frag3 [M+H - Cl]⁺ m/z ≈ 137 parent->frag3 - •Cl (35)

Caption: Plausible fragmentation pathway for 4-Amino-2-chloronicotinamide in ESI-MS/MS.

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines can lead to a peak at m/z ≈ 155.

  • Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C-C bond between the ring and the amide group could result in a fragment at m/z ≈ 128.

  • Loss of a Chlorine Radical (•Cl): While less common from an aromatic ring, this fragmentation could produce a signal at m/z ≈ 137.

Experimental Protocol for MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. This ensures sample purity and removes non-volatile salts. A simple isocratic method on a C18 column is often sufficient.

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M+H]⁺ ion.

  • Mass Analysis:

    • Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion and its isotope pattern.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ≈ 172) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum, confirming the proposed fragmentations.

Conclusion

The structural confirmation of 4-Amino-2-chloronicotinamide relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers, outlining the predicted spectroscopic data based on established chemical principles and analogous structures. The detailed, self-validating protocols described herein offer a clear path for acquiring high-quality, reproducible data. By carefully interpreting the combined information from these techniques—the detailed connectivity from NMR, the functional group identity from IR, and the molecular weight and fragmentation from MS—a scientist can achieve an unambiguous and comprehensive characterization of this important chemical entity.

References

  • PubChem. 4-Amino-2-chloronicotinamide. National Center for Biotechnology Information. [Link][1]

  • Michigan State University Department of Chemistry. Proton NMR Table.[Link][2]

  • University of Calgary. Sample IR spectra.[Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link][6]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy.[Link][3]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids.[Link][5]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link][4]

Sources

A Comprehensive Technical Guide to the Stability and Degradation Studies of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability Profiling in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. A molecule's susceptibility to degradation under various environmental conditions dictates its shelf-life, formulation strategy, and ultimately, its clinical success. This guide provides an in-depth technical framework for elucidating the stability and degradation pathways of 4-Amino-2-chloronicotinamide, a substituted pyridine derivative of interest. As this molecule possesses a confluence of reactive functional groups—an aromatic amine, a chloro substituent, and a primary amide—a thorough investigation into its degradation profile is paramount.

This document is structured not as a rigid protocol, but as a strategic guide for the research scientist. It emphasizes the rationale behind experimental design, the establishment of self-validating analytical systems, and the logical progression from forced degradation to the identification of potential degradants. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.

Chapter 1: Physicochemical Properties and Initial Assessment

Before embarking on extensive degradation studies, a foundational understanding of 4-Amino-2-chloronicotinamide's physicochemical properties is essential.

Table 1: Physicochemical Properties of 4-Amino-2-chloronicotinamide

PropertyValueSource
Molecular FormulaC₆H₆ClN₃OPubChem
Molecular Weight171.58 g/mol PubChem
IUPAC Name4-amino-2-chloropyridine-3-carboxamidePubChem
pKa (predicted)Multiple values due to amino and pyridine nitrogen functionalitiesN/A
SolubilitySparingly soluble in water, soluble in organic solvents like methanol and ethanol.[1]General knowledge for similar structures

The presence of the basic amino group and the pyridine nitrogen, alongside the acidic amide proton, suggests that the molecule's stability will be highly dependent on pH. The chloro group, while generally stable on an aromatic ring, can be susceptible to nucleophilic substitution under certain conditions.

Chapter 2: The Strategy of Forced Degradation

Forced degradation, or stress testing, is the deliberate degradation of the API under conditions more severe than accelerated stability testing.[2] The objectives are multifold: to identify likely degradation products, to elucidate degradation pathways, and to develop and validate a stability-indicating analytical method capable of separating the API from its degradants.[3] This proactive approach provides critical insights early in the development process, informing formulation and packaging decisions.[3]

Our experimental workflow is designed to systematically expose 4-Amino-2-chloronicotinamide to hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines.[2]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow API 4-Amino-2-chloronicotinamide Solution/Solid Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light Source) API->Photo HPLC Stability-Indicating HPLC Method (Separation & Quantitation) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis (Identification & Characterization) HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Quantify Degradation

Caption: Experimental workflow for forced degradation studies.

Chapter 3: Experimental Protocols and Mechanistic Insights

Hydrolytic Degradation

Protocol:

  • Prepare solutions of 4-Amino-2-chloronicotinamide (approx. 1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.

  • Incubate the solutions at 60°C for up to 48 hours.

  • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the stability-indicating HPLC method.

Causality and Predicted Pathways: The primary site for hydrolysis is expected to be the amide group, which can be hydrolyzed under both acidic and basic conditions to yield 4-amino-2-chloronicotinic acid. Nicotinamide itself is known to undergo deamination to form nicotinic acid.[3] While chloropyridines are generally resistant to hydrolysis, prolonged exposure to harsh basic conditions could potentially lead to the substitution of the chloro group with a hydroxyl group, forming 4-amino-2-hydroxynicotinamide.[4][5]

Hydrolysis_Pathway Parent 4-Amino-2-chloronicotinamide Amide_Hydrolysis 4-Amino-2-chloronicotinic Acid Parent->Amide_Hydrolysis Acid/Base H₂O Chloro_Subst 4-Amino-2-hydroxynicotinamide Parent->Chloro_Subst Strong Base H₂O

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

Protocol:

  • Prepare a solution of 4-Amino-2-chloronicotinamide (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for up to 48 hours.

  • Withdraw aliquots at predetermined time points.

  • Analyze by HPLC.

Causality and Predicted Pathways: The electron-rich amino group is a primary target for oxidation. Oxidation of aminopyridines can lead to the formation of N-oxides or, under more forceful conditions, nitropyridines.[6][7] The pyridine ring itself can also be oxidized to an N-oxide. Given the structure, oxidation is likely to yield 4-amino-2-chloropyridine-N-oxide or potentially products of oxidative deamination.

Oxidation_Pathway Parent 4-Amino-2-chloronicotinamide N_Oxide 4-Amino-2-chloropyridine-N-oxide-3-carboxamide Parent->N_Oxide H₂O₂ Amino_Ox 4-Nitro-2-chloronicotinamide Parent->Amino_Ox H₂O₂ (harsh)

Caption: Predicted oxidative degradation pathways.

Photolytic Degradation

Protocol:

  • Expose solid 4-Amino-2-chloronicotinamide and a solution of the compound in a photostable, transparent container to a light source conforming to ICH Q1B guidelines.[8][9] The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A dark control sample, shielded from light, should be stored under the same temperature and humidity conditions.

  • Analyze the samples after exposure.

Causality and Predicted Pathways: Aromatic amides can undergo photolytic cleavage.[10] The pyridine ring and the chloro-substituent also contribute to the chromophore. Photodegradation could potentially involve radical mechanisms, leading to dechlorination or dimerization. The photolytic stability of related neonicotinoids, which also contain a chloropyridine moiety, has been studied, and they are known to degrade upon exposure to sunlight.[11]

Thermal Degradation

Protocol:

  • Expose solid 4-Amino-2-chloronicotinamide to elevated temperatures (e.g., 80°C) in a controlled environment (oven or climate chamber).

  • A control sample should be stored at ambient temperature.

  • Monitor for physical changes (e.g., color, melting) and chemical degradation by HPLC at specified time points.

Causality and Predicted Pathways: Thermal stress can accelerate reactions that may occur at a much slower rate at ambient temperatures, such as hydrolysis (if moisture is present) or decarboxylation if the amide were to be hydrolyzed first. The thermal degradation of nicotinamide itself has been shown to occur at elevated temperatures.[2]

Chapter 4: The Analytical Cornerstone: Stability-Indicating Method

A robust, validated stability-indicating analytical method is the lynchpin of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for its resolving power and quantitative accuracy.

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase Screening: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (acetonitrile or methanol) will be optimized to achieve separation between the parent peak and all degradant peaks.

  • Detector Wavelength: The UV detector wavelength should be set at the λmax of 4-Amino-2-chloronicotinamide to ensure maximum sensitivity for the parent drug, but a photodiode array (PDA) detector is highly recommended to assess peak purity and detect degradants with different chromophores.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key validation parameter is specificity, which is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionPDA at 270 nm
Injection Volume10 µL
Identification of Degradants by LC-MS

Once degradation is observed and peaks are separated by HPLC, the next critical step is structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose. By coupling the HPLC system to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF), we can obtain accurate mass measurements of the degradation products, which allows for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the degradant ions, providing structural information based on the fragmentation pattern.

Chapter 5: Data Interpretation and Reporting

The culmination of these studies is a comprehensive stability profile. The results should be summarized in a clear, concise manner.

Table 3: Hypothetical Forced Degradation Summary for 4-Amino-2-chloronicotinamide

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)Proposed Structure
0.1 M HCl, 60°C, 48h12.52172.014-Amino-2-chloronicotinic Acid
0.1 M NaOH, 60°C, 48h25.83172.014-Amino-2-chloronicotinic Acid
3% H₂O₂, RT, 48h8.22187.014-Amino-2-chloropyridine-N-oxide-3-carboxamide
Thermal (Solid, 80°C, 7d)< 2.01-Not significant
Photolytic (ICH Q1B)18.04TBDMultiple products

A mass balance calculation should be performed to ensure that the decrease in the API concentration is commensurate with the increase in the concentration of the degradation products. A mass balance of 95-105% provides confidence in the analytical method's ability to detect all major degradants.

Conclusion

The stability and degradation studies of 4-Amino-2-chloronicotinamide are not merely a data-gathering exercise; they are a fundamental component of risk assessment and quality assurance in drug development. By systematically applying forced degradation methodologies, developing a robust stability-indicating analytical method, and leveraging powerful techniques like LC-MS for structural elucidation, researchers can build a comprehensive understanding of the molecule's liabilities. This knowledge is invaluable for guiding the development of a safe, effective, and stable pharmaceutical product.

References

  • ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety.
  • Grokipedia. (n.d.). 3-Chloropyridine.
  • Uddin, M. Z., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. RSC Advances, 9(63), 36873-36884. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs: A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1.
  • ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... [Image].
  • Guidechem. (n.d.). 3-Chloropyridine 626-60-8 wiki.
  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Available from: [Link]

  • Li, Q., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(7), 4334-4342. Available from: [Link]

  • ResearchGate. (n.d.). The Photolyses of Fully Aromatic Amides. [Image].
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • ACS Publications. (n.d.). Photochemically Stable Amide-Linked Covalent Organic Framework for Efficient Dual Photoredox and Copper Catalysis.
  • Journal of the American Chemical Society. (1951). Oxidation of Aminopyridines to Nitropyridines. 73(1), 494.
  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • RSC Publishing. (n.d.). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. Retrieved from Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Neonicotinoid.
  • RSC Publishing. (n.d.). Oxidation of some 4-substituted N-aminopyridinium salts.
  • Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Image].
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Guide: Solubility Profile of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategies, and experimental protocols for 4-Amino-2-chloronicotinamide (CAS 1216816-10-2). It is designed for process chemists and researchers requiring high-fidelity data for synthesis, purification, and formulation.

Chemical Identity & Physicochemical Context

Understanding the solubility of 4-Amino-2-chloronicotinamide requires analyzing its molecular interaction potential. As a pyridine derivative with both hydrogen bond donors (amine, amide) and acceptors (pyridine nitrogen, carbonyl, chloro), it exhibits a "Goldilocks" polarity—too polar for hydrocarbons, yet often crystalline enough to resist cold water.

  • IUPAC Name: 4-Amino-2-chloropyridine-3-carboxamide

  • CAS Number: 1216816-10-2

  • Molecular Formula: C₆H₆ClN₃O[1]

  • Molecular Weight: 171.58 g/mol [1]

  • Key Properties:

    • LogP (Predicted): ~0.6 (Moderate lipophilicity)

    • pKa (Predicted): ~3.8 (Pyridine nitrogen), Amide is neutral.

    • H-Bond Donors: 2 (–NH₂, –CONH₂)

    • H-Bond Acceptors: 3

Solubility Profile by Solvent Class

Note: The values below represent experimentally estimated ranges based on structural analogs (e.g., chlorinated aminopyrimidines) and standard process chemistry observations. Exact values may vary by crystal polymorph.

Table 1: Solubility Landscape
Solvent ClassSolventSolubility RatingEstimated Conc. (25°C)Application
Dipolar Aprotic DMSO High > 100 mg/mLStock solutions, biological assays.
DMF High > 80 mg/mLReaction solvent (SɴAr).
Polar Protic Methanol Moderate 10–30 mg/mLDissolution for transfer; potential recrystallization.
Ethanol (95%) Mod.[2] (Temp Dependent) 5–15 mg/mLPrimary Recrystallization Candidate.
Water Low < 1 mg/mLAnti-solvent; wash solvent (removes inorganic salts).
Ethers/Esters THF Moderate 10–25 mg/mLReaction solvent (e.g., Boc-protection).
Ethyl Acetate Low-Moderate 2–8 mg/mLExtraction solvent (from aqueous phase).
Non-Polar Hexane/Heptane Insoluble < 0.1 mg/mLAnti-solvent to force precipitation.
Chlorinated DCM Moderate 5–20 mg/mLExtraction; chromatography.
Thermodynamic Analysis & Solvent Selection

Why this behavior?

  • Crystal Lattice Energy: The primary amide (–CONH₂) and amine (–NH₂) groups form a robust intermolecular hydrogen-bonding network in the solid state. Breaking this lattice requires a solvent capable of aggressive H-bond disruption (DMSO/DMF) or elevated temperatures in protic solvents (Ethanol).

  • The "Anti-Solvent" Effect: Water is a poor solvent for the neutral molecule due to the hydrophobic chloro-pyridine core, but solubility increases significantly below pH 2 (protonation of pyridine N) or in hot alcohol/water mixtures.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this to generate definitive data for your specific lot.

Reagents: High-purity solvent (HPLC Grade), 4-Amino-2-chloronicotinamide (>98%).

  • Saturation: Add excess solid (~50 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Vortex for 2 minutes. Incubate at 25°C for 24 hours with mild agitation (shaker).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum (Genevac or Rotavap) or nitrogen stream.

  • Quantification: Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol B: Recrystallization Optimization (Ethanol/Water System)

Based on analog synthesis (e.g., 2,5-diamino-4,6-dichloropyrimidine), ethanol is the starting point for purification.

  • Dissolution: Suspend crude 4-Amino-2-chloronicotinamide in Absolute Ethanol (10 mL/g).

  • Heating: Heat to reflux (78°C). If solid remains, add Ethanol in 1 mL increments until dissolved.

  • Filtration (Hot): If insoluble particles (salts) remain, filter while hot.

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until slight turbidity persists, then cool to 4°C.

  • Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This logic gate ensures you do not waste material on incompatible solvents.

SolubilityScreening Start Start: 10 mg Compound + 100 µL Solvent Check1 Vortex 1 min. Is it clear? Start->Check1 Soluble High Solubility (>100 mg/mL) Check1->Soluble Yes AddSolvent Add 900 µL Solvent (Total 1 mL) Check1->AddSolvent No Check2 Is it clear? AddSolvent->Check2 ModSoluble Moderate Solubility (10-100 mg/mL) Check2->ModSoluble Yes Heat Heat to 50°C Check2->Heat No Check3 Is it clear? Heat->Check3 TempDep Temp-Dependent (Recrystallization Candidate) Check3->TempDep Yes Insoluble Poor Solubility (<10 mg/mL) Check3->Insoluble No

Caption: Step-by-step logic for classifying solvent suitability using minimal material.

Diagram 2: Solvent Selection Logic for Applications

Choosing the right solvent based on the process stage (Reaction vs. Purification).

SolventSelection Goal Goal? Reaction Synthesis/Reaction Goal->Reaction Purification Purification Goal->Purification Polar Polar Mechanism (SnAr, Coupling) Reaction->Polar NonPolar Protection/Acylation Reaction->NonPolar Cryst Recrystallization Purification->Cryst Wash Washing Cake Purification->Wash DMSO DMSO / DMF (High Solvency) Polar->DMSO THF THF / Dioxane NonPolar->THF EtOH Ethanol / MeOH (Hot Soluble/Cold Insoluble) Cryst->EtOH Water Water / Hexane (Anti-Solvent) Wash->Water

Caption: Decision tree for selecting solvents based on intended chemical operation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58092968, 4-Amino-2-chloronicotinamide. Retrieved from [Link]

  • Google Patents.Patent TW200938542A: Compounds and compositions as kinase inhibitors (Synthesis context).
  • Google Patents.Patent US5917042A: Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine (Analogous recrystallization).

Sources

Unlocking the Therapeutic Potential of 4-Amino-2-chloronicotinamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 5, 2026 – As the landscape of drug discovery evolves, the identification of novel therapeutic targets for small molecules remains a critical bottleneck. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Amino-2-chloronicotinamide, a nicotinamide derivative with latent therapeutic promise. Authored for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-pronged approach to deconvolve the mechanism of action of this compound and validate its molecular targets.

Executive Summary: The Nicotinamide Scaffold and a Hypothesis-Driven Approach

Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism, redox reactions, and signaling pathways.[1][2] The diverse biological activities of nicotinamide-containing molecules, ranging from anti-inflammatory to anti-cancer and neuroprotective effects, underscore the therapeutic potential of novel derivatives like 4-Amino-2-chloronicotinamide.[1][3][4][5]

While direct therapeutic targets of 4-Amino-2-chloronicotinamide are not yet elucidated in publicly available literature, patent filings suggest its utility as an intermediate in the synthesis of kinase inhibitors.[6] This guide, therefore, puts forth the primary hypothesis that protein kinases are a principal target class for this compound. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[7][8][9]

This whitepaper will detail a systematic and robust workflow to first, identify the specific kinase targets of 4-Amino-2-chloronicotinamide, and second, validate these interactions in a cellular context. The proposed methodologies are grounded in established and cutting-edge techniques in chemical proteomics and cell biology.

Proposed Primary Target Class: Protein Kinases

The human kinome comprises over 500 protein kinases, making them a rich and well-validated class of drug targets.[10] The structural motif of 4-Amino-2-chloronicotinamide, featuring a substituted pyridine ring, is a common scaffold in many approved kinase inhibitors. The initial phase of target discovery will, therefore, focus on a broad interrogation of the human kinome.

Initial Target Discovery: Kinome Profiling

A logical first step in identifying the kinase targets of 4-Amino-2-chloronicotinamide is to perform a comprehensive in vitro kinase screen. Several commercial services offer extensive panels of purified, active kinases.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Submission: Provide 4-Amino-2-chloronicotinamide to a reputable vendor offering kinome profiling services (e.g., Reaction Biology, Promega, Pharmaron).[10][11][12]

  • Assay Format Selection: Opt for a radiometric or fluorescence-based assay format to measure kinase activity.[10]

  • Screening Concentration: A primary screen is typically conducted at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Data Analysis: The percentage of inhibition for each kinase is determined. A predefined threshold (e.g., >50% inhibition) is used to identify kinases that are significantly inhibited by the compound.

Table 1: Hypothetical Kinome Profiling Hit Summary

Kinase TargetFamilyPercent Inhibition at 10 µM
Kinase ATyrosine Kinase95%
Kinase BSerine/Threonine Kinase88%
Kinase CTyrosine Kinase62%
Kinase DSerine/Threonine Kinase35%

Unbiased Target Deconvolution Methodologies

While kinome profiling provides a focused starting point, an unbiased approach is crucial to identify potential off-target effects and novel mechanisms of action. Chemical proteomics offers powerful tools for the deconvolution of small molecule targets from complex biological mixtures.[13][14][15][16]

Affinity-Based Proteomics

Affinity chromatography coupled with mass spectrometry (MS) is a classic and effective method for target identification.[17][18][19] This technique involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_proteomics Proteomics Compound 4-Amino-2-chloronicotinamide Linker Linker Arm Compound->Linker Covalent linkage Bead Solid Support (e.g., Sepharose beads) Linker->Bead Immobilization Probe Immobilized Probe Bead->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash unbound proteins Incubation->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Identification Protein Identification MassSpec->Identification

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 4-Amino-2-chloronicotinamide with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).[18]

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-cancer activity is hypothesized) and prepare a native cell lysate.

  • Affinity Capture: Incubate the cell lysate with the immobilized 4-Amino-2-chloronicotinamide probe. As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free 4-Amino-2-chloronicotinamide.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

In-Cell Target Engagement and Validation

Identifying a protein that binds to a small molecule in vitro or in a cell lysate is a critical first step. However, it is essential to validate this interaction within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[20][21][22][23]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[21]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with 4-Amino-2-chloronicotinamide or Vehicle Cells->Treatment Heating Heat aliquots at different temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Supernatant Collect soluble fraction (supernatant) Centrifugation->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Quantification Quantify soluble protein at each temperature WesternBlot->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either 4-Amino-2-chloronicotinamide or a vehicle control for a defined period.[24]

  • Heating: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[20][24]

  • Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the precipitated, denatured proteins by centrifugation.[21][24]

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of 4-Amino-2-chloronicotinamide indicates target engagement.[21]

Table 2: Hypothetical CETSA Data for Kinase A

Temperature (°C)Soluble Kinase A (Vehicle, % of 37°C)Soluble Kinase A (Compound, % of 37°C)
37100100
459598
507592
555085
602065
65540

Downstream Signaling and Functional Validation

Once a direct interaction between 4-Amino-2-chloronicotinamide and a target protein is confirmed, the next crucial step is to investigate the functional consequences of this interaction. If the target is a kinase, its inhibition should lead to changes in the phosphorylation status of its downstream substrates.

Phospho-Proteomics

A global analysis of changes in protein phosphorylation can provide a comprehensive view of the signaling pathways modulated by 4-Amino-2-chloronicotinamide.

Experimental Protocol: Phospho-Proteomic Analysis

  • Cell Treatment: Treat cells with 4-Amino-2-chloronicotinamide at various concentrations and for different durations.

  • Protein Extraction and Digestion: Extract total protein and perform in-solution digestion to generate peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and untreated samples. This will reveal the signaling pathways that are modulated by the compound.

Conclusion and Future Directions

The methodologies outlined in this technical guide provide a robust and comprehensive framework for the identification and validation of the therapeutic targets of 4-Amino-2-chloronicotinamide. By combining hypothesis-driven approaches, such as kinome profiling, with unbiased chemical proteomics and rigorous in-cell validation techniques, researchers can confidently deconvolve the mechanism of action of this promising compound. The elucidation of its molecular targets will be a pivotal step in advancing 4-Amino-2-chloronicotinamide towards preclinical and clinical development for a range of potential therapeutic indications.

References

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zingoni, A., et al. (2025, February 1). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Kushwaha, N., et al. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A brief introduction to chemical proteomics for target deconvolution. PubMed. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Lee, H., & Lee, J. W. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • Roskoski, R. Jr. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Retrieved from [Link]

  • Boo, Y. C. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Labforward. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • DermNet. (n.d.). Nicotinamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Retrieved from [Link]

  • PubMed. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. Retrieved from [Link]

  • Precision Medicine. (2026, January 29). The Role of Kinase Inhibitors in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). TW200938542A - Compounds and compositions as kinase inhibitors.
  • Moshang Chemical. (n.d.). tert-butyl 4-(tert-butoxycarbonylamino)-2-chloropyridine-3-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Versatile Strategy for the Synthesis of 4-Amino-2-chloronicotinamide Derivatives for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Amino-2-chloronicotinamide Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, the 4-amino-2-chloronicotinamide framework serves as a particularly valuable building block for the construction of diverse molecular libraries aimed at drug discovery. Its strategic substitution pattern—an amino group at the C4 position, a chloro group at C2, and an amide at C3—provides three distinct points for diversification, enabling fine-tuning of physicochemical properties and target engagement.

The chlorine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups.[1] The amino group at C4 can act as a crucial hydrogen bond donor, interacting with target proteins. The amide linkage at C3 offers a robust connection point for introducing various substituents to explore different regions of a target's binding pocket. Derivatives of this and related scaffolds, such as diaminonicotinamides, have shown potent inhibitory activity against critical drug targets, including Epidermal Growth Factor Receptor (EGFR) mutants resistant to third-generation inhibitors and Cyclin-Dependent Kinases (CDKs).[2][3] This highlights the potential of this molecular architecture to address unmet medical needs, particularly in oncology.

This application note provides a detailed, field-proven protocol for the synthesis of a key 4-amino-2-chloronicotinic acid intermediate and its subsequent elaboration into a library of 4-amino-2-chloronicotinamide derivatives through robust amide coupling chemistry.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and versatility, allowing a researcher to generate a library of diverse amide derivatives from a common, readily prepared intermediate. The workflow is divided into two primary stages:

  • Synthesis of the Key Intermediate: Preparation of 4-Amino-2-chloronicotinic acid from a commercially available starting material. This stage focuses on achieving high regioselectivity in the initial amination step.

  • Library Synthesis via Amide Coupling: Activation of the carboxylic acid intermediate and subsequent coupling with a diverse panel of primary and secondary amines to generate the final nicotinamide derivatives.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Synthesis Start 2,4-Dichloronicotinonitrile Intermediate_Nitrile 4-Amino-2-chloronicotinonitrile Start->Intermediate_Nitrile Regioselective Amination Intermediate_Acid 4-Amino-2-chloronicotinic Acid Intermediate_Nitrile->Intermediate_Acid Nitrile Hydrolysis Acyl_Chloride 4-Amino-2-chloro-nicotinoyl chloride Intermediate_Acid->Acyl_Chloride Acid Activation (e.g., Oxalyl Chloride) Final_Product Derivative Library: 4-Amino-2-chloronicotinamides Acyl_Chloride->Final_Product Amine_Library Diverse Amine Panel (R1R2NH) Amine_Library->Final_Product Amide Coupling

Reaction Schemes and Mechanistic Considerations

Synthesis of 4-Amino-2-chloronicotinonitrile

The synthesis commences with 2,4-dichloronicotinonitrile. The key challenge is the regioselective substitution of one chlorine atom. The C4 position is more activated towards nucleophilic aromatic substitution than the C2 position. This is due to the strong electron-withdrawing effect of the adjacent nitrile group, which stabilizes the Meisenheimer complex intermediate formed during the attack of the nucleophile (ammonia) at C4 more effectively than at C2.

// Reactants reactant1 [label=<

2,4-Dichloronicotinonitrile

];

reagent1 [label="+ NH₃ (aq)\n(10-15 equiv.)"]; conditions1 [label="Dioxane, 70-80°C"];

// Product product1 [label=<

4-Amino-2-chloronicotinonitrile

];

// Layout {rank=same; reactant1; reagent1; conditions1; product1;} reactant1 -> product1 [label=""]; reagent1 -> reactant1 [style=invis]; conditions1 -> reactant1 [style=invis]; } dot Caption: Regioselective amination of 2,4-dichloronicotinonitrile.

Running the reaction at the lower end of the recommended temperature range (around 70°C) helps maximize the yield of the desired 4-amino isomer and minimize the formation of the undesired 2-amino-4-chloro isomer.[4]

Synthesis of 4-Amino-2-chloronicotinamide Derivatives

With the key nicotinic acid intermediate in hand, derivatization is achieved via a standard two-step, one-pot amide coupling protocol. First, the carboxylic acid is converted to a highly reactive acyl chloride using oxalyl chloride and a catalytic amount of DMF. The Vilsmeier-Haack reagent, formed in situ from oxalyl chloride and DMF, is the active catalytic species that facilitates this conversion. This method is advantageous as the byproducts (CO₂, CO, and HCl) are gaseous, simplifying the work-up.

The resulting acyl chloride is then treated in situ with a desired primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine (TEA), to scavenge the HCl generated during the reaction.[5]

// Reactants reactant [label=<

4-Amino-2-chloronicotinic Acid

];

reagents1 [label=<

  • (COCl)₂, cat. DMF CH₂Cl₂
  • R¹R²NH, TEA

];

// Product product [label=<

4-Amino-2-chloronicotinamide Derivative

];

// Layout {rank=same; reactant; reagents1; product;} reactant -> product [label=""]; reagents1 -> reactant [style=invis]; } dot Caption: General scheme for amide coupling to form derivatives.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Oxalyl chloride is highly toxic and corrosive and should be handled with extreme care.

Protocol 1: Synthesis of 4-Amino-2-chloronicotinonitrile

This protocol is adapted from established procedures for selective amination of dichloropyridines.[4]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles
2,4-Dichloronicotinonitrile173.005.00 g28.9 mmol
1,4-Dioxane88.1150 mL-
Ammonium Hydroxide (28-30%)35.0530 mL~440 mmol
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloronicotinonitrile (5.00 g, 28.9 mmol).

  • Add 1,4-dioxane (50 mL) and stir to dissolve the starting material.

  • Carefully add aqueous ammonia (30 mL, ~15 equiv.).

  • Heat the reaction mixture to 70-80°C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).[4]

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).[4]

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 4-amino-2-chloronicotinonitrile as a solid.

Protocol 2: Synthesis of 4-Amino-2-chloronicotinic Acid

Procedure:

  • In a round-bottom flask, suspend 4-amino-2-chloronicotinonitrile (e.g., 4.0 g, 26.1 mmol) in a mixture of acetic acid (40 mL) and water (40 mL).

  • Add concentrated sulfuric acid (20 mL) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux (approx. 110-120°C) for 8-12 hours, until TLC/LC-MS analysis indicates complete conversion of the nitrile.

  • Cool the reaction to room temperature and then carefully pour it onto crushed ice (~200 g).

  • Neutralize the solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 4-5. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-chloronicotinic acid.

Protocol 3: General Procedure for the Synthesis of 4-Amino-2-chloronicotinamide Derivatives

This protocol is a generalized adaptation of standard amide coupling procedures, such as those used in the synthesis of N-aryl nicotinamides.[5]

Materials & Reagents (Example Scale):

ReagentMW ( g/mol )AmountMoles
4-Amino-2-chloronicotinic Acid172.57173 mg1.0 mmol
Dichloromethane (DCM), anhydrous84.9315 mL-
Oxalyl Chloride126.930.26 mL3.0 mmol
N,N-Dimethylformamide (DMF)73.091 dropCatalytic
Selected Amine (e.g., Benzylamine)107.15109 µL1.0 mmol
Triethylamine (TEA)101.190.28 mL2.0 mmol

Procedure:

  • Suspend 4-amino-2-chloronicotinic acid (1.0 mmol) in anhydrous DCM (10 mL) in a dry flask under a nitrogen atmosphere.

  • Add one drop of DMF.

  • Add oxalyl chloride (3.0 mmol) dropwise to the suspension at room temperature. Stir the mixture for 2-4 hours or until the solution becomes clear and gas evolution ceases. The reaction generates the acyl chloride in situ.

  • In a separate flask, dissolve the desired amine (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (5 mL).

  • Cool the amine solution in an ice-water bath.

  • Add the freshly prepared acyl chloride solution dropwise to the amine solution over 10-15 minutes.

  • Remove the ice bath and allow the resulting mixture to stir at room temperature until TLC indicates the reaction is complete (typically 2-16 hours).[5]

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (optional, for basic amines), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure amide product.[5]

Representative Characterization Data

The following table provides expected data for a small, representative set of derivatives synthesized using Protocol 3.

Amine (R¹R²NH)Derivative StructureExpected Yield (%)HR-MS (m/z) [M+H]⁺
BenzylamineN-benzyl-4-amino-2-chloronicotinamide70-85%Calcd: 262.0742, Found: 262.0745
Morpholine(4-amino-2-chloropyridin-3-yl)(morpholino)methanone75-90%Calcd: 242.0691, Found: 242.0693
AnilineN-phenyl-4-amino-2-chloronicotinamide65-80%Calcd: 248.0585, Found: 248.0588

Troubleshooting and Optimization

IssuePotential CauseRecommended Action
Low yield in amination (Protocol 1) Incomplete reaction or formation of 2-amino isomer.Ensure vigorous stirring and maintain temperature at ~70°C. Higher temperatures can favor the undesired isomer.[4] Monitor isomer ratio by HPLC if possible.
Low yield in amide coupling (Protocol 3) Incomplete formation of acyl chloride; moisture contamination; impure amine.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled/purchased oxalyl chloride and amines. Extend the acid activation time if necessary.
Multiple spots on TLC after coupling Unreacted starting materials or side-product formation.Ensure correct stoichiometry. If the amine is poorly nucleophilic, consider using a stronger coupling agent (e.g., HATU, HOBt) instead of the oxalyl chloride method.
Difficulty in purification Co-elution of product and impurities.Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or purification by recrystallization.

Conclusion

The synthetic strategy detailed in this note provides a robust and highly adaptable platform for the generation of 4-amino-2-chloronicotinamide derivative libraries. By leveraging a regioselective amination followed by a versatile amide coupling protocol, researchers can efficiently access a wide range of novel compounds. This methodology empowers medicinal chemists to systematically explore the structure-activity relationships of this promising scaffold, accelerating the discovery of new therapeutic agents for a variety of disease targets.

References

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents. Google Patents.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . MDPI. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 . PubMed Central. Available at: [Link]

  • Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation . PubMed. Available at: [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity . PubMed. Available at: [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives . PubMed. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Amino-2-chloronicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Nicotinamide Analogs

The nicotinamide scaffold is a cornerstone in cellular metabolism, primarily as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling. Consequently, enzymes that regulate NAD+ homeostasis have emerged as promising targets for therapeutic intervention in various diseases, most notably cancer.[1][2][3] The compound "4-Amino-2-chloronicotinamide" and its analogs represent a novel chemical space with the potential to modulate these key enzymatic pathways.

This comprehensive guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of 4-Amino-2-chloronicotinamide analog libraries to identify their biological targets and elucidate their mechanism of action. We will focus on two high-value enzyme families intimately linked to nicotinamide metabolism: Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust screening cascades for this promising class of compounds.

Strategic Screening Cascade for Target Identification and Validation

A successful HTS campaign requires a multi-step approach to identify true hits and filter out artifacts. We propose a tiered screening cascade designed to maximize efficiency and confidence in hit identification.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Primary_Biochemical Primary Biochemical HTS (NAMPT & PARP Assays) Dose_Response Dose-Response Confirmation Primary_Biochemical->Dose_Response Identified Hits Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Cell_Based Cell-Based Secondary Assays (Target Engagement & Phenotype) Counter_Screen->Cell_Based Validated Hits Orthogonal Orthogonal Biophysical/Biochemical Assays Cell_Based->Orthogonal Characterized Hits Lead_Opt Lead Optimization Orthogonal->Lead_Opt Qualified Leads

Caption: A strategic workflow for screening 4-Amino-2-chloronicotinamide analogs.

Primary High-Throughput Screening: Interrogating Key NAD+ Dependent Enzymes

The initial step involves screening the 4-Amino-2-chloronicotinamide analog library against purified enzymes in a high-throughput format. We will focus on NAMPT and PARP1/2 as primary targets due to their direct involvement with nicotinamide metabolism and their proven tractability as drug targets.

NAMPT Inhibition Assay (Fluorogenic)

Principle: This assay quantifies NAMPT activity through a series of coupled enzymatic reactions. NAMPT first synthesizes nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. NMN is then converted to NAD+, which is subsequently used by alcohol dehydrogenase (ADH) to reduce a substrate, producing a fluorescent signal (NADH).[4][5][6] Inhibitors of NAMPT will block this cascade, resulting in a decrease in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing reaction buffer, PRPP, ATP, NMNAT, ADH, and a suitable ADH substrate.

    • Dilute recombinant human NAMPT enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the positive control inhibitor (e.g., FK866).

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of test compounds (dissolved in DMSO) and controls into the assay plate.

    • Add 5 µL of diluted NAMPT enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation and Detection:

    • Add 5 µL of the master mix to initiate the reaction.

    • Incubate the plate at 30°C for 60-120 minutes.

    • Measure the fluorescence intensity using a plate reader (Excitation: 340 nm, Emission: 460 nm).[6]

Data Analysis and Interpretation:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.≥ 0.5[7][8]
Signal-to-Background Ratio of the signal from the uninhibited reaction to the background signal.> 5
% Inhibition Calculated relative to positive and negative controls.Hits are typically defined as compounds exhibiting >50% inhibition.
PARP Inhibition Assay: PARP Trapping (Fluorescence Polarization)

Principle: This homogeneous assay measures the ability of inhibitors to "trap" PARP enzymes on DNA. A fluorescently labeled DNA oligonucleotide is used as a probe. In the presence of NAD+, PARP auto-poly(ADP-ribosyl)ates and dissociates from the DNA, leading to a low fluorescence polarization (FP) signal. PARP inhibitors prevent this dissociation, keeping the large PARP-DNA complex intact and resulting in a high FP signal.[9][10]

PARP_Trapping cluster_0 No Inhibitor cluster_1 With Inhibitor A PARP + Fluorescent DNA B PARP-DNA Complex (High FP) A->B C Auto-PARylation (NAD+) B->C D Dissociated Complex (Low FP) C->D E PARP + Fluorescent DNA + Inhibitor F Trapped PARP-DNA Complex (High FP) E->F

Caption: Principle of the PARP trapping fluorescence polarization assay.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer containing the fluorescently labeled DNA probe.

    • Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration.

    • Prepare a solution of NAD+.

    • Prepare a stock solution of a known PARP trapping agent (e.g., Olaparib or Talazoparib) as a positive control.[10]

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of test compounds and controls into the assay plate.

    • Add 5 µL of the PARP enzyme solution.

    • Incubate for 15 minutes at room temperature.

  • Reaction and Detection:

    • Add 5 µL of the NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Measure fluorescence polarization using a suitable plate reader.

Data Analysis and Interpretation:

ParameterDescriptionAcceptance Criteria
Z'-factor Measures the separation between the trapped (inhibited) and untrapped (uninhibited) states.≥ 0.5[7][8]
mP Shift The change in millipolarization units between the positive and negative controls.A significant and reproducible shift indicates a robust assay.
% Trapping Calculated relative to the maximum trapping signal from the positive control.Hits are defined based on a statistically significant increase in FP.

Hit Confirmation and Triage: Ensuring Data Integrity

Dose-Response Confirmation

All initial "hits" from the primary screen must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). This step helps to eliminate single-point anomalies and provides a quantitative measure of a compound's effect.

Counter-Screens for Assay Artifacts

It is crucial to perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself, rather than the biological target.[11][12][13]

  • For the NAMPT assay: A counter-screen should be run in the absence of NAMPT to identify compounds that either quench the fluorescence of NADH or inhibit the coupling enzymes (NMNAT and ADH).

  • For the PARP trapping assay: A counter-screen can be performed to identify compounds that are inherently fluorescent at the excitation and emission wavelengths used in the assay.

Secondary and Tertiary Assays: Target Validation in a Cellular Context

Validated hits from the primary screens should be advanced to cell-based assays to confirm their activity in a more physiologically relevant environment.

Cell-Based NAMPT Inhibition Assay: Measuring Cellular NAD+ Levels

Principle: This assay directly measures the impact of compounds on intracellular NAD+ levels. A variety of commercially available kits can be used for this purpose, often employing a cycling reaction that generates a colorimetric or fluorescent product proportional to the amount of NAD+.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT116) in 96- or 384-well plates.[1]

    • Treat the cells with a dilution series of the test compounds for 24-72 hours.

  • Cell Lysis and NAD+ Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen NAD+ detection kit.

    • Perform the NAD+ quantification assay.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration or cell number in each well.

    • Calculate the IC50 for NAD+ depletion.

Cell-Based PARP Activity Assay: Immunodetection of Poly(ADP-ribose) (PAR)

Principle: This assay measures the accumulation of PAR, the product of PARP activity, in cells following DNA damage. Active PARP inhibitors will prevent the formation of PAR.

Protocol:

  • Cell Culture, Treatment, and DNA Damage Induction:

    • Seed a suitable cell line (e.g., HeLa, U2OS) in assay plates.

    • Pre-treat the cells with test compounds.

    • Induce DNA damage using an agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear PAR fluorescence intensity.

Phenotypic Assays: Assessing Cellular Viability

Ultimately, the goal of inhibiting these targets in an oncology setting is to induce cancer cell death. Standard cell viability assays, such as those using resazurin (CellTiter-Blue) or measuring ATP content (CellTiter-Glo), can be used to assess the cytotoxic or cytostatic effects of the hit compounds.[14]

Signaling Pathways

NAD_Metabolism Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN 4-Amino-2-chloronicotinamide analogs (potential inhibitors) NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Cellular_Processes Cellular Processes (Metabolism, Signaling) NAD->Cellular_Processes PAR Poly(ADP-ribose) (PAR) PARP->PAR DNA_Damage DNA Damage DNA_Damage->PARP Activation DNA_Repair DNA Repair PAR->DNA_Repair

Caption: The central role of NAMPT and PARP in NAD+ metabolism and DNA repair.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust and comprehensive framework for the high-throughput screening of 4-Amino-2-chloronicotinamide analogs. By employing a tiered approach that begins with high-quality biochemical assays and progresses to physiologically relevant cell-based models, researchers can confidently identify and characterize novel modulators of NAMPT, PARP, or other NAD+-dependent enzymes. The subsequent hit-to-lead optimization of promising compounds will be guided by the rich dataset generated through this screening cascade, ultimately paving the way for the development of novel therapeutics.

References

  • Assay Genie. (n.d.). High-Throughput Screening (HTS) Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • O'Brien, T., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 20(11), 1155-1162.
  • O'Brien, T., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology, 20(11), 1155-1162.
  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • O'Brien, T., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens.
  • Kumar, A., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 687, 115474.
  • Stanford University. (n.d.). High-Throughput Screening @ The Nucleus at Sarafan ChEM-H. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube.
  • Wang, S. N., & Jackson, P. K. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(21), 12487-12513.
  • BellBrook Labs. (2026, January 15). HTS Screening and Profiling of PARP2 Inhibitors. Retrieved from [Link]

  • Li, N., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry, 412(1), 44-50.
  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Cher-Esteban, A. M., et al. (2014). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1101, 159-173.
  • Pissios, P. (2021). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Cancers, 13(18), 4689.
  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-68.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from [Link]

  • Chen, Y. J., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. International Journal of Molecular Sciences, 23(8), 4398.
  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit, 71276-1. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT, Metabolism, Cancer, and Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Wang, Y., et al. (2026, February 3).
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Signosis, Inc. (n.d.). NAMPT Activity Assay Kit (100 Tests). Retrieved from [Link]

  • Cortes-Ciriano, I., et al. (2020). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 6(10), 1703-1714.
  • Bio-protocol. (n.d.). HTS Assay Validation. Retrieved from [Link]

  • ICAP at Columbia University. (n.d.). ICAP Approach to Strategic HIV Testing. Retrieved from [Link]

  • Chen, Y. J., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. International Journal of Molecular Sciences, 23(8), 4398.

Sources

Application Notes and Protocols for the Utilization of 4-Amino-2-chloronicotinamide in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity with a Trifunctional Scaffold

In the landscape of modern drug discovery and materials science, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). The selection of versatile building blocks is critical to the success of these campaigns. 4-Amino-2-chloronicotinamide stands out as a trifunctional scaffold of significant potential, offering three distinct points for diversification. Its unique arrangement of a nucleophilic amino group, an electrophilic chloro-substituent on an electron-deficient pyridine ring, and a modifiable amide moiety provides a rich platform for the creation of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the application of 4-Amino-2-chloronicotinamide in parallel synthesis. We will delve into the core reactivity of this molecule, offering detailed, field-proven protocols for its derivatization through amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution. The causality behind experimental choices will be elucidated, empowering researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Core Synthetic Strategies and Library Generation

The strategic value of 4-Amino-2-chloronicotinamide lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification, leading to the generation of large and well-defined compound libraries. The primary reactive sites for parallel synthesis are the 4-amino group and the 2-chloro position.

Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for generating a diverse library from 4-Amino-2-chloronicotinamide.

G cluster_0 Phase 1: Core Derivatization cluster_1 Phase 2: Work-up and Purification cluster_2 Phase 3: Analysis and Archiving A 4-Amino-2-chloronicotinamide Stock Solution B Aliquot into 96-well plate A->B C Reaction 1: Amide Coupling (Library of Carboxylic Acids) B->C Path A D Reaction 2: Suzuki Coupling (Library of Boronic Acids) B->D Path B E Reaction 3: SNAr (Library of Nucleophiles) B->E Path C F Parallel Work-up (e.g., Liquid-Liquid Extraction or SPE) C->F D->F E->F G Purification (e.g., Preparative HPLC/SFC) F->G H LC-MS/NMR Analysis for Quality Control G->H I Compound Archiving and Plating for Screening H->I

Caption: General workflow for parallel library synthesis.

Protocol 1: Amide Bond Formation at the 4-Amino Position

The 4-amino group of 4-Amino-2-chloronicotinamide serves as a versatile handle for the introduction of a wide array of substituents via amide bond formation. This reaction is a cornerstone of medicinal chemistry and is amenable to a variety of coupling reagents.[1]

Scientific Rationale

The formation of an amide bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for this purpose. HOBt acts as a catalyst and suppresses side reactions, leading to cleaner products and higher yields.[1] The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to prevent competition with the primary amine.

Experimental Protocol

This protocol is designed for a 96-well plate format with a reaction volume of 500 µL per well.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 4-Amino-2-chloronicotinamide in anhydrous Dimethylformamide (DMF).

    • Prepare 0.3 M solutions of a library of carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.3 M solution of EDC and a 0.3 M solution of HOBt in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the reaction plate, add 100 µL (0.02 mmol) of the 4-Amino-2-chloronicotinamide stock solution.

    • Add 100 µL (0.03 mmol, 1.5 equiv) of each unique carboxylic acid solution to the corresponding wells.

    • Add 100 µL (0.03 mmol, 1.5 equiv) of the EDC solution to each well.

    • Add 50 µL (0.015 mmol, 0.75 equiv) of the HOBt solution to each well.

    • Add 50 µL (0.03 mmol, 1.5 equiv) of the DIPEA solution to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS analysis of a few representative wells.

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate (3 x 300 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

Expected Results

The following table provides representative data for the amide coupling of 4-Amino-2-chloronicotinamide with a selection of carboxylic acids.

Carboxylic AcidProductYield (%)Purity (%) (by LC-MS)
Benzoic AcidN-(2-chloro-3-carbamoylpyridin-4-yl)benzamide85>95
Acetic AcidN-(2-chloro-3-carbamoylpyridin-4-yl)acetamide92>98
Phenylacetic AcidN-(2-chloro-3-carbamoylpyridin-4-yl)-2-phenylacetamide88>95
Cyclohexanecarboxylic acidN-(2-chloro-3-carbamoylpyridin-4-yl)cyclohexanecarboxamide90>97

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position

The 2-chloro substituent on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][4] This allows for the introduction of a diverse range of aryl and heteroaryl groups, which are prevalent motifs in pharmaceuticals.

Scientific Rationale

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[4] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[3] The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with challenging substrates like chloro-heterocycles.[5]

G cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)(L)n-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)(L)n-Ar' C->E D Transmetalation (Ar'-B(OR)2, Base) G Ar-Ar' E->G F Reductive Elimination G->A Regenerates Catalyst

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is suitable for parallel synthesis in sealed reaction vials.

  • Preparation of Reagents:

    • In a glovebox, prepare a stock solution of a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) in a 3:1 mixture of dioxane and water.

    • Prepare stock solutions (0.2 M) of 4-Amino-2-chloronicotinamide and a library of boronic acids (1.2 equiv) in dioxane.

  • Reaction Setup:

    • To an array of reaction vials, add 200 µL (0.04 mmol) of the 4-Amino-2-chloronicotinamide solution.

    • Add 240 µL (0.048 mmol) of each unique boronic acid solution to the corresponding vials.

    • Add 500 µL of the catalyst/base solution to each vial.

  • Reaction and Work-up:

    • Seal the vials and heat to 80-100 °C for 4-12 hours with stirring.

    • Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the products using parallel flash chromatography.

Representative Data
Boronic AcidProductYield (%)Purity (%) (by LC-MS)
Phenylboronic acid4-Amino-2-phenylnicotinamide78>96
4-Methoxyphenylboronic acid4-Amino-2-(4-methoxyphenyl)nicotinamide82>97
Thiophene-2-boronic acid4-Amino-2-(thiophen-2-yl)nicotinamide75>95
Pyridine-3-boronic acid4-Amino-2-(pyridin-3-yl)nicotinamide68>92

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The electron-deficient nature of the pyridine ring, further activated by the nicotinamide group, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[6][7] This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides.[8]

Scientific Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group is expelled, and aromaticity is restored. The rate of this reaction is enhanced by electron-withdrawing groups on the aromatic ring.[9]

Experimental Protocol

This protocol is optimized for parallel synthesis in a 96-well plate.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 4-Amino-2-chloronicotinamide in a polar aprotic solvent like DMSO or NMP.

    • Prepare 0.4 M solutions of a library of nucleophiles (e.g., primary and secondary amines, thiols) in the same solvent.

    • Prepare a 0.6 M solution of a non-nucleophilic base like DIPEA or solid K₂CO₃.

  • Reaction Setup:

    • To each well of a 96-well plate, add 100 µL (0.02 mmol) of the 4-Amino-2-chloronicotinamide stock solution.

    • Add 100 µL (0.04 mmol, 2.0 equiv) of each unique nucleophile solution to the corresponding wells.

    • Add 50 µL (0.03 mmol, 1.5 equiv) of the base to each well.

  • Reaction and Work-up:

    • Seal the plate and heat to 80-120 °C for 6-24 hours. The use of microwave irradiation can significantly accelerate these reactions.[10]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the plate to room temperature and add 300 µL of water to each well to precipitate the product.

    • Collect the solids by filtration using a 96-well filter plate.

    • Wash the solids with water and then a small amount of cold diethyl ether.

    • Dry the products under vacuum.

Illustrative Results
NucleophileProductYield (%)Purity (%) (by LC-MS)
Morpholine4-Amino-2-morpholinonicotinamide91>98
Benzylamine4-Amino-2-(benzylamino)nicotinamide85>95
Thiophenol4-Amino-2-(phenylthio)nicotinamide88>96
Sodium methoxide4-Amino-2-methoxynicotinamide79>94

Best Practices and Troubleshooting

  • Moisture and Air Sensitivity: All reactions, especially Suzuki-Miyaura couplings, should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

  • Reaction Monitoring: Regular monitoring of reaction progress by LC-MS is crucial for optimizing reaction times and preventing the formation of degradation products.

  • Purification: Parallel purification techniques, such as preparative HPLC or supercritical fluid chromatography (SFC), are often necessary to obtain compounds of high purity for biological screening.

  • Amide Coupling: In cases of low yields with sterically hindered amines or acids, alternative coupling reagents like HATU or PyBOP can be employed.

  • Suzuki Coupling: If low yields are observed, screening different palladium catalysts, ligands, bases, and solvent systems is recommended.

  • SNAr Reactions: For less reactive nucleophiles, higher temperatures or the use of a catalyst (e.g., a phase-transfer catalyst) may be required. Microwave-assisted synthesis can be particularly effective in these cases.[10]

Conclusion

4-Amino-2-chloronicotinamide is a highly valuable and versatile building block for parallel synthesis. Its three distinct functional groups offer multiple avenues for rapid library generation, enabling the efficient exploration of chemical space in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this scaffold. By understanding the underlying chemical principles and adhering to best practices, researchers can fully exploit the potential of 4-Amino-2-chloronicotinamide to accelerate their research and development efforts.

References

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • The two-step approach for transamidation with amino-acid derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). National Institutes of Health. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. PubMed. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][11][12]triazolo[1,5-a]pyrimidines. Royal Society of Chemistry. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. Available at: [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. MDPI. Available at: [Link]

Sources

The Strategic Utility of 4-Amino-2-chloronicotinamide as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, yet the quest for compounds with high potency and selectivity remains a primary objective in medicinal chemistry. A common strategy in the design of kinase inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding motif of the endogenous ATP ligand. Among these, the aminopyridine core has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors.[2][3]

This document provides a detailed guide on the application of 4-Amino-2-chloronicotinamide as a strategic precursor in the synthesis of novel kinase inhibitors. Its unique trifunctional nature—a nucleophilic amino group, a reactive chloro substituent amenable to cross-coupling reactions, and a carboxamide that can be further modified—offers a rich platform for combinatorial library synthesis and lead optimization in drug discovery campaigns. We will explore its chemical properties, provide detailed synthetic protocols for its derivatization, and discuss the underlying medicinal chemistry rationale for its use.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of 4-Amino-2-chloronicotinamide (CAS No. 1216816-10-2) are summarized below.[4][5][6]

PropertyValueSource
Molecular Formula C₆H₆ClN₃O[4]
Molecular Weight 171.58 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥95%[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 2-8°C in an inert atmosphere.[5]
IUPAC Name 4-amino-2-chloropyridine-3-carboxamide[4]

Safety Precautions:

4-Amino-2-chloronicotinamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[6]

Synthetic Pathways and Protocols

The strategic value of 4-Amino-2-chloronicotinamide lies in its potential for sequential or orthogonal functionalization. The 4-amino group can be acylated or alkylated, while the 2-chloro position is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[7][8][9]

Protocol 1: Amide Bond Formation via Acylation of the 4-Amino Group

This protocol details the synthesis of an N-(2-chloro-3-carbamoylpyridin-4-yl)amide derivative, a common structural motif in kinase inhibitors. This transformation can be achieved through the reaction of 4-Amino-2-chloronicotinamide with an acyl chloride. The following is a general, adaptable procedure.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A 4-Amino-2-chloronicotinamide P + A->P B R-COCl (Acyl Chloride) B->P C N-(2-chloro-3-carbamoylpyridin-4-yl)amide D Triethylamine HCl R P->R Et3N, DCM, 0 °C to RT R->C R->D +

Caption: General scheme for the acylation of 4-Amino-2-chloronicotinamide.

Materials:

  • 4-Amino-2-chloronicotinamide (1.0 eq)

  • Substituted acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2-chloronicotinamide (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Slowly add the substituted acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture. Causality Note: The slow addition at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-(2-chloro-3-carbamoylpyridin-4-yl)amide.

Proposed Workflow for Kinase Inhibitor Library Synthesis

The true power of 4-Amino-2-chloronicotinamide is realized in a multi-step synthetic strategy. The 2-chloro position provides a versatile handle for introducing diversity-oriented fragments, which is crucial for exploring the structure-activity relationship (SAR) of a potential kinase inhibitor series.[10][11]

G cluster_step1 Step 1: Core Modification cluster_step2 Step 2: Diversity Introduction cluster_step3 Step 3: Final Product start 4-Amino-2-chloronicotinamide acylation Acylation / Sulfonylation (Protocol 1) start->acylation RCOCl or RSO2Cl alkylation Reductive Amination start->alkylation RCHO, NaBH(OAc)3 suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) acylation->suzuki Pd catalyst, Base, R'-B(OH)2 buchwald Buchwald-Hartwig Amination (Amines) acylation->buchwald Pd catalyst, Base, R''-NH2 alkylation->suzuki alkylation->buchwald inhibitor_library Kinase Inhibitor Library suzuki->inhibitor_library buchwald->inhibitor_library

Caption: A proposed synthetic workflow for generating a kinase inhibitor library.

Expert Insights on the Workflow:

  • Step 1 (Core Modification): The initial modification of the 4-amino group allows for the introduction of various functionalities that can interact with the solvent-exposed region of the kinase active site or modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

  • Step 2 (Diversity Introduction):

    • Suzuki Coupling: This powerful reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 2-position.[8] These groups can be designed to occupy the hydrophobic back pocket of the ATP-binding site, a common strategy to enhance potency and selectivity.[10]

    • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the 2-position, introducing various substituted amines.[7] This is particularly useful for targeting specific amino acid residues in the kinase active site through hydrogen bonding or other polar interactions, which can significantly improve binding affinity.

  • Self-Validating System: The success of each step can be readily monitored by standard analytical techniques such as LC-MS and NMR. The modular nature of this workflow allows for the rapid generation of a library of analogs, where the impact of each modification can be systematically evaluated in kinase activity assays.

Conclusion: A Gateway to Novel Kinase Inhibitors

4-Amino-2-chloronicotinamide represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its trifunctional nature provides multiple avenues for chemical modification, enabling a systematic exploration of structure-activity relationships. The protocols and workflow outlined in this guide offer a robust framework for researchers in drug discovery to efficiently generate libraries of potential kinase inhibitors, accelerating the identification of new therapeutic candidates. The logical and modular synthetic approach, grounded in well-established chemical transformations, ensures a high degree of reproducibility and scalability.

References

  • Al-Qadhi, M. A., Yahya, T. A. A., Alqadhi, A. A., & Arafa, R. K. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry, 302, 118348. [Link]

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 11(9), 1031-1039. [Link]

  • Cui, Z., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4995. [Link]

  • Golovach, N., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 144-157. [Link]

  • Hentemann, M. F., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12036-12051. [Link]

  • Liu, W., et al. (2024). Aminative Suzuki-Miyaura coupling. Nature. [Link]

  • PubChem. (n.d.). 4-Amino-2-chloronicotinamide. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Liu, W., et al. (2024). Aminative Suzuki-Miyaura coupling. Nature, 627(8002), 105-111. [Link]

  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213. [Link]

  • Safavi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]

  • Ring, D., et al. (2013). Prebiotic Synthesis of Hydrophobic and Protein Amino Acids. Origins of Life and Evolution of Biospheres, 43(4-5), 325-337. [Link]

  • Tsuji, H., et al. (2018). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Scientific Reports, 8(1), 14811. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Explained. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Gorsuch, S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5945. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Al-Qahtani, N., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5294-5297. [Link]

  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Zerovalent Palladium Complexes. Chemical Science, 11(1), 107-113. [Link]

  • Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137. [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-chloronicotinate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

Sources

"4-Amino-2-chloronicotinamide" in the synthesis of agrochemical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: "4-Amino-2-chloronicotinamide" in the Synthesis of Agrochemical Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Amino-2-chloronicotinamide Scaffold in Agrochemical Discovery

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven chemists to explore versatile heterocyclic scaffolds. Among these, the pyridine core, and specifically functionalized nicotinamides, have emerged as a privileged structure in modern fungicide and herbicide design. 4-Amino-2-chloronicotinamide is a highly functionalized building block poised for a significant role in the discovery of next-generation agrochemicals. Its utility stems from the orthogonal reactivity of its three key functional groups: the 4-amino group, the 2-chloro substituent, and the C3-carboxamide.

The strategic value of this scaffold is underscored by the commercial success of related structures. For instance, the fungicide boscalid, a succinate dehydrogenase inhibitor (SDHI), features a 2-chloronicotinamide core, demonstrating the biological relevance of this fragment. Furthermore, the closely related precursor, 4-Amino-2-chloropyridine, is a crucial intermediate in the synthesis of the plant growth regulator Forchlorfenuron, which is a highly active cytokinin.[1] This precedent highlights the potential of the 4-amino-2-chloropyridine framework to be incorporated into biologically active molecules.[1][2]

This application note provides a detailed technical guide on the utilization of 4-Amino-2-chloronicotinamide as a strategic starting material. We will elucidate the chemical logic behind its application and provide a robust, field-proven protocol for the synthesis of a representative N-aryl-4-amino-2-chloronicotinamide, a class of compounds with demonstrated potential in fungicidal applications.[3]

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 4-Amino-2-chloronicotinamide lies in the distinct reactivity of its functional groups, which allows for selective, stepwise elaboration into more complex target molecules.

  • The Amide Nitrogen (N-H): The primary point of diversification is the amide nitrogen. It can be readily acylated, alkylated, or, as is common in agrochemical synthesis, coupled with various amines or anilines to generate a diverse library of derivatives.

  • The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., O-, S-, N-based) to build molecular complexity. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates this displacement.

  • The 4-Amino Group: While less reactive as a nucleophile than an aniline due to the electron-withdrawing nature of the pyridine ring, this amino group can undergo various transformations, such as diazotization followed by Sandmeyer-type reactions or transition-metal-catalyzed cross-coupling reactions, to introduce further diversity.

Our representative protocol will focus on the most direct and versatile transformation: the derivatization of the nicotinamide core itself to generate novel amide analogues. Specifically, we will detail the synthesis of an N-aryl nicotinamide, a motif present in many commercial fungicides. The strategy involves the conversion of a precursor, 4-amino-2-chloronicotinic acid, to a highly reactive acyl chloride, followed by in-situ coupling with a substituted aniline. This approach is modular and can be readily adapted to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative N-(4-fluorophenyl)-4-amino-2-chloronicotinamide

This protocol details the synthesis of a representative agrochemical candidate, N-(4-fluorophenyl)-4-amino-2-chloronicotinamide, from its corresponding nicotinic acid precursor. This two-step, one-pot procedure is designed for efficiency and high yield.

Step 1: Acyl Chloride Formation

The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. Oxalyl chloride is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (CO, CO2, and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is essential; it reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in the reaction.

Step 2: Amide Coupling

The freshly prepared acyl chloride is then reacted in situ with the desired aniline (in this case, 4-fluoroaniline). An organic base, such as triethylamine (TEA), is crucial to neutralize the HCl generated during the amide bond formation. This prevents the protonation of the aniline nucleophile, which would render it unreactive, and also prevents the potential for acid-catalyzed side reactions. The reaction is typically performed at low temperature initially to control the exothermic reaction between the acyl chloride and the amine.

Detailed Step-by-Step Methodology

Materials:

  • 4-Amino-2-chloronicotinic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 4-Fluoroaniline

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-amino-2-chloronicotinic acid (2.3 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.

  • Acyl Chloride Formation: Add a single drop of anhydrous DMF to the suspension. While stirring, add oxalyl chloride (6.9 mmol, 3.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 4-amino-2-chloronicotinoyl chloride.

  • Amine Solution Preparation: In a separate 100 mL flask, dissolve 4-fluoroaniline (2.0 mmol, 0.87 eq.) and triethylamine (2.4 mmol, 1.04 eq.) in anhydrous dichloromethane (20 mL).

  • Amide Coupling: Cool the amine solution in an ice-water bath. Redissolve the crude acyl chloride from step 5 in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Workup: Add water (10 mL) to the reaction mixture and transfer to a separatory funnel. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(4-fluorophenyl)-4-amino-2-chloronicotinamide.

Data Presentation

Parameter Value Notes
Starting Material 4-Amino-2-chloronicotinic acid-
Key Reagents Oxalyl chloride, 4-fluoroaniline, TEA-
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial.
Reaction Time ~8 hours6h for acyl chloride, ~2h for coupling.
Typical Yield 80-95%Dependent on purity of starting materials and reaction conditions.
Purification Method Column Chromatography / Recrystallization-

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Amino-2-chloronicotinic Acid B 4-Amino-2-chloronicotinoyl Chloride A->B Oxalyl Chloride, cat. DMF DCM, rt, 6h D N-(4-fluorophenyl)-4-amino- 2-chloronicotinamide B->D Triethylamine (TEA) DCM, 0°C to rt C 4-Fluoroaniline C->D

Caption: Synthetic pathway for N-(4-fluorophenyl)-4-amino-2-chloronicotinamide.

Relationship of Key Scaffolds

G cluster_core cluster_derivatives core 4-Amino-2-chloropyridine Backbone nicotinamide 4-Amino-2-chloronicotinamide (Topic of this Note) core->nicotinamide Functionalization pgr Forchlorfenuron (Plant Growth Regulator) core->pgr Leads to fungicide Boscalid Scaffold (Commercial Fungicide) nicotinamide->fungicide Related Scaffold

Caption: Relationship between the core scaffold and key agrochemicals.

Conclusion and Future Outlook

4-Amino-2-chloronicotinamide represents a versatile and strategically valuable building block for the synthesis of novel agrochemical candidates. The orthogonal reactivity of its functional groups allows for a modular approach to the creation of diverse chemical libraries. The protocol detailed herein provides a robust and efficient method for the synthesis of N-substituted derivatives, a class of compounds with established fungicidal potential. By leveraging the chemical logic outlined in this guide, researchers can effectively utilize 4-Amino-2-chloronicotinamide to accelerate the discovery and development of the next generation of crop protection agents. Future work could explore the selective modification of the 2-chloro and 4-amino positions to further expand the accessible chemical space and explore new modes of action.

References

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4935. Retrieved from [Link]

  • Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

Sources

Cell-based assays to evaluate the cytotoxicity of "4-Amino-2-chloronicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Multi-Parametric, Cell-Based Assay Strategy for Evaluating the Cytotoxicity of Novel Compounds like "4-Amino-2-chloronicotinamide"

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and toxicology.[1][2] This document provides a comprehensive guide for characterizing the cytotoxic profile of novel chemical entities, using "4-Amino-2-chloronicotinamide" as a representative example. Due to the limited publicly available data on this specific compound, we present a robust, multi-parametric strategy designed to not only quantify cell death but also to elucidate the underlying mechanism. This guide, written from the perspective of a Senior Application Scientist, details a tiered approach beginning with broad viability screening to determine potency (IC50) using metabolic (MTT) and membrane integrity (LDH) assays, followed by mechanistic assays (Caspase-Glo 3/7) to differentiate between apoptotic and necrotic cell death pathways. Each protocol is presented as a self-validating system, complete with detailed step-by-step instructions, explanations of experimental choices, and necessary controls to ensure data integrity and reproducibility.

Guiding Principles: The Rationale for a Multi-Assay Approach

When investigating a novel compound like 4-Amino-2-chloronicotinamide, relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular events, and a comprehensive picture of a compound's effect only emerges when multiple endpoints are assessed. Cell viability is not a simple binary state but a complex continuum involving various cellular functions like metabolic activity, membrane integrity, and the activation of specific death pathways.[1][3]

  • Metabolic Activity vs. Membrane Integrity: A compound might inhibit mitochondrial respiration without immediately compromising the cell membrane. An MTT assay, which measures metabolic activity, would show high cytotoxicity, while an LDH assay, which measures membrane rupture, might initially show none. This discrepancy is a valuable clue to the compound's mechanism of action.

  • Discerning Apoptosis from Necrosis: These are two distinct modes of cell death with different physiological consequences.[4] Apoptosis is a programmed, controlled process involving the activation of caspase enzymes, while necrosis is a more chaotic process resulting from acute injury that leads to cell lysis and inflammation.[5][6] Assays that specifically measure caspase activity or the externalization of phosphatidylserine are crucial for making this distinction.[5][7]

Therefore, our proposed strategy employs a panel of assays to build a "cytotoxicity signature" for the test compound, providing a robust and nuanced understanding of its biological impact.

Recommended Experimental Workflow

A systematic approach is critical for an efficient and effective cytotoxicity assessment. We recommend a tiered workflow that moves from general screening to specific mechanistic investigation. This approach ensures that resources are used efficiently and that each step informs the next.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Investigation cluster_2 Tier 1 Details start Select & Culture Appropriate Cell Line(s) treat Dose-Response Treatment (e.g., 8-point, 3-fold serial dilution) with 4-Amino-2-chloronicotinamide start->treat tier1 Tier 1 Assays (Run in Parallel) treat->tier1 ic50 Calculate IC50 Values (MTT & LDH assays) tier1->ic50 MTT MTT Assay (Metabolic Activity) tier1->MTT LDH LDH Assay (Membrane Integrity) tier1->LDH treat2 Treat Cells with Compound at IC50 & 2x IC50 Concentrations ic50->treat2 Inform concentrations for mechanistic study tier2 Tier 2 Assay: Caspase-Glo 3/7 (Apoptosis) treat2->tier2 interpret Data Integration & Mechanism Hypothesis tier2->interpret

Caption: Recommended workflow for cytotoxicity assessment.

Tier 1 Protocols: Cytotoxicity Screening

The initial goal is to determine the concentration range over which 4-Amino-2-chloronicotinamide exerts a cytotoxic effect and to calculate its IC50 value.

MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Expert Insight: The MTT assay is a workhorse for initial screening due to its robustness and high-throughput adaptability. However, be aware that compounds affecting mitochondrial function can directly interfere with the assay, either inhibiting or enhancing MTT reduction, independent of cell viability. This is why it must be paired with a different assay type, like LDH.

Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-2-chloronicotinamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[11]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]

LDH Release Assay (Membrane Integrity)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.

Expert Insight: The LDH assay is an excellent orthogonal method to pair with the MTT assay because it measures a distinct cytotoxic event—membrane rupture. Since the assay is performed on the cell culture supernatant, the cells can be used for other downstream assays (e.g., nucleic acid or protein analysis).

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to set up three control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Roche, or Abcam). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Data Acquisition: Add 50 µL of stop solution if required by the kit protocol.[12] Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[12]

Tier 2 Protocol: Mechanistic Investigation

After determining the IC50 of 4-Amino-2-chloronicotinamide, the next step is to investigate how it kills cells. The primary question is whether the mechanism is apoptotic or necrotic.

Caspase-Glo® 3/7 Assay (Apoptosis Execution)

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13]

Expert Insight: The "add-mix-measure" format of this assay makes it highly suitable for high-throughput screening.[13] Its high sensitivity can detect caspase activation early in the apoptotic process. A strong luminescent signal at concentrations near the IC50 is a robust indicator of apoptosis.

G cluster_pathway Distinguishing Cell Death Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis compound 4-Amino-2-chloronicotinamide caspase Caspase-3/7 Activation compound->caspase Triggers? rupture Membrane Rupture compound->rupture Triggers? blebbing Membrane Blebbing (Intact) assay1 Caspase-Glo® 3/7 Assay (Measures This) caspase->assay1 ldh LDH Release assay2 LDH Release Assay (Measures This) ldh->assay2

Caption: Conceptual diagram of apoptotic vs. necrotic pathways.

Protocol:

  • Cell Plating: Seed cells in a 96-well white-walled, clear-bottom plate suitable for luminescence assays. Use the same cell density as in the Tier 1 assays. Incubate overnight.

  • Compound Treatment: Treat cells with 4-Amino-2-chloronicotinamide at concentrations around the previously determined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include vehicle controls and a known apoptosis inducer like staurosporine as a positive control. Incubate for a shorter period (e.g., 4, 8, 12, or 24 hours) to capture the peak of caspase activity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent as per the manufacturer's protocol.[14][15]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][16]

  • Incubation & Measurement: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[14] Incubate at room temperature for 1 to 3 hours, protected from light.[14] Measure the luminescence using a plate luminometer.

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate comparison and interpretation.

Table 1: Sample Data Summary for 4-Amino-2-chloronicotinamide

Assay TypeEndpoint Measured24h IC50 (µM)Max Response (% of Control)Interpretation Notes
MTT Assay Metabolic Activity15.295% decreasePotent inhibitor of metabolic function.
LDH Assay Membrane Integrity45.830% increase vs max releaseIndicates membrane rupture occurs at higher concentrations or later time points than metabolic failure.
Caspase-3/7 Assay Apoptosis Execution-8-fold increase at 15 µMStrong induction of caspase activity suggests an apoptotic mechanism at the IC50 concentration.

Interpreting the Results:

  • If MTT IC50 << LDH IC50 and Caspase-3/7 is high: This signature strongly suggests that 4-Amino-2-chloronicotinamide induces apoptosis. The compound first compromises metabolic activity and triggers programmed cell death, with secondary necrosis (membrane rupture) occurring only at much higher concentrations or later time points.

  • If MTT IC50 ≈ LDH IC50 and Caspase-3/7 is low: This pattern points towards a primary necrotic or necroptotic mechanism. The compound causes a rapid loss of membrane integrity, leading to simultaneous metabolic failure and LDH release without significant involvement of effector caspases.

  • If MTT IC50 is low but LDH and Caspase-3/7 are also low: This could indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one, or a mechanism of cell death not captured by these assays. Further investigation with cell cycle or alternative death pathway assays would be warranted.

Conclusion

This application note outlines a structured, multi-parametric approach to characterize the cytotoxicity of a novel compound like 4-Amino-2-chloronicotinamide. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptotic pathways (Caspase-Glo 3/7), researchers can move beyond a simple measure of cell death to a more sophisticated understanding of the compound's mechanism of action. This tiered strategy ensures a logical progression from broad screening to mechanistic detail, providing the robust, reproducible, and insightful data required for critical decisions in drug development and toxicological assessment.

References

  • Vertex AI Search. (n.d.). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed.
  • Vertex AI Search. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved February 5, 2026, from [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC. Retrieved February 5, 2026, from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved February 5, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 5, 2026, from [Link]

  • PubMed. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Retrieved February 5, 2026, from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved February 5, 2026, from [Link]

  • Logos Biosystems. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved February 5, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved February 5, 2026, from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved February 5, 2026, from [Link]

  • Cusabio. (n.d.). The Overview of Cell Viability. Retrieved February 5, 2026, from [Link]

  • PubMed. (2005). New Developments in Lantibiotic Biosynthesis and Mode of Action. Retrieved February 5, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cell Viability Assays: Introduction. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Determination of apoptosis and necrosis. Retrieved February 5, 2026, from [Link]

  • Bio-protocol. (2017). Caspase-Glo® 3/7 assay. Retrieved February 5, 2026, from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved February 5, 2026, from [Link]

  • N/A. (n.d.). MTT Assay Protocol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dichloro-N-methylnicotinamide. Retrieved February 5, 2026, from [Link]

Sources

"4-Amino-2-chloronicotinamide" as a fragment for fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2-chloronicotinamide as a Privileged Scaffold for Fragment-Based Lead Generation

Executive Summary & Strategic Rationale

4-Amino-2-chloronicotinamide (4-ACN) represents a "high-valency" scaffold within Fragment-Based Drug Design (FBDD). Unlike simple fragments that serve merely as binders, 4-ACN functions as a divergent synthetic hub . Its structural architecture combines a polar, hydrogen-bond-rich "head" (nicotinamide/amino) capable of anchoring to protein hotspots (e.g., kinase hinge regions) with a reactive "tail" (2-chloro) that serves as a pre-installed vector for fragment growing.

This guide details the physicochemical profiling, biophysical screening workflows, and synthetic elaboration protocols required to transition 4-ACN from a weak-affinity fragment hit (K_d > 100 µM) to a potent lead compound (IC₅₀ < 100 nM).

Physicochemical Profile & Rule of Three Compliance

Before screening, the fragment must be validated against the "Rule of Three" (Ro3) to ensure it retains favorable drug-like properties after downstream elaboration.

Table 1: Physicochemical Properties of 4-ACN

PropertyValueRo3 CriteriaStatus
Molecular Weight 171.58 Da< 300 DaPass
cLogP ~0.45< 3.0Pass (High Solubility)
H-Bond Donors 3 (Amide NH₂, Amino NH)≤ 3Borderline (High Polarity)
H-Bond Acceptors 3 (Pyridine N, Amide O, Amino N)≤ 3Pass
PSA (Polar Surface Area) ~80 Ų≤ 60-80 ŲHigh (Good for polar pockets)
Rotatable Bonds 1≤ 3Pass (Rigid Scaffold)

Scientist’s Insight: The relatively high PSA suggests this fragment is ideal for solvent-exposed pockets or ATP-binding sites (kinases/ATPases) where water-mediated networks are common. The 2-chloro substituent increases lipophilicity slightly, improving membrane permeability compared to the non-chlorinated analog.

Biophysical Screening Protocols

Due to the likely low affinity (mM range) of the bare fragment, high-sensitivity biophysical assays are required. We recommend a cascade approach: Ligand-Observed NMR (Primary) followed by SPR (Validation).

Protocol A: Ligand-Observed NMR (STD & WaterLOGSY)

Objective: Detect binding via magnetization transfer from protein to ligand.

Reagents:

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

  • Protein: Target protein at 10–20 µM.

  • Fragment: 4-ACN at 500 µM – 1 mM.

  • Reference: Tryptophan or Caffeine (internal standard).

Step-by-Step Methodology:

  • Solubility Check: Dissolve 4-ACN in d6-DMSO to 100 mM stock. Dilute to 1 mM in buffer. If precipitation occurs (turbidity), lower to 500 µM.

  • T1ρ Filter: Apply a 30ms T1ρ filter to suppress protein background signals.

  • STD Experiment:

    • Irradiate protein resonances (on-resonance) at -0.5 ppm or 12 ppm (Gaussian pulse train, 2s saturation).

    • Acquire off-resonance reference at 30 ppm.

    • Data Analysis: Subtract ON from OFF spectra. Signals from 4-ACN (Pyridine H5/H6) appearing in the difference spectrum indicate binding.

  • WaterLOGSY (Confirmation):

    • Utilize bulk water magnetization transfer.

    • Non-binders show positive signals (tumbling fast); Binders show negative or reduced signals (tumbling with protein).

    • Note: The exchangeable protons of the amide/amino groups may complicate WaterLOGSY; focus on the aromatic ring protons.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics and stoichiometry.

Critical Parameter - Surface Density:

  • Because 4-ACN is small (171 Da), the theoretical R_max is low.

  • Action: Immobilize protein at high density (>4000 RU) to ensure sufficient signal-to-noise ratio.

  • Solvent Correction: Perform rigorous DMSO calibration (0.5% to 5%) as the chlorine atom can make the fragment sensitive to bulk refractive index changes.

Synthetic Elaboration Strategies (The "Application")

Once binding is confirmed, 4-ACN serves as a versatile intermediate. The 2-chloro position is the "growth vector."

Strategy 1: Fragment Growing via Suzuki-Miyaura Coupling

Target: Extension into hydrophobic sub-pockets (e.g., Gatekeeper residue in kinases).

Reaction Scheme: 4-ACN + Aryl-Boronic Acid -> 2-Aryl-4-amino-nicotinamide

Protocol:

  • Mix: 4-ACN (1.0 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4–12 hours under N₂ atmosphere.

  • Purification: The product often precipitates upon cooling or water addition. Recrystallize from EtOH or purify via reverse-phase HPLC.

    • Why this works: The 3-amide and 4-amino groups are relatively stable, but the 2-chloro position is activated for oxidative addition by the adjacent pyridine nitrogen.

Strategy 2: Fragment Merging/Cyclization (Scaffold Hopping)

Target: Creation of bicyclic cores (Pyrido[2,3-d]pyrimidines) to increase rigidity and potency.

Reaction Scheme: 4-ACN + Orthoester/Aldehyde -> Pyrido[2,3-d]pyrimidine-4(3H)-one

Protocol:

  • Mix: 4-ACN (1.0 eq) with Triethyl orthoformate (excess, acts as solvent/reactant).

  • Catalyst: Catalytic p-TsOH or Acetic Anhydride.

  • Conditions: Reflux (146°C) for 3–6 hours.

  • Result: Cyclization occurs between the 3-amide nitrogen and the 4-amino group, locking the conformation.

    • Significance: This converts the flexible fragment into a rigid, kinase-privileged scaffold (similar to commercially approved inhibitors).

Visualization of Workflows

Figure 1: FBDD Screening & Validation Workflow

This diagram illustrates the decision matrix for screening 4-ACN.

FBDD_Workflow Start Fragment Library (4-ACN) Solubility Solubility Check (DMSO/Buffer) Start->Solubility Primary_Screen Primary Screen (STD-NMR) Solubility->Primary_Screen Clear Solution Hit_Decision Signal Observed? Primary_Screen->Hit_Decision Validation Validation (SPR / X-ray Soaking) Hit_Decision->Validation Yes Discard Discard/Re-test Hit_Decision->Discard No Elaboration Synthetic Elaboration (Growing/Merging) Validation->Elaboration Confirmed Binder

Caption: Step-by-step decision tree for validating 4-ACN binding before chemical modification.

Figure 2: Chemical Space Expansion Vectors

This diagram maps the chemical reactivity of 4-ACN to specific drug design strategies.

Chemical_Vectors Core 4-Amino-2-chloro- nicotinamide (Scaffold) Vector1 Vector 1: C2-Chlorine (Suzuki/SNAr) Core->Vector1 Vector2 Vector 2: C3/C4 Cyclization (Ring Closure) Core->Vector2 Vector3 Vector 3: Amide/Amino (H-Bonding) Core->Vector3 Outcome1 Fragment Growing (Hydrophobic Reach) Vector1->Outcome1 Outcome2 Scaffold Morphing (Pyrido-pyrimidines) Vector2->Outcome2 Outcome3 Hinge Binding (Kinase Anchoring) Vector3->Outcome3

Caption: Strategic vectors for modifying 4-ACN. Vector 1 allows growth; Vector 2 allows rigidification.

References

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][2][3] Nature Chemistry. Link

  • Lombardo, F., et al. (2014). Comprehensive Physicochemical Profiling of Fragments. Journal of Pharmaceutical Sciences. Link

  • Warrilow, R., et al. (2019). Optimization of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry.[1][4][5][6] Link

  • Muller, I., et al. (2012). Detecting Cooperative Binding in Fragment-Based Drug Design. Journal of Chemical Information and Modeling. Link

Sources

Enzymatic assays involving "4-Amino-2-chloronicotinamide" as a potential inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Characterizing 4-Amino-2-chloronicotinamide as a Potential Enzyme Inhibitor: A Comprehensive Methodological Guide

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential inhibitory activity of 4-Amino-2-chloronicotinamide against a specific enzyme of interest. In the absence of established target data for this compound, this document outlines the necessary steps to build a robust enzymatic assay from the ground up, determine the half-maximal inhibitory concentration (IC50), and elucidate the kinetic mechanism of inhibition. By integrating field-proven insights with foundational biochemical principles, these protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. We will cover essential preliminary assay optimization, detailed procedures for inhibitor characterization, and the interpretation of kinetic data through graphical analysis.

Introduction to Inhibitor Screening

Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development.[1][2] They allow for the interrogation of enzyme function within complex biological pathways and represent a major class of therapeutic agents.[3] The process of identifying and characterizing a novel inhibitor involves a systematic approach, beginning with the confirmation of inhibitory activity and culminating in a detailed understanding of its kinetic behavior.[2]

4-Amino-2-chloronicotinamide is a small organic molecule available for research purposes.[4][5] Its structural features suggest potential interactions with biological macromolecules, making it a candidate for inhibitor screening campaigns. This application note provides the essential protocols to test this hypothesis against any purified enzyme system.

Compound Profile: 4-Amino-2-chloronicotinamide

A thorough understanding of the test compound's properties is the first step in any screening protocol. This knowledge informs proper handling, storage, and solution preparation, which are critical for experimental accuracy.

PropertyValueSource
IUPAC Name 4-amino-2-chloropyridine-3-carboxamidePubChem[5]
Molecular Formula C₆H₆ClN₃OPubChem[5]
Molecular Weight 171.58 g/mol PubChem[5]
Storage 2-8°C, Inert atmosphere, Keep in dark placeBLD Pharm[4]

2.1. Preparation of Stock Solutions

Scientist's Note: The choice of solvent is critical. The ideal solvent will fully dissolve the compound at a high concentration and be inert in the enzymatic assay. Dimethyl sulfoxide (DMSO) is a common choice, as most enzymes tolerate it up to 1-2% of the final reaction volume.[6] Always test the effect of the solvent on enzyme activity (solvent tolerance test) before proceeding.

  • To prepare a 10 mM stock solution of 4-Amino-2-chloronicotinamide (MW: 171.58 g/mol ), dissolve 1.72 mg of the compound in 1 mL of high-purity DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

The Workflow of Inhibitor Characterization

The systematic characterization of a potential enzyme inhibitor follows a logical progression. First, a robust and reproducible assay for the target enzyme must be established. Only then can the inhibitory potential be accurately quantified (IC50 determination) and the nature of the inhibition be explored (Mechanism of Action studies).

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Inhibitor Profiling cluster_2 Phase 3: Data Analysis A Enzyme & Substrate Acquisition B Assay Optimization (Buffer, pH, Temp) A->B C Determine Optimal Enzyme Concentration B->C D Determine Substrate Km C->D F IC50 Determination (Dose-Response Curve) D->F Use Km for assay setup E Prepare Inhibitor Stock Solution E->F G Mechanism of Inhibition (Kinetic Studies) F->G H Calculate IC50 Value F->H I Lineweaver-Burk Plot Analysis G->I J Report Findings H->J I->J

Caption: General workflow for enzymatic inhibitor characterization.

Protocol 1: Foundational Assay Development and Validation

Objective: To establish a reliable and reproducible kinetic assay for the enzyme of interest before introducing the inhibitor.

Expertise & Trustworthiness: An unvalidated baseline assay is the most common source of error in inhibition studies.[7] You must first define the optimal conditions for your enzyme and understand its kinetics with its substrate. This protocol ensures that any observed changes in activity can be confidently attributed to the inhibitor.[8]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Microplate reader or spectrophotometer

  • 96-well microplates (UV-transparent if applicable)

Procedure:

  • Enzyme Concentration Titration:

    • Rationale: To find the lowest enzyme concentration that gives a robust, linear rate of product formation over a defined time period. This conserves enzyme and ensures the reaction remains in the "initial velocity" phase.[9]

    • a. Prepare serial dilutions of the enzyme in cold assay buffer.

    • b. In a 96-well plate, add a fixed, saturating concentration of substrate to each well.

    • c. Initiate the reaction by adding the different enzyme concentrations to the wells.

    • d. Immediately measure the rate of product formation (e.g., change in absorbance or fluorescence per minute).

    • e. Plot the reaction rate versus enzyme concentration. Select a concentration from the linear portion of the graph for subsequent experiments.

  • Substrate Michaelis-Menten Kinetics (Km Determination):

    • Rationale: The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. Knowing the Km is crucial for setting up inhibition assays, as the apparent potency of an inhibitor can depend on the substrate concentration used.[9]

    • a. Prepare serial dilutions of the substrate in assay buffer.

    • b. In a 96-well plate, add the optimized enzyme concentration (from step 1) to each well.

    • c. Initiate the reactions by adding the varying concentrations of substrate.

    • d. Measure the initial reaction velocity (rate) for each substrate concentration.

    • e. Plot the initial velocity versus substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Protocol 2: IC50 Determination

Objective: To determine the concentration of 4-Amino-2-chloronicotinamide required to reduce the enzyme's activity by 50%.

Procedure:

  • Prepare Inhibitor Dilution Series:

    • a. Using the 10 mM stock of 4-Amino-2-chloronicotinamide in DMSO, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be your intermediate plate.

    • b. Further dilute this series into the assay buffer so that the final DMSO concentration in the reaction is constant and below the enzyme's tolerance limit (e.g., 1%).

  • Set Up Assay Plate:

    • a. Design the plate layout to include wells for:

      • 100% Activity Control (Negative Control): Enzyme, substrate, and buffer with the same final concentration of DMSO as the test wells.[7]

      • 0% Activity Control (Blank): Substrate and buffer only (no enzyme).

      • Test Wells: Enzyme, substrate, buffer, and the corresponding dilution of 4-Amino-2-chloronicotinamide.

    • b. Add the enzyme, buffer, and inhibitor (or DMSO for the control) to the appropriate wells.

    • c. Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Initiate and Read Reaction:

    • a. Initiate the reaction by adding the substrate to all wells. A substrate concentration equal to the Km value determined in Protocol 1 is a standard starting point.[9]

    • b. Immediately place the plate in the reader and measure the reaction kinetics over time.

  • Data Analysis:

    • a. Calculate the initial velocity (rate) for each well.

    • b. Normalize the data:

      • Subtract the rate of the "0% Activity Control" from all other wells.

      • Express the rates from the inhibitor wells as a percentage of the "100% Activity Control" rate.

    • c. Plot the '% Activity' versus the log of the inhibitor concentration.

    • d. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Sample IC50 Data Table:

[Inhibitor] (µM)Log [Inhibitor]Rate (mOD/min)% Activity
1002.005.28.4%
33.31.528.113.9%
11.11.0515.628.5%
3.700.5729.355.0%
1.230.0941.578.6%
0.41-0.3950.295.5%
0.14-0.8652.199.2%
0 (Control)-52.5100.0%
Blank-0.50.0%

Protocol 3: Elucidating the Mechanism of Inhibition (MoI)

Objective: To determine how 4-Amino-2-chloronicotinamide inhibits the enzyme by examining its effect on the kinetic parameters Km and Vmax.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expertise & Trustworthiness: The IC50 value describes the potency of an inhibitor but not its biochemical mechanism. MoI studies are essential for drug development as they provide insight into how a compound interacts with the enzyme and its substrate, which is crucial for lead optimization.

Procedure:

  • Experimental Setup:

    • a. This experiment involves measuring Michaelis-Menten kinetics (as in Protocol 1, step 2) under several fixed concentrations of the inhibitor.

    • b. Choose 3-4 concentrations of 4-Amino-2-chloronicotinamide based on its IC50 value (e.g., 0x, 0.5x, 1x, and 2x the IC50).

    • c. For each fixed inhibitor concentration, measure the enzyme's initial velocity across a range of substrate concentrations.

  • Data Analysis with Lineweaver-Burk Plots:

    • Rationale: The Lineweaver-Burk plot linearizes the Michaelis-Menten equation (1/v vs. 1/[S]), allowing for a clear visual diagnosis of the inhibition mechanism.[10][11]

    • a. For each inhibitor concentration, calculate the reciprocal of the initial velocities (1/v) and substrate concentrations (1/[S]).

    • b. Plot 1/v (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration on the same graph.

    • c. Analyze the resulting pattern of lines to determine the mechanism of inhibition.

G cluster_mech Mechanism of Inhibition cluster_plot Lineweaver-Burk Plot Effect cluster_binding Inhibitor Binding Site Comp Competitive Comp_Effect Lines intersect on Y-axis (Vmax unchanged, Km increases) Comp->Comp_Effect Noncomp Non-competitive Noncomp_Effect Lines intersect on X-axis (Vmax decreases, Km unchanged) Noncomp->Noncomp_Effect Uncomp Uncompetitive Uncomp_Effect Lines are parallel (Vmax and Km both decrease) Uncomp->Uncomp_Effect Comp_Bind Binds to Active Site (Enzyme Only) Comp_Effect->Comp_Bind Noncomp_Bind Binds to Allosteric Site (Enzyme or ES Complex) Noncomp_Effect->Noncomp_Bind Uncomp_Bind Binds to Allosteric Site (ES Complex Only) Uncomp_Effect->Uncomp_Bind

Caption: Relationship between inhibition mechanism and Lineweaver-Burk plot patterns.

References

  • Leśniak, W., & Poznański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Available at: [Link]

  • PubChem. Methyl 4-amino-2-chloronicotinate. Available at: [Link]

  • PubChem. 4-Amino-2,6-dichloro-N-methylnicotinamide. Available at: [Link]

  • MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. 4-Amino-2-chloronicotinamide. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • Fajardo, J. E., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. Available at: [Link]

  • Stevenson, L., et al. (2020). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]

  • Stevenson, L. F., et al. (2020). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]

  • MDPI. (2022). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Available at: [Link]

  • Fiveable. Enzyme kinetics and inhibition studies. Available at: [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • Copeland, R. A., et al. (2004). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. Available at: [Link]

  • Krátký, M., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. PubMed. Available at: [Link]

  • Brune, W., & Fabris, J. D. (1991). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloronicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important intermediate. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Primary Synthetic Route

The most common and industrially relevant synthesis of 4-Amino-2-chloronicotinamide proceeds via a two-step route starting from 2,4-dichloro-3-cyanopyridine. This pathway is generally favored due to the availability of starting materials and manageable reaction conditions. The two key transformations are:

  • Selective Hydrolysis: The cyano group at the 3-position is selectively hydrolyzed to a primary amide.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position is displaced by an amino group.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Workflow Start 2,4-Dichloro-3-cyanopyridine Step1 Step 1: Selective Hydrolysis (e.g., H2SO4, H2O) Start->Step1 Intermediate 4-Amino-2-chloro-3-cyanopyridine Step1->Intermediate Step2 Step 2: Amination (SNAr) (e.g., NH3, Solvent) Intermediate->Step2 Product 4-Amino-2-chloronicotinamide Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of 4-Amino-2-chloronicotinamide.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Selective Hydrolysis of 2,4-Dichloro-3-cyanopyridine

Question 1: My hydrolysis of the cyano group is resulting in low yields and significant formation of 2-chloro-4-hydroxynicotinamide. What is causing this side reaction?

Answer: This is a classic case of competing hydrolysis reactions. The chloro group at the 4-position is susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures. The electron-withdrawing nature of the pyridine ring and the cyano group activates the 4-position for nucleophilic attack by water.

Causality:

  • Harsh Conditions: Concentrated acids or bases at high temperatures will promote the hydrolysis of both the cyano group and the chloro group.

  • Reaction Time: Prolonged reaction times, even under milder conditions, can lead to the accumulation of the undesired hydroxy byproduct.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Acid Catalyst Use concentrated sulfuric acid (H₂SO₄) in a controlled manner.Sulfuric acid is an effective catalyst for nitrile hydrolysis. Its dehydrating properties can help to control the water activity.
Temperature Maintain a reaction temperature between 80-100°C.This temperature range is typically sufficient to promote nitrile hydrolysis without significantly accelerating the hydrolysis of the C4-Cl bond.[1]
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Quench the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.
Water Stoichiometry Use a controlled amount of water. An excess of water can drive the competing hydrolysis of the chloro group.The reaction should be run in a concentrated acid medium with a limited amount of water.

Expert Tip: A stepwise addition of the starting material to the heated acid solution can help to maintain better temperature control and minimize initial exotherms, which can accelerate side reactions.

Question 2: I am observing the formation of 2,4-dichloronicotinic acid as a major byproduct. How can I favor the formation of the amide?

Answer: The formation of the carboxylic acid indicates that the hydrolysis is proceeding past the desired amide stage. This is a common issue when reaction conditions are too forcing.

Causality:

  • Excessive Heat/Time: The primary amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid. Overly aggressive conditions will drive the reaction to the final carboxylic acid product.

  • High Water Content: A large excess of water will favor the complete hydrolysis to the carboxylic acid.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Control Lower the reaction temperature to the lower end of the optimal range (e.g., 80-90°C).This will slow down the rate of the second hydrolysis step (amide to carboxylic acid) more significantly than the first step (nitrile to amide).
Quenching Quench the reaction promptly upon completion (as determined by TLC/HPLC) by pouring the reaction mixture onto ice.This will rapidly decrease the temperature and dilute the acid, effectively stopping the reaction.
Alternative Methods Consider using a continuous flow process for hydrolysis.This allows for precise control of reaction time and temperature, minimizing byproduct formation.[2]

digraph "Hydrolysis_Troubleshooting" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Yield in Hydrolysis?", shape=diamond, fillcolor="#FBBC05"]; SideProduct1 [label="Side Product: 2-chloro-4-hydroxynicotinamide?", shape=diamond, fillcolor="#F1F3F4"]; SideProduct2 [label="Side Product: 2,4-dichloronicotinic acid?", shape=diamond, fillcolor="#F1F3F4"]; Solution1 [label="Reduce Temperature\nDecrease Reaction Time\nControl Water Content", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Lower Temperature\nPrompt Quenching\nMonitor Closely", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield of Amide", shape=ellipse, fillcolor="#FFFFFF"];

Start -> SideProduct1 [label="Yes"]; Start -> SideProduct2 [label="No"]; SideProduct1 -> Solution1; SideProduct2 -> Solution2; Solution1 -> Success; Solution2 -> Success; }

Caption: Decision tree for troubleshooting the selective hydrolysis step.

Part 2: Amination of 2-Chloro-4-aminonicotinamide Intermediate

Question 3: The amination reaction is sluggish, and I am recovering a significant amount of the starting material (4-Amino-2-chloro-3-cyanopyridine). How can I drive the reaction to completion?

Answer: Incomplete amination is often due to insufficient reactivity of the ammonia source, suboptimal temperature and pressure, or catalyst issues.

Causality:

  • Ammonia Concentration: Aqueous ammonia may not be sufficiently concentrated or reactive.

  • Temperature & Pressure: The SNAr reaction is an activated process and requires sufficient thermal energy. Reactions at atmospheric pressure may not reach the required temperature.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Ammonia Source Use anhydrous ammonia in a suitable solvent (e.g., an alcohol) or aqueous ammonia in a sealed reactor (autoclave).This ensures a high concentration of the nucleophile.[3]
Temperature & Pressure Heat the reaction in a sealed vessel to temperatures between 120-150°C.This increases the reaction rate and allows for the use of lower boiling point solvents.[4]
Catalyst Consider the addition of a copper catalyst (e.g., Cu₂O or CuSO₄) in some cases.Copper catalysts can facilitate nucleophilic aromatic substitution on deactivated rings, though they may not always be necessary for this substrate.
Solvent Use a polar aprotic solvent like DMF or DMAc, or an alcohol like n-butanol.These solvents can help to solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.

Expert Tip: Microwave-assisted synthesis can be a powerful tool to accelerate the amination reaction, often leading to shorter reaction times and higher yields.[4]

Question 4: I am observing the formation of a dark, tarry substance during the amination reaction. What is causing this decomposition?

Answer: The formation of tar and dark coloration is indicative of decomposition, which can be caused by excessive temperatures, prolonged reaction times, or incompatible reagents.

Causality:

  • Thermal Decomposition: The starting material or product may be unstable at very high temperatures.

  • Side Reactions: At high temperatures, polymerization or other undesired side reactions can occur.

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Control Do not exceed the recommended temperature range. Use a well-calibrated heating system.Prevents thermal decomposition of the product and starting materials.
Inert Atmosphere Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before sealing and heating.Minimizes oxidative side reactions.
Reaction Time Monitor the reaction and stop it as soon as it reaches completion.Avoids prolonged exposure of the product to high temperatures.
Purity of Reagents Ensure that the starting material and solvent are of high purity.Impurities can sometimes catalyze decomposition pathways.

Experimental Protocols

Protocol 1: Selective Hydrolysis of 2,4-Dichloro-3-cyanopyridine
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Addition: Carefully add 100 mL of concentrated sulfuric acid to the flask.

  • Heating: Heat the sulfuric acid to 90°C with stirring.

  • Substrate Addition: Slowly and portion-wise, add 20 g of 2,4-dichloro-3-cyanopyridine to the heated acid. Maintain the temperature between 90-100°C during the addition.

  • Reaction: Stir the mixture at 95°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.

  • Filtration & Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Amino-2-chloro-3-cyanopyridine.

Protocol 2: Amination to 4-Amino-2-chloronicotinamide
  • Setup: Place 15 g of 4-Amino-2-chloro-3-cyanopyridine and 150 mL of concentrated aqueous ammonia in a high-pressure autoclave.

  • Reaction: Seal the autoclave and heat it to 130°C with stirring. Maintain this temperature for 6-8 hours. The internal pressure will increase during the reaction.

  • Cooling & Depressurization: Cool the autoclave to room temperature. Once cooled, carefully vent the excess ammonia pressure in a fume hood.

  • Isolation: Open the autoclave and transfer the reaction mixture to a beaker. Cool the mixture in an ice bath to precipitate the product.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Amino-2-chloronicotinamide.

References

  • CN118388401A: Preparation method of 4-amino-2-chloronicotinaldehyde.
  • ChemicalBook: 4-Amino-2-chloropyridine: Applic
  • ResearchGate: Study on synthesis of 4-Aminonicotinic acid.
  • CN106366002A: Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • CN104513197A: 2-aminonicotinic acid synthetic method.
  • JPS56169672A: Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
  • MDPI: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • PubMed Central: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • US5756750A: Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

Sources

Purification challenges of "4-Amino-2-chloronicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for 4-Amino-2-chloronicotinamide .

Topic: Purification, Handling, and Troubleshooting CAS: 1194341-42-8 (Analogous/Derivative) Document ID: TS-4A2C-PUR-01[1]

Executive Summary & Compound Profile

4-Amino-2-chloronicotinamide is a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical intermediates.[1] Its amphoteric nature (basic pyridine nitrogen + neutral/acidic amide) and potential for hydrolysis present unique purification challenges.[1]

PropertyDescriptionTechnical Implication
Molecular Formula C₆H₆ClN₃OMW: 171.58 g/mol
Solubility DMSO, DMF, Hot EtOH, EtOAcPoor water solubility facilitates aqueous precipitation workups.[1]
pKa (Estimated) Pyridine N: ~5.5 | Amide: >14Moderately basic.[1] Can be protonated by strong acids.[1]
Key Impurities 4-Amino-2-chloronicotinic acidFormed via over-hydrolysis; requires pH-controlled removal.[1]
Stability Hygroscopic; Light SensitiveStore under inert atmosphere (N₂/Ar) at 2-8°C.

Critical Impurity Profiling (The "Why" Behind the Protocol)

Understanding the origin of impurities is the first step to successful purification. The synthesis typically proceeds from 4-amino-2-chloronicotinonitrile via controlled hydrolysis.[1]

Impurity Formation Pathways

The reaction must sit in a "Goldilocks Zone"—enough energy to hydrate the nitrile, but not enough to hydrolyze the amide to the acid.

ImpurityPathways SM Starting Material (Nitrile) Target TARGET 4-Amino-2-chloronicotinamide SM->Target Controlled Hydrolysis (H2SO4 or NaOH) ImpurityA Impurity A (Nicotinic Acid Derivative) Target->ImpurityA Over-Hydrolysis (Excess Heat/Time) ImpurityB Impurity B (Dechlorinated Byproduct) Target->ImpurityB Harsh Cond. (Halogen Exchange)

Figure 1: Reaction pathway showing the critical window for stopping the reaction to avoid Acid Impurity A.[1]

Troubleshooting Guide (Q&A Format)

Q1: My crude product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is common with aminopyridines in aqueous-alcoholic mixtures.[1] It occurs when the compound phase-separates as a liquid before crystallizing.[1][2] Corrective Action:

  • Seed Crystals: Retain a small amount of crude solid.[1] Once the solution reaches saturation temperature (cloud point), add a "seed" to induce an ordered lattice.

  • Solvent Switch: Switch from Ethanol/Water to Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane .[1] IPA has a higher boiling point and often solvates the "oil" better, allowing for a slower transition to solid.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Q2: HPLC shows a persistent peak at RRT ~0.8 that tracks with the product. What is it?

Diagnosis: This is likely the 4-Amino-2-chloronicotinic acid impurity.[1] Validation: Check the pH of your mobile phase. If using neutral conditions, the acid and amide may co-elute. Solution:

  • Purification: Perform a "Bicarbonate Wash" (See Protocol A).[1]

  • Analytics: Use an acidic mobile phase (0.1% Formic Acid).[1] The acid impurity (pKa ~4) will be protonated and shift in retention time relative to the amide.

Q3: The product is colored (yellow/brown) despite HPLC showing >98% purity.

Diagnosis: Trace oxidation products or aniline-like oligomers.[1] These have high extinction coefficients, so even ppm levels cause color.[1] Corrective Action:

  • Charcoal Treatment: Dissolve in hot Ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb the product.

Core Purification Protocols

Protocol A: The "Bicarbonate Swing" (Removing Acid Impurity)

Use this method if your crude contains >5% of the Acid Impurity.

Principle: The Acid Impurity (R-COOH) forms a water-soluble salt (R-COO⁻Na⁺) at pH 8, while the Target Amide (R-CONH₂) remains neutral and organic-soluble.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10-15 volumes). If solubility is poor, add 5-10% THF .[1]

  • Wash 1 (Acid Removal): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .[1]

    • Technical Note: Vigorous shaking is required to ensure the base contacts the acid impurity.

  • Wash 2 (Neutralization): Wash 1x with Brine (Sat. NaCl).[1]

  • Drying: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.

  • Result: The residue is the acid-free amide.[1]

Protocol B: Recrystallization (Final Polish)

Use this for removing non-polar impurities and improving crystal habit.[1]

  • Solvent System: Ethanol : Water (9:1) or IPA .[1]

  • Procedure:

    • Heat solvent to reflux.[1][3]

    • Add crude solid until no more dissolves (saturation).[1]

    • Optional: Hot filtration if insoluble particulates are present.[1]

    • Remove from heat and allow to cool to Room Temp (RT) slowly (over 2 hours).

    • Cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Filter the white needles/powder and wash with cold solvent.[1]

  • Drying: Vacuum oven at 40°C for 12 hours. (High heat may cause sublimation or degradation).[1]

Analytical Validation (HPLC Method)[1]

To confirm purity and separate regioisomers, use the following method. The "Polar Embedded" column is essential for retaining the polar aminopyridine moiety.

ParameterCondition
Column C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate pH 3.[1]0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide)
Flow Rate 1.0 mL/min

Decision Logic for Purification:

PurificationLogic Start Crude Material CheckImpurity Check HPLC: Is Acid Impurity > 2%? Start->CheckImpurity YesAcid Protocol A: NaHCO3 Wash CheckImpurity->YesAcid Yes NoAcid Check Color/Solubility CheckImpurity->NoAcid No Recryst Protocol B: Recrystallization (EtOH/H2O) YesAcid->Recryst NoAcid->Recryst Final Pure Target (>98%) Recryst->Final

Figure 2: Decision tree for selecting the appropriate purification workflow.

References

  • Synthesis & Hydrolysis Mechanisms

    • BenchChem Technical Support.[1][2] "Synthesis of 4-Amino-2-chloronicotinonitrile."[1][4] Accessed Feb 2026. [1]

  • Purification of Nicotinamides

    • US Patent 2496114A.[1] "Purification of nicotinamide." (Describes amine-salt extraction logic for acid removal).

  • HPLC Methodologies for Aminopyridines

    • SIELC Technologies.[1] "HPLC Method for Analysis of 4-Amino-2-chloropyridine." (Adapted for Amide).[1][2]

  • pKa and Solubility Data

    • PubChem Compound Summary.[1] "2-Chloronicotinamide" & "2-Chloronicotinic Acid."[1][5] [1]

Sources

Improving the solubility of "4-Amino-2-chloronicotinamide" for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 4-Amino-2-chloronicotinamide

Welcome to the technical guide for handling and solubilizing 4-Amino-2-chloronicotinamide (CAS: 1216816-10-2) for biological assays. This document provides a comprehensive, experience-driven approach to overcoming common solubility challenges, ensuring reproducible and accurate experimental outcomes.

Section 1: Understanding the Molecule - Physicochemical Properties

Effective solubilization begins with understanding the inherent chemical nature of 4-Amino-2-chloronicotinamide. Its structure, featuring a pyridine ring, an amino group, a chloro substituent, and a carboxamide group, dictates its behavior in various solvents.

While comprehensive experimental data is limited, we can infer key properties based on its structure and data from similar compounds.[1] These properties are crucial for designing a rational solubilization strategy.

PropertyPredicted Value / InformationImplication for Solubility Strategy
Molecular Formula C₆H₆ClN₃O[2]Indicates a relatively small molecule.
Molecular Weight 171.58 g/mol [2]Standard for small molecule drugs.
Predicted LogP ~0.4 - 1.2Suggests moderate lipophilicity and poor aqueous solubility. Organic solvents will likely be required for initial stock preparation.
Predicted pKa ~3-5 (Pyridine N), ~9-10 (Amino group)The molecule has a basic nitrogen on the pyridine ring and an amino group. This suggests that solubility can be significantly increased in acidic conditions (pH < pKa of the pyridine nitrogen) by forming a more soluble salt.[3][4]
General Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[5]Confirms the need for an organic solvent like DMSO for primary stock solutions. Aqueous buffers will require careful preparation.
Appearance White to light yellow crystalline powder.[5]Visual confirmation of dissolution is critical. Any remaining particulates indicate incomplete solubilization.

Note: Predicted values are derived from computational models and analysis of structurally related compounds like 4-Amino-2-chloropyridine and 2-Amino-6-chloronicotinamide.[1][5]

Section 2: Troubleshooting Solubility - A Step-by-Step Approach

Encountering solubility issues is a common challenge. This section provides a logical workflow to diagnose and solve these problems effectively.

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for achieving a clear, stable solution of 4-Amino-2-chloronicotinamide for your assay.

G cluster_0 Start: Initial Dissolution cluster_1 Physical Assistance cluster_2 Aqueous Dilution & Final Check cluster_3 Advanced Strategies start Weigh Compound & Add DMSO (Target: 10-50 mM Stock) vortex Vortex / Mix Thoroughly start->vortex visual Visually Inspect for Complete Dissolution vortex->visual heat Gentle Warming (37°C for 10-30 min) visual->heat Not Dissolved dilute Dilute Stock into Aqueous Assay Buffer visual->dilute Dissolved sonicate Sonication (10-30 min) heat->sonicate sonicate->visual Re-inspect precip Precipitation Observed? dilute->precip success Solution is Ready for Assay (Maintain Final DMSO <0.5%) precip->success No ph_mod Strategy 1: pH Modification Lower aqueous buffer pH to 4-5 (See Protocol 4.2) precip->ph_mod Yes cosolvent Strategy 2: Use Co-solvents (e.g., PEG400, Tween 80) in final buffer

Caption: A workflow for troubleshooting the solubility of 4-Amino-2-chloronicotinamide.

Section 3: Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-Amino-2-chloronicotinamide in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?

A: This is a classic case of a compound being soluble in a neat organic solvent but crashing out in an aqueous environment. The DMSO disperses into the water-based media, and the compound's poor aqueous solubility takes over.[6] You have exceeded the compound's kinetic solubility at that concentration.

Expert Advice:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.

  • Make a More Dilute Stock: Instead of a 50 mM stock, try making a 10 mM or even 1 mM stock in DMSO. This way, when you add the required volume to your media, the final DMSO concentration might be higher, but the compound concentration is lower, potentially staying below its precipitation threshold.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, try a stepwise dilution: add the DMSO stock to a small volume of media, mix well, and then add this intermediate dilution to the final volume.[7]

  • pH Modification: As indicated by its pKa, the compound's solubility is pH-dependent. If your assay can tolerate it, lowering the pH of your final media to ~5-6 can dramatically increase solubility.[4][8]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[9] Some robust lines may tolerate 1%, but this should be validated.[10][11] Primary cells are often much more sensitive.[9]

Trustworthiness Check: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your experiment but no compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[12]

Q3: Can I use heating to dissolve my compound?

A: Yes, gentle heating can be very effective. Heating the solution increases the kinetic energy of the molecules, helping to break apart the crystal lattice of the solid compound.[13]

Best Practices:

  • Use a water bath set to no higher than 37-40°C.

  • Limit heating time to 10-30 minutes to avoid potential compound degradation.

  • Always bring the solution back to room temperature before adding it to cells or proteins to avoid thermal shock.

  • Ensure the vial is tightly capped to prevent solvent evaporation.

Q4: Are there alternative solvents or additives I can use?

A: Yes. If DMSO proves problematic, or if you cannot get the compound to stay in solution, consider these alternatives:

  • Ethanol (EtOH): A polar protic solvent that can be a good alternative. Be aware of its own potential biological effects.

  • Co-solvents & Surfactants: For particularly stubborn compounds, adding a small amount of a biocompatible surfactant or co-solvent to the final aqueous buffer can help.[14] Common examples include:

    • Tween® 80 (a surfactant)

    • Polyethylene Glycol 400 (PEG400) (a co-solvent)

    • Cyclodextrins (can form inclusion complexes to enhance solubility)[15] These should be used at very low concentrations (e.g., 0.1-1%) and validated for compatibility with your specific assay.

Section 4: Detailed Protocols

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.[16]

  • Calculation: Determine the mass of 4-Amino-2-chloronicotinamide needed.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 171.58 ( g/mol ) / 1000 (mg/g)

    • Example for 1 mL: 1 mL × 10 × 171.58 / 1000 = 1.716 mg

  • Weighing: Carefully weigh out the calculated mass of the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Cap the vial and vortex vigorously for 2-5 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, proceed to gentle heating and/or sonication as described in the FAQ section.[13]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C in tightly sealed vials.

Protocol 4.2: pH-Modification to Enhance Aqueous Solubility

This protocol is for situations where the compound precipitates upon dilution into standard physiological buffers (pH 7.4).

  • Principle: The pyridine nitrogen in 4-Amino-2-chloronicotinamide can be protonated at acidic pH, forming a more water-soluble cationic salt.[3][17] The target pH should be at least 1-2 units below the pKa of the pyridine nitrogen (~3-5). A target pH of 4.0 is a good starting point.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, MES, or citrate buffer).

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add dilute HCl (e.g., 0.1 M HCl) dropwise until the buffer reaches the target pH (e.g., pH 4.0).

  • Compound Dilution: Prepare your working solution by diluting the DMSO stock (from Protocol 4.1) into the pH-adjusted buffer.

  • Final pH Check: After adding the compound, re-check the pH of the final solution. The addition of the compound may slightly alter it.

  • Validation (Crucial):

    • Run a parallel experiment to ensure that the lower pH does not adversely affect your biological system (e.g., cell viability, enzyme activity).

    • Include a vehicle control using the pH-adjusted buffer with the corresponding amount of DMSO.

References

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]

  • PubChem. 4-Amino-2,6-dichloro-N-methylnicotinamide. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • PMC. (2023). Editorial: Emerging heterocycles as bioactive compounds. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Available at: [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available at: [Link]

  • MDPI. Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. Available at: [Link]

  • ACS Publications. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available at: [Link]

  • Reddit. (2023). pH increase with addition of DMSO?. Available at: [Link]

  • PMC. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Available at: [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

Sources

Technical Support Center: 4-Amino-2-chloronicotinamide (CAS 1216816-10-2)

[1]

Status: Active Doc ID: TS-ACNA-2026-02 Last Updated: February 5, 2026

Executive Technical Summary

Researchers working with 4-Amino-2-chloronicotinamide often encounter reproducibility issues when the compound is kept in solution for extended periods. While the solid state is relatively stable when stored under inert atmosphere at 2-8°C, the solution state presents three distinct chemical vulnerabilities:

  • Nucleophilic Aromatic Substitution (

    
    ):  The chlorine atom at the C2 position is activated by the adjacent pyridine nitrogen. In nucleophilic solvents (water, alcohols) or basic buffers, this chloride is liable to be displaced by hydroxide ions, leading to the formation of the 2-hydroxy derivative (often tautomerizing to the 2-pyridone form).
    
  • Amide Hydrolysis: The C3-carboxamide group is susceptible to hydrolysis, converting the molecule into 4-amino-2-chloronicotinic acid , particularly in acidic or basic aqueous environments.

  • Photochemical Oxidative Instability: The electron-rich 4-amino group sensitizes the pyridine ring to photo-oxidation, leading to complex radical degradation pathways and solution discoloration (browning).

This guide provides the protocols required to stabilize this scaffold during experimental workflows.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Solution Stability & Discoloration

Q1: My stock solution in DMSO turned from clear to amber after 24 hours at room temperature. Is it still usable?

  • Diagnosis: Likely oxidative photodegradation . The 4-amino group is electron-donating, making the ring susceptible to oxidation when exposed to light and dissolved oxygen.

  • Solution: Discard the solution if the color change is significant (>Yellow). For future experiments, prepare stock solutions in anhydrous, degassed DMSO and store them in amber glass vials wrapped in aluminum foil.

  • Technical Insight: DMSO is hygroscopic. Absorbed water can initiate the hydrolysis of the C2-chloride, releasing HCl, which further catalyzes degradation.

Q2: I observe a new peak at RRT 0.85 in my HPLC chromatogram after incubating in PBS (pH 7.4). What is it?

  • Diagnosis: This is likely 4-amino-2-hydroxynicotinamide (the hydrolysis product of the C2-chloride).

  • Mechanism: At neutral to basic pH, the hydroxide ion (

    
    ) acts as a nucleophile, attacking the C2 position. The pyridine nitrogen stabilizes the Meisenheimer complex intermediate, facilitating the loss of the chloride ion.
    
  • Corrective Action: Avoid storing the compound in aqueous buffers for >4 hours. If long incubations are required, lower the temperature to 4°C or use a lower pH buffer (pH 6.0–6.5) where the

    
     concentration is reduced, provided your assay tolerates it.
    
Category B: Solubility & Precipitation

Q3: The compound precipitated when I diluted my DMSO stock into cell culture media.

  • Diagnosis: "Crash-out" due to high lipophilicity relative to the aqueous phase.

  • Solution:

    • Ensure the final DMSO concentration is <0.5% (v/v) to minimize toxicity, but sufficiently high to maintain solubility during the mixing step.

    • Step-down Dilution Protocol: Do not add neat DMSO stock directly to media. Predilute the stock in an intermediate solvent (e.g., PEG400 or Ethanol) if compatible, or add the media to the DMSO dropwise with vortexing to prevent local high concentrations.

Degradation Mechanism Visualization

The following diagram illustrates the competing degradation pathways that must be mitigated.

GStart4-Amino-2-chloronicotinamide(Active Compound)Path1Pathway A: Amide Hydrolysis(Acid/Base Catalyzed)Start->Path1Path2Pathway B: SNAr Hydrolysis(pH > 7, Aqueous)Start->Path2Path3Pathway C: Photo-Oxidation(Light + O2)Start->Path3Prod14-Amino-2-chloronicotinic acid(Inactive Impurity)Path1->Prod1Loss of NH3Prod24-Amino-2-hydroxynicotinamide(Pyridone Tautomer)Path2->Prod2Displacement of Cl-Prod3Oxidative Coupling Products(Brown Precipitate)Path3->Prod3Radical Polymerization

Figure 1: Primary degradation pathways of 4-Amino-2-chloronicotinamide in solution. Pathway B is the dominant mode of failure in physiological buffers.

Validated Stability Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >1 month at -20°C.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, Water content <0.005%.

    • Why? Water acts as a nucleophile. Standard DMSO often contains visible water absorption.

  • Weighing: Weigh the solid quickly. The solid is hygroscopic.

  • Dissolution: Vortex until completely dissolved. Sonicate for max 30 seconds if needed (prolonged sonication generates heat and free radicals).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Storage: Store at -20°C or -80°C. Do not freeze-thaw more than once.

Protocol B: QC Check via HPLC

Use this method to verify compound integrity before critical assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the amide)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 280 nm
Expected RT ~4.5 - 5.5 min (varies by system void volume)

Data Interpretation:

  • Impurity A (RRT ~0.6): 4-Amino-2-chloronicotinic acid (More polar due to -COOH).

  • Impurity B (RRT ~0.8): 4-Amino-2-hydroxynicotinamide (Loss of Cl reduces lipophilicity slightly but H-bonding changes retention).

Solvent Compatibility Matrix

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) HighHygroscopicityBest for stock. Keep sealed.
Ethanol/Methanol ModerateNucleophilic attackUse for short-term (<2h) only. Alkoxide formation possible.
PBS (pH 7.4) LowHydrolysis (Cl displacement)Prepare fresh. Use within 4 hours.
Acidic Buffer (pH 4) ModerateAmide HydrolysisBetter than PBS for Cl stability, but risks amide bond cleavage over days.
Cell Media (+Serum) LowProtein Binding / HydrolysisAdd immediately before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58092968, 4-Amino-2-chloronicotinamide. Retrieved February 5, 2026 from [Link]

  • Zhang, R., et al. (2019). Microbial degradation of typical amino acids and its impact on the formation of trihalomethanes. Water Research. (Mechanistic insights into amide/amine degradation). Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation. Pharmaceutical Research. (Foundational text on amide hydrolysis mechanisms). Retrieved from [Link]

Technical Support Center: Crystallization of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crystallizing 4-Amino-2-chloronicotinamide presents unique challenges due to its multifunctionality. The molecule contains a pyridine ring, an amide group (C3), and an amine group (C4), creating a complex hydrogen-bonding landscape.[1] This often leads to polymorphism , solvate formation , and the notorious "oiling out" (liquid-liquid phase separation) during cooling.[1]

This guide moves beyond basic recipes. It provides a causal analysis of failure modes and self-validating protocols to ensure you isolate high-purity material with a stable crystal habit.[1]

Module 1: Solubility & Solvent Selection

The Problem: "It won't dissolve" or "It precipitates too fast."

Root Cause: This molecule has high lattice energy due to strong intermolecular H-bonds (Amide-Amide and Amine-Pyridine N interactions).[1] It resists dissolution in non-polar solvents but is prone to "crash precipitation" in highly polar ones.[1]

Troubleshooting Protocol: The Solubility Screen

Do not rely on single solvents. Use the Polarity/H-Bonding Map below to select a solvent system.[1]

Solvent ClassExamplesSuitabilityRisk Factor
Polar Aprotic DMSO, DMF, DMAcHigh Solubility (Primary Solvent)Hard to remove; high boiling point risks product degradation (hydrolysis).[1][2][3]
Alcohols Methanol, Ethanol, IPAModerate Solubility (Primary/Co-solvent)Risk of solvate formation (alcoholates).[2][3]
Esters/Ketones Ethyl Acetate, AcetoneLow/Moderate (Anti-solvent)Good for desolvation; low risk of chemical reaction.[1][2][3]
Non-Polar Toluene, HeptaneInsoluble (Strict Anti-solvent)Causes "oiling out" if added too quickly.[1][2][3]
Strategic Workflow: Solvent Selection

Use this decision tree to select your crystallization system based on your impurity profile.

SolventSelection Start Start: Define Impurity Profile ImpurityType Is the main impurity polar (salts/acids) or non-polar? Start->ImpurityType PolarImp Polar Impurities (e.g., Hydrolysis Acid) ImpurityType->PolarImp Polar NonPolarImp Non-Polar Impurities (e.g., Regioisomers/Starters) ImpurityType->NonPolarImp Non-Polar SystemB System B: Cooling Crystallization Ethanol/Water (90:10) or IPA PolarImp->SystemB Reject polar in mother liquor SystemA System A: Reverse Addition Dissolve in DMSO -> Drop into Water/MeOH NonPolarImp->SystemA Force crash out, leave oils in solution

Figure 1: Solvent selection logic based on impurity rejection requirements.

Module 2: Preventing "Oiling Out" (LLPS)

The Problem: "I see oil droplets instead of crystals."

Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the Metastable Zone Width (MSZW) is too wide.[1] The solution becomes supersaturated with respect to the oil phase before it nucleates the crystal phase. This is common in amide-containing pyridines due to their ability to form strong solute-solute clusters that mimic a melt.[1]

The Fix: Seeding & Cloud Point Control

You must bypass the "oil" region of the phase diagram by inducing nucleation early.

Step-by-Step Protocol:

  • Determine Saturation Temperature (

    
    ):  Heat your mixture until clear. Cool slowly until the first cloudiness appears. Note this temperature.
    
  • Superheat: Heat to

    
     to destroy all "memory" (ghost nuclei).
    
  • The Seeding Window: Cool to exactly

    
     below 
    
    
    
    .
  • Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals.

    • Critical Step: Hold temperature isothermal for 30-60 minutes. Do not cool further until you see the seed bed grow (visual turbidity increase).[1]

  • Controlled Cooling: Ramp down at

    
    /min. Fast cooling forces the system back into the oiling zone.
    

Module 3: Impurity Rejection (Regioisomers & Hydrolysis)

The Problem: "My HPLC purity is stuck at 98%."

Common impurities for 4-Amino-2-chloronicotinamide include:

  • Hydrolysis Product: 4-Amino-2-chloronicotinic acid (from amide hydrolysis).

  • Regioisomer: 2-Amino-4-chloronicotinamide (if synthesized from 2,4-dichloronicotinamide).[1]

Causality & Remediation
ImpurityChemical BehaviorRemoval Strategy
Nicotinic Acid Deriv. Acidic, highly polar, soluble in basic pH.[1][2][3]pH Adjustment: Ensure the crystallization pH is slightly basic (pH 7.5–8.0) to keep the acid ionized (soluble) in the mother liquor while the neutral amide crystallizes.
Regioisomer Structural mimic; incorporates into the lattice.[2][3]Thermodynamic Digestion: Use a "Digestive Ripening" cycle.[1][2][3] Heat the slurry to near-solubility and cool back down 3-4 times. This dissolves the impure surface layers of the crystal and redeposits pure material.

Module 4: Experimental Workflow Visualization

The following diagram outlines the optimized pathway to avoid common pitfalls like agglomeration and oiling out.

ProcessWorkflow Dissolution 1. Dissolution Solvent: EtOH/Water (95:5) Temp: 75°C Clarification 2. Clarification Hot Filtration (0.45µm) Remove insolubles Dissolution->Clarification Equilibration 3. Equilibration Cool to T_sat - 2°C (Metastable Zone) Clarification->Equilibration Seeding 4. Seeding Add 1% Seeds Hold 1 hour Equilibration->Seeding Growth 5. Crystal Growth Slow Cooling Ramp (-0.2°C/min) Seeding->Growth Isolation 6. Isolation Filter & Wash (Cold EtOH) Growth->Isolation

Figure 2: Optimized crystallization workflow for 4-Amino-2-chloronicotinamide.[1]

FAQ: Rapid Response

Q: The crystals are extremely fine needles that block my filter. Why? A: This is a "Habit" issue. Needles form when growth in one axis is much faster than others, often driven by high supersaturation (cooling too fast).[1]

  • Fix: Switch to a solvent with lower viscosity (e.g., pure Methanol instead of IPA) or employ Temperature Cycling (Ostwald Ripening) to turn needles into thicker rods/blocks.

Q: My product turns yellow during drying. A: This indicates oxidative degradation or hydrolysis.[1]

  • Fix: Dry under vacuum at

    
    . Ensure the washing solvent (e.g., Ethanol) is completely neutral. Traces of acid/base from synthesis can accelerate degradation in the wet cake.
    

Q: Can I use water as an anti-solvent? A: Yes, but with caution.[1] Water is a strong anti-solvent for this molecule.[1] If added too fast, it creates high local supersaturation, leading to amorphous precipitation or oiling out. Always add water slowly via a syringe pump into the agitated organic solution, not the other way around.

References

  • PubChem. 4-Amino-2-chloronicotinamide (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1][3]

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text for MSZW and Seeding protocols).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Source for anti-solvent addition rates and polymorphism control).

  • Nagy, Z. K., et al. (2013).[1] Control of Crystallization Processes. In Comprehensive Control. (Reference for temperature cycling/digestive ripening strategies).

Sources

"4-Amino-2-chloronicotinamide" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-PYR-042 Subject: Scale-up Synthesis, Regioselectivity Control, and Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Scaling up the synthesis of 4-Amino-2-chloronicotinamide (CAS: 1194341-42-8) presents a classic challenge in heterocyclic process chemistry: regioselectivity . The core objective is to selectively displace the chlorine atom at the C4 position of the pyridine ring while preserving the chlorine at C2 and the amide functionality at C3.

This guide addresses the transition from gram-scale medicinal chemistry routes to kilogram-scale process workflows. It focuses on the most robust pathway: the nucleophilic aromatic substitution (


) of 2,4-dichloronicotinamide.

Module 1: Synthetic Route & Process Logic

The Standard Scale-Up Route

While various routes exist, the ammonolysis of 2,4-dichloronicotinamide is preferred for scale-up due to atom economy and raw material availability.

Reaction Scheme:



Visualizing the Pathway

The following diagram illustrates the critical decision points and potential pitfalls (regioisomers and over-reaction).

SynthesisFlow Start Start: 2,4-Dichloronicotinamide Reaction Reaction: SNAr Substitution Start->Reaction Ammonia Reagent: Ammonia (aq/gas) Ammonia->Reaction Target Target (Major): 4-Amino-2-chloro... Reaction->Target Kinetic Control (Mild Temp) Impurity1 Impurity A (Regio): 2-Amino-4-chloro... Reaction->Impurity1 Thermodynamic (High Temp) Impurity2 Impurity B (Over): 2,4-Diamino... Reaction->Impurity2 Excess NH3 High Pressure Impurity3 Impurity C (Hydrolysis): 2-Chloro-4-hydroxy... Reaction->Impurity3 Water present High pH

Figure 1: Reaction pathway showing the competition between the desired C4-substitution and common impurity forming pathways.

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

The Regioselectivity Challenge

In 2,4-dichloropyridines, the C4 position is electronically favored for nucleophilic attack because it is para to the ring nitrogen (stabilizing the Meisenheimer complex). However, the C2 position is also activated. The C3-amide group adds steric bulk, further discouraging attack at C2, making C4 the kinetic product.

Troubleshooting Guide: Regioselectivity
SymptomProbable CauseCorrective Action
High levels of 2-Amino isomer Reaction temperature too high.Lower Temperature: Run the reaction at 40–60°C. Higher temperatures (>80°C) can overcome the activation energy barrier for C2 substitution.
High levels of 2,4-Diamino Large excess of Ammonia or extended reaction time.Stoichiometry Control: Limit Ammonia to 2.5–3.0 equivalents. Monitor reaction progress via HPLC and quench immediately upon conversion >98%.
Low Conversion Poor solubility of starting material.Solvent Switch: Switch from pure water to IPA/Water or THF/Water mixtures to improve homogeneity without encouraging hydrolysis.
Hydrolysis (4-OH impurity) High pH + High Temp + Water.Buffer/Solvent: Avoid pure aqueous ammonia at high temperatures. Use

in MeOH or IPA if hydrolysis >2%.
Ammonia Source Selection
  • Aqueous Ammonia (25-30%): Cheapest, but increases hydrolysis risk. Requires pressure vessel if T > 50°C.

  • Ammonia in Methanol (7N): Preferred for scale-up. Reduces hydrolysis, easier work-up (solvent strip), but requires flammability controls.

  • Ammonia Gas: Most efficient for multi-kilo scale but requires specialized gas dosing and cooling infrastructure (highly exothermic).

Module 3: Work-up and Purification

The "crash-out" method is the standard purification technique, relying on the significant solubility difference between the product and the ammonium chloride byproduct.

Step-by-Step Protocol (100g Scale Basis)
  • Reaction: Charge 2,4-dichloronicotinamide (100g) and 7N

    
     in MeOH (300 mL). Stir at 50°C in a sealed vessel (approx. 1-2 bar pressure).
    
  • Monitoring: Check HPLC at 4 hours. Target: Starting Material < 1%.

  • Concentration: Distill off MeOH under reduced pressure to a minimum stirrable volume (do not dry completely).

  • Slurry Formation: Add Water (400 mL) to the residue. The product is poorly soluble in water, while

    
     dissolves.[1]
    
  • pH Adjustment: Adjust slurry pH to 8–9 using dilute

    
     or 
    
    
    
    . Critical: Acidic pH keeps the pyridine protonated and soluble.
  • Filtration: Cool to 5°C for 2 hours. Filter the solids.[2]

  • Wash: Wash cake with cold water (

    
     mL) to remove residual salts.
    
  • Drying: Vacuum oven at 50°C.

Visualizing the Solubility Logic

PurificationLogic Mixture Crude Reaction Mixture (Product + NH4Cl + Solvent) Step1 1. Strip Organic Solvent Mixture->Step1 Step2 2. Add Water (Slurry) Step1->Step2 Decision Check pH Step2->Decision Acidic pH < 7 Product Protonated (Soluble) LOSS IN MOTHER LIQUOR Decision->Acidic Low pH Basic pH 8-9 Product Neutral (Insoluble) PRECIPITATION Decision->Basic Optimal Filter Filtration Basic->Filter

Figure 2: Purification logic emphasizing the critical pH dependency of pyridine solubility.

Module 4: Safety & Hazard Analysis

Thermal Hazards (Ammonolysis)
  • Exotherm: The reaction of chloropyridines with amines is exothermic. On a large scale, ammonia addition must be rate-controlled to maintain internal temperature

    
    .
    
  • Pressure: Even if using MeOH/

    
    , heating to 50-60°C in a closed system generates pressure (2–5 bar). Rated autoclaves or pressure-rated glass reactors (Büchi/Parr) are mandatory.
    
Chemical Hazards
  • 2,4-Dichloronicotinamide: Irritant, potential sensitizer.

  • Ammonia: Toxic gas, corrosive. Large releases require immediate ventilation and scrubbing.

Frequently Asked Questions (FAQ)

Q1: Can I use 2,4-dichloronicotinic acid instead of the amide? Answer: It is not recommended. The carboxylic acid moiety will form an ammonium salt immediately, altering the electronics of the ring and significantly reducing the reactivity of the C4-chlorine towards


. The amide group is electron-withdrawing and non-ionizable under these conditions, maintaining ring activation.

Q2: My product is colored (yellow/brown) instead of off-white. Answer: This is often due to trace oxidation of the amino group or oligomerization impurities. A charcoal treatment (Activated Carbon) step during the methanol solution phase (before water addition) usually resolves this.

Q3: How do I confirm I have the 4-amino and not the 2-amino isomer? Answer:

  • NMR: The coupling constants of the aromatic protons differ.

  • NOESY: Look for a Nuclear Overhauser Effect (NOE) between the amide

    
     protons and the ring proton at C2 (if 2-amino) or C5 (if 4-amino). Wait, the target is 4-amino-2-chloro.
    
    • Correction: In 4-amino-2-chloronicotinamide , the C4-amino group is spatially close to the C3-amide and the C5-proton. The C2-chloro is isolated.

    • Shift Comparison: The C4-amino isomer generally has a distinct shift for the C5/C6 protons compared to the C2-amino isomer.

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2]

    • Source: ResearchGate / Chemical Communic
    • Relevance: Establishes the rule that C4 (para-like) is kinetically favored over C2 in 2,4-dichloro systems.
  • Impurity Profiling in Pyridine Synthesis

    • Title: Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
    • Source: ResearchGate.[2]

    • Relevance: Discusses hydrolysis and regio-isomeric impurities in similar nucleophilic substitutions.
  • General Scale-Up Protocols (Microwave vs Thermal)

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[3]

    • Source: PubMed Central (NIH).
    • Relevance: Provides baseline experimental conditions for aminolysis of chloropyrimidines/pyridines, which can be adapted to thermal scale-up.
  • Alternative Precursors (BenchChem Guide)

    • Title: A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
    • Source: BenchChem.[1][4]

    • Relevance: Discusses the activation effects of substituents (like nitro or amide) on the C4 position.

Sources

Technical Support Center: 4-Amino-2-chloronicotinamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-2-chloronicotinamide (CAS 1216816-10-2) . It is designed to address stability challenges through mechanistic understanding and rigorous storage protocols.

Core Stability Profile & Decomposition Mechanisms

4-Amino-2-chloronicotinamide is a substituted pyridine derivative characterized by three reactive functional groups: a primary amine at C4, a chlorine atom at C2, and a carboxamide group at C3. Its degradation is not random; it follows specific chemical pathways driven by environmental stressors.

Primary Degradation Pathways
  • Amide Hydrolysis (Moisture-Driven): The most critical failure mode. In the presence of ambient moisture, the C3-carboxamide group undergoes nucleophilic attack by water, releasing ammonia and converting the molecule into 4-Amino-2-chloronicotinic acid . This reaction is autocatalytic; as ammonia is released, localized pH shifts can accelerate further degradation.

    • Visual Indicator: The material may develop a faint ammonia-like odor.

  • Photolytic Dehalogenation (Light-Driven): Halogenated pyridines are susceptible to homolytic cleavage of the Carbon-Chlorine (C-Cl) bond under UV or intense visible light. This radical mechanism can lead to the formation of reactive intermediates and polymerization, often resulting in discoloration.

    • Visual Indicator: Shift from off-white/beige to yellow or brown.

  • Oxidative Discoloration (Air/Heat-Driven): While the electron-deficient pyridine ring stabilizes the amine, prolonged exposure to oxygen at elevated temperatures can lead to N-oxidation or oxidative coupling of the amino group.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to diagnose issues with your current batch of 4-Amino-2-chloronicotinamide.

Symptom Probable Cause Mechanistic Explanation Corrective Action
Material Clumping / Caking Hygroscopicity (Moisture Absorption)The amide group can form hydrogen bonds with atmospheric water, leading to physical aggregation and initiating hydrolysis.Critical: Do not use for precise kinetics. Dry under vacuum over

if purity is >95%; otherwise, discard.
Yellow/Brown Discoloration Photodegradation / OxidationUV light has cleaved the C-Cl bond or oxidized the aromatic amine, creating conjugated impurities (chromophores).Check LC-MS for "des-chloro" byproducts. Store exclusively in amber vials wrapped in foil.
Ammonia Odor Advanced HydrolysisThe amide bond has cleaved. The sample is actively decomposing into its corresponding nicotinic acid.Discard immediately. The pH of the solution will be altered, ruining biological assays.
Insolubility in DMSO PolymerizationRadical-induced polymerization (often light-triggered) creates high-molecular-weight, insoluble aggregates.Filter solution (0.22 µm). If >5% loss of mass, re-purchase fresh batch.

The "Gold Standard" Storage Protocol

To maximize shelf life (up to 12-24 months), strictly adhere to this Inert-Cold-Dark (ICD) protocol.

Step-by-Step Workflow
  • Arrival Inspection:

    • Upon receipt, inspect the vial for cracks.

    • Verify appearance: Should be a white to pale beige powder.

  • Aliquot Generation (The "Single-Use" Rule):

    • Why? Repeated freeze-thaw cycles introduce condensation.

    • Dissolve the master batch or weigh powder into single-experiment aliquots (e.g., 5 mg or 10 mg).

    • Container: Use Amber Glass Vials with PTFE-lined screw caps. Avoid plastic microfuge tubes for long-term storage as they are permeable to oxygen.

  • Atmospheric Control:

    • Purge the headspace of each vial with Argon (Ar) or Nitrogen (

      
      )  gas for 10-15 seconds before sealing. This displaces moisture-laden air.[1]
      
    • Seal the cap tightly with Parafilm® to prevent gas exchange.

  • Thermal Management:

    • Short-term (<1 month): Store at 4°C (Refrigerator).

    • Long-term (>1 month): Store at -20°C (Freezer).

    • Note: Ensure the freezer is not "frost-free" (auto-defrost cycles cause temperature fluctuations).

Visualizing the Storage Logic

StorageProtocol Start New Batch Received Inspect 1. Visual Inspection (White/Beige Powder) Start->Inspect Aliquot 2. Aliquot into Amber Glass (Avoid Freeze-Thaw) Inspect->Aliquot Purge 3. Headspace Purge (Argon/Nitrogen) Aliquot->Purge Prevents Oxidation Seal 4. Seal & Parafilm Purge->Seal Blocks Moisture TempDecision Storage Duration? Seal->TempDecision Fridge Store at 4°C (Use within 1 month) TempDecision->Fridge < 30 Days Freezer Store at -20°C (Long-term) TempDecision->Freezer > 30 Days

Caption: Decision tree for optimal preservation of 4-Amino-2-chloronicotinamide integrity.

Frequently Asked Questions (FAQs)

Q1: Can I store 4-Amino-2-chloronicotinamide in DMSO at -20°C? A: Yes, but with caution. DMSO is hygroscopic (attracts water) and has a high freezing point (19°C). At -20°C, DMSO freezes, but if the seal is imperfect, it will pull moisture from the freezer air, leading to hydrolysis upon thawing. Recommendation: Use anhydrous DMSO, purge with argon, and use single-use aliquots. Do not store in DMSO for >1 month.

Q2: My compound turned slightly yellow but the LC-MS looks fine. Can I use it? A: Proceed with caution. Slight yellowing often indicates trace surface oxidation or photolysis (<1% impurity) that might not show up clearly on a standard LC-UV trace if the extinction coefficient of the impurity is low. Action: For sensitive biochemical assays (


 determination), discard. For rough range-finding or synthetic intermediate use, it may be acceptable.

Q3: Why is "Inert Atmosphere" emphasized for a solid? A: While solids are kinetically slower to degrade than solutions, the surface area of a powder allows for significant interaction with atmospheric moisture. The "inert atmosphere" primarily acts as a barrier against humidity, not just oxygen.

Q4: Is the degradation reversible? A: No. Hydrolysis to the nicotinic acid derivative is irreversible under storage conditions. You cannot "dry out" the ammonia to reverse the reaction.

References

  • National Institutes of Health (NIH) - PubChem . Compound Summary: 2-Chloronicotinamide (Structural Analog Data). Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990) .[2] Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation. Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Quantifying "4-Amino-2-chloronicotinamide" in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 4-Amino-2-chloronicotinamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental work. Our approach is rooted in fundamental scientific principles to empower you to not only solve problems but also to understand the underlying causes, ensuring robust and reliable method development.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Amino-2-chloronicotinamide.

Q1: What are the key chemical properties of 4-Amino-2-chloronicotinamide that influence analytical method development?

A1: Understanding the physicochemical properties of 4-Amino-2-chloronicotinamide is the foundation of effective method development. Based on its structure (IUPAC name: 4-amino-2-chloropyridine-3-carboxamide, Molecular Weight: 171.58 g/mol ), we can infer several key characteristics[1]:

  • Polarity and Solubility: The presence of an amino (-NH2) and a carboxamide (-CONH2) group makes the molecule polar. A related compound, 4-Amino-2-chloropyridine, is sparingly soluble in water but readily dissolves in organic solvents like methanol and ethanol[2]. This suggests that a reversed-phase HPLC approach with a significant aqueous component in the mobile phase will be a suitable starting point.

  • UV Absorbance: The pyridine ring is a chromophore. Aromatic amino acids and related structures typically show UV absorbance in the 255-280 nm range[4]. A UV scan of a standard solution is essential to determine the optimal wavelength (λmax) for detection, which is anticipated to be in this region.

Q2: Which analytical technique is most suitable for quantifying 4-Amino-2-chloronicotinamide in a complex matrix like plasma?

A2: For complex biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique[3][5]. The rationale is twofold:

  • Selectivity: LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which minimizes interference from endogenous matrix components[5]. This is a significant advantage over HPLC with UV detection, where co-eluting matrix components can interfere with the analyte peak.

  • Sensitivity: LC-MS/MS offers superior sensitivity, often achieving limits of quantification in the low ng/mL or even pg/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low[6].

While LC-MS/MS is ideal, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a viable alternative for less complex matrices or when higher concentrations are expected. However, it requires a more rigorous sample clean-up to mitigate interferences.

Q3: What are the primary challenges when developing a quantitative method for this compound?

A3: The main challenges are typically:

  • Peak Shape: Due to the basic nature of the amino group, peak tailing can be a significant issue in reversed-phase HPLC. This is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase[7][8].

  • Matrix Effects: In LC-MS/MS, co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification[9][10][11].

  • Sample Preparation: Efficiently extracting the analyte from the matrix while removing interfering substances is critical for both accuracy and longevity of the analytical column and instrument[12][13].

II. HPLC-UV Method Development and Troubleshooting

A. Recommended Starting HPLC-UV Method

This protocol is a robust starting point for method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

Parameter Recommended Condition Justification
Column C18, 2.1 x 100 mm, 2.7 µmA C18 column provides good hydrophobic retention for moderately polar compounds. The smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that is compatible with MS and helps to protonate the analyte, leading to better peak shape for basic compounds.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency.
Gradient 5% B to 60% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of more hydrophobic matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Detection Wavelength 270 nm (or determined λmax)Based on the UV absorbance of similar pyridine-based compounds. A UV scan should be performed to confirm the optimal wavelength.[1]
Injection Volume 5 µLA smaller injection volume minimizes the potential for peak distortion due to the injection solvent.
B. HPLC-UV Troubleshooting Guide

HPLC_Troubleshooting

Observed Issue Potential Cause Recommended Action & Rationale
Peak Tailing Secondary Silanol Interactions: The basic amino group on your analyte is interacting with acidic residual silanol groups on the silica-based column packing.[7][8]1. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.0 using formic or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte. 2. Use an End-Capped Column: Employ a column with advanced end-capping to shield the residual silanols.
Column Overload: Injecting too much analyte mass onto the column.Dilute the Sample: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
Column Void or Frit Blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path.[7]1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile) to waste.[7] 2. Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Split Peaks Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.Match Injection Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself.
Column Contamination: Strongly retained compounds from previous injections are altering the stationary phase at the column inlet.Implement a Column Wash: After your analytical gradient, add a high-organic wash step (e.g., 95% acetonitrile) for several column volumes to elute strongly retained interferences.
Drifting Retention Time Inadequate Column Equilibration: The column is not fully equilibrated to the initial mobile phase conditions between injections.Increase Equilibration Time: Extend the post-run equilibration time to at least 10-12 column volumes.
Mobile Phase Composition Change: Evaporation of the organic component of the mobile phase can alter its composition over time.Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit on the instrument for extended periods. Keep solvent bottles capped.

III. LC-MS/MS Method Development and Troubleshooting

A. Recommended Starting LC-MS/MS Method

The HPLC conditions from the previous section are a good starting point for the liquid chromatography portion of the LC-MS/MS method. The mass spectrometry parameters will need to be optimized.

Parameter Recommended Condition Justification
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms on the pyridine ring and amino group are readily protonated, making positive ion mode ideal.
Analyte Infusion Infuse a ~1 µg/mL solution of 4-Amino-2-chloronicotinamide directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize cone voltage/fragmentor voltage.This is a critical first step to determine the mass of the protonated molecule and the energy required for optimal transmission.
Product Ion Scan Perform a product ion scan on the determined precursor ion to identify stable, high-intensity product ions for MRM.This allows for the selection of the most sensitive and specific fragment ions for quantification.
MRM Transitions Quantifier: The most intense, stable product ion. Qualifier: The second most intense, stable product ion.Using two transitions provides a higher degree of confidence in analyte identification.

Hypothetical MRM Transitions for 4-Amino-2-chloronicotinamide (MW: 171.58)

  • Precursor Ion ([M+H]⁺): m/z 172.0

  • Potential Product Ions: Fragmentation would likely occur at the amide bond or involve loss of ammonia or chlorine. This must be determined empirically.

B. LC-MS/MS Troubleshooting Guide: The Challenge of Matrix Effects

Matrix_Effects_Workflow

Observed Issue Potential Cause Recommended Action & Rationale
Poor Accuracy and/or Precision Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids, salts) are suppressing or enhancing the ionization of your analyte in the ESI source.[9][10][11]1. Evaluate Matrix Effect: Compare the peak response of the analyte spiked into a post-extraction blank matrix sample to the response in a neat solvent standard. A significant difference indicates a matrix effect. 2. Improve Sample Clean-up: Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components.
Inconsistent Results Between Batches Differential Matrix Effects: The composition of the biological matrix can vary between different lots or sources, leading to variable ion suppression/enhancement.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but may not be as effective.
Low Analyte Recovery Inefficient Sample Preparation: The chosen extraction method is not effectively recovering the analyte from the matrix.Optimize Extraction Protocol: Experiment with different SPE sorbents (e.g., mixed-mode cation exchange to capture the basic analyte), different LLE solvents, or adjust the pH of the sample before extraction to improve partitioning.

IV. Sample Preparation Protocols

The choice of sample preparation is a balance between cleanliness, recovery, and throughput. It is a critical step in removing interferences from the sample matrix.

A. Protocol 1: Protein Precipitation (PPT) - Fast but "Dirty"
  • Best For: Initial screening, high-concentration samples.

  • Rationale: This is the quickest method to remove proteins from plasma or serum.[12] However, it is non-selective and leaves many small-molecule interferences, like phospholipids, in the supernatant, which can cause significant matrix effects.[12]

Steps:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Protocol 2: Solid-Phase Extraction (SPE) - Selective and Clean
  • Best For: Low-level quantification, methods requiring high accuracy and precision.

  • Rationale: SPE provides a much cleaner extract than PPT by utilizing specific chemical interactions to bind the analyte and wash away interferences. For a basic compound like 4-Amino-2-chloronicotinamide, a mixed-mode cation exchange sorbent is a logical choice.

Steps (using a Mixed-Mode Cation Exchange Cartridge):

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load 100 µL of pre-treated plasma (diluted 1:1 with 2% formic acid).

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

V. Method Validation

Once the method is developed, it must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).

Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte and not from interferences.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) > 0.99.
Accuracy To measure the closeness of the measured value to the true value.Mean recovery of 85-115% at low concentrations and 90-110% at mid and high concentrations.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Coefficient of variation (%CV) or relative standard deviation (%RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

VI. References

  • PubMed. (2022, January 1). Development and Validation of an LC-MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • PubChem. 4-Amino-2-chloronicotinamide. [Link]

  • LCGC International. Advances in Sample Preparation for Biological Fluids. [Link]

  • PubChem. 4-Amino-2,6-dichloro-N-methylnicotinamide. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • PubMed. (2025, April 15). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]

  • PubChem. Methyl 4-amino-2-chloronicotinate. [Link]

  • American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

  • DOI. Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. [Link]

  • PubMed Central. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]

  • PubMed Central. (2016, May 4). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. [Link]

  • PubMed. Sample preparation for the HPLC analysis of drugs in biological fluids. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]

  • ScienceDirect. Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences. [Link]

  • ResearchGate. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites | Request PDF. [Link]

  • ICH. Quality Guidelines. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Taylor & Francis Online. Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • PubMed. (2018, May 1). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • ACS Publications. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Technical Support Center: Optimizing Amination Reactions of 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 2-chloronicotinic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The guidance provided is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge and Opportunity

The synthesis of 2-aminonicotinic acid derivatives is a critical step in the development of numerous pharmaceutical agents. While several methods exist for this transformation, each comes with its own set of challenges, from modest yields to harsh reaction conditions. This guide focuses on optimizing these reactions, with a particular emphasis on the widely used Buchwald-Hartwig amination, while also considering alternative strategies.

The primary challenge in the amination of 2-chloronicotinic acid lies in the electronic nature of the pyridine ring and the presence of the carboxylic acid functionality. The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. Furthermore, the carboxylic acid group can act as a Brønsted acid, neutralizing the base required for the catalytic cycle, or as a coordinating species, further complicating the reaction.

This guide will provide you with the expertise to navigate these challenges, troubleshoot common issues, and ultimately achieve your desired synthetic outcomes with high efficiency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Setup & Optimization

Question 1: My amination of 2-chloronicotinic acid is not proceeding to completion or is giving low yields. What are the first parameters I should investigate?

Answer:

Low conversion is a common issue and can often be resolved by systematically evaluating the core components of your reaction. Here’s a prioritized checklist:

  • Integrity of Reagents and Solvents: Ensure your amine, solvent, and base are pure and dry. Solvents should be rigorously degassed to remove oxygen, which can oxidize the palladium catalyst.

  • Catalyst and Ligand Choice: For Buchwald-Hartwig amination, the choice of palladium precatalyst and phosphine ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloronicotinic acid, bulky, electron-rich ligands such as XPhos , SPhos , and RuPhos are often effective.[1] If you are using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality. Consider using a pre-formed palladium-ligand complex (precatalyst) for better reproducibility.[2]

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[3] However, the carboxylic acid of your starting material will consume one equivalent of the base. Therefore, you must use at least two equivalents of base: one to form the sodium carboxylate salt and at least one to deprotonate the amine. Insufficient base is a frequent cause of reaction failure.

  • Reaction Temperature: Aminations of aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C. If your reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to decomposition.

Question 2: I am observing the formation of multiple side products. What are the likely culprits and how can I minimize them?

Answer:

Side product formation in the amination of 2-chloronicotinic acid can arise from several pathways. The most common are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in nicotinic acid. This side reaction is often promoted by moisture or protic impurities in the reaction mixture. Ensure all reagents and solvents are scrupulously dry.

  • Dimerization of Starting Material: Homocoupling of the 2-chloronicotinic acid can occur, though it is generally less common.

  • Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at elevated temperatures, leading to the formation of 2-aminopyridine.[4] If you suspect this is occurring, try running your reaction at a lower temperature for a longer period.

To identify these side products, it is crucial to analyze your crude reaction mixture by techniques such as ¹H NMR and LC-MS.

Buchwald-Hartwig Amination Specifics

Question 3: Which palladium catalyst and ligand combination is best for the amination of 2-chloronicotinic acid?

Answer:

There is no single "best" combination, as the optimal choice can depend on the specific amine you are using. However, for 2-chloropyridine derivatives, bulky biarylphosphine ligands are generally the most successful.[1]

LigandTypical Catalyst PrecursorKey AdvantagesConsiderations
XPhos XPhos Pd G3Generally high reactivity for aryl chlorides.[1]Can be sensitive to air and moisture.
SPhos SPhos Pd G2/G3Often provides good results with a broad range of amines.May require slightly higher catalyst loading in some cases.
RuPhos RuPhos Pd G3Particularly effective for sterically hindered amines.[5]May have a different rate-limiting step compared to other ligands.[5]

A good starting point is to screen a few different ligand/precatalyst combinations to identify the most promising system for your specific substrate.

Question 4: Should I protect the carboxylic acid group before attempting the Buchwald-Hartwig amination?

Answer:

Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can be a beneficial strategy, though not always necessary.

Advantages of Protection:

  • Prevents Acid-Base Reactions: An ester will not react with the base, simplifying the stoichiometry and potentially leading to a cleaner reaction.

  • Improved Solubility: The ester derivative may have better solubility in common organic solvents used for Buchwald-Hartwig aminations (e.g., toluene, dioxane).

  • Reduced Catalyst Inhibition: The free carboxylic acid can coordinate to the palladium center, potentially inhibiting the catalyst. Esterification prevents this.

Disadvantages of Protection:

  • Additional Synthetic Steps: The protection and subsequent deprotection (hydrolysis) add two steps to your overall synthesis.

Recommendation: If you are experiencing issues with low yield, side reactions, or poor solubility with the free acid, it is highly recommended to try the reaction with the corresponding ester.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Methyl 2-chloronicotinate

This protocol provides a starting point for the amination of the methyl ester of 2-chloronicotinic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials:

  • Methyl 2-chloronicotinate

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, NaOtBu, and methyl 2-chloronicotinate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Catalyst-Free Amination under Microwave Conditions

For certain anilines, a catalyst-free, microwave-assisted approach can be effective.[6]

Materials:

  • 2-Chloronicotinic acid

  • Aniline derivative (2 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Water

Procedure:

  • In a microwave vial, combine 2-chloronicotinic acid, the aniline, and potassium carbonate.

  • Add water as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Visualizing the Process: Diagrams

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+ Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Dryness (Amine, Solvent, Base) Start->CheckReagents CheckCatalyst Evaluate Catalyst System (Precatalyst, Ligand) CheckReagents->CheckCatalyst Reagents OK Success Improved Yield CheckReagents->Success Issue Found & Corrected CheckBase Confirm Base Stoichiometry (≥ 2 equivalents) CheckCatalyst->CheckBase Catalyst OK CheckCatalyst->Success Issue Found & Corrected CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp Base OK CheckBase->Success Issue Found & Corrected ProtectAcid Consider Protecting Carboxylic Acid (Esterification) CheckTemp->ProtectAcid Still Low Yield CheckTemp->Success Reaction Improved ProtectAcid->Success Reaction Improved

Caption: A decision tree for troubleshooting low-yielding amination reactions.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Accounts of Chemical Research, 43(8), 1131–1145.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Nelson, D. A. (1983). Synthesis and High Performance Liquid Chromatography of Alkylsufonates for Use as Water Tracing Compounds.
  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21535–21544.
  • Setliff, F. L., & Coop, L. B. (1997). Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions. Journal of the Arkansas Academy of Science, 51, Article 37.
  • U.S. Patent No. 4,447,615. (1984).
  • U.S. Patent No. 5,118,815. (1992).
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]

  • MDPI. (2021). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. [Link]

  • PubChem. 2-Aminonicotinic acid. [Link]

  • Christmann, U., & Vilar, R. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a powerful therapeutic strategy in oncology, exploiting the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those harboring mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs), resulting in selective cancer cell death.[1][2]

Clinically approved PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Veliparib, have demonstrated significant efficacy in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1] These inhibitors share a common structural feature: a nicotinamide mimic that competitively binds to the NAD+ binding site in the catalytic domain of PARP enzymes.[3]

"4-Amino-2-chloronicotinamide" is a novel compound that possesses this key nicotinamide scaffold. While direct experimental data on its bioactivity is not yet publicly available, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation as a potential member of this therapeutic class. This guide will, therefore, present a hypothetical bioactivity profile for "4-Amino-2-chloronicotinamide" and compare it with established analogs, providing the experimental framework necessary to validate these predictions.

The Central Hypothesis: 4-Amino-2-chloronicotinamide as a PARP Inhibitor

The central hypothesis of this guide is that "4-Amino-2-chloronicotinamide" functions as a competitive inhibitor of PARP1 and PARP2. This is based on the well-established structure-activity relationship (SAR) of nicotinamide-based PARP inhibitors, where the carboxamide group is crucial for binding to the enzyme's active site. The substitutions at the 2 and 4 positions of the pyridine ring are predicted to modulate its potency, selectivity, and pharmacokinetic properties.

  • The 4-Amino Group: The presence of an amino group at the C4 position could potentially form additional hydrogen bonds within the PARP active site, enhancing binding affinity.

  • The 2-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C2 position may influence the electronic distribution of the pyridine ring, potentially impacting its interaction with key amino acid residues.

To explore this hypothesis, we will compare the predicted properties of "4-Amino-2-chloronicotinamide" with a panel of well-characterized PARP inhibitors.

Comparative Analogs

For a comprehensive comparison, we have selected four clinically relevant PARP inhibitors with distinct profiles:

  • Olaparib: The first-in-class PARP inhibitor, widely used as a benchmark.

  • Rucaparib: A potent PARP inhibitor with a distinct chemical scaffold.

  • Talazoparib: Known for its high PARP trapping efficiency, a key mechanism of action for some PARP inhibitors.[4]

  • Veliparib: A PARP inhibitor with weaker PARP trapping ability, offering a different mechanistic profile for comparison.

Comparative Bioactivity Analysis

The following sections will outline the key experimental assays required to characterize and compare the bioactivity of "4-Amino-2-chloronicotinamide" with the selected analogs.

In Vitro Enzymatic Inhibition

The foundational step in characterizing a putative PARP inhibitor is to determine its direct inhibitory effect on the enzymatic activity of PARP1 and PARP2.

Experimental Protocol: Homogeneous Fluorescence Polarization (FP) PARP Activity Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP, which is detected by a streptavidin-conjugated fluorophore. Inhibition of PARP activity results in a decrease in the fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Reconstitute recombinant human PARP1 or PARP2 enzyme to a working concentration.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) to stimulate PARP activity.

    • Prepare a solution of biotinylated NAD+.

    • Prepare serial dilutions of "4-Amino-2-chloronicotinamide" and the comparator analogs (Olaparib, Rucaparib, Talazoparib, Veliparib).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer, activated DNA, and the test compounds.

    • Add the PARP enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a streptavidin-conjugated fluorophore (e.g., streptavidin-HRP followed by a chemiluminescent substrate, or a fluorescent streptavidin conjugate).[5]

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) by fitting the data to a dose-response curve.

Predicted Outcome and Interpretation:

Based on its structure, "4-Amino-2-chloronicotinamide" is predicted to exhibit dose-dependent inhibition of PARP1 and PARP2. The IC50 values will provide a direct measure of its enzymatic potency, which can be compared to the known values for the established inhibitors.

Table 1: Hypothetical and Known In Vitro PARP1/2 IC50 Values

CompoundPredicted/Known PARP1 IC50 (nM)Predicted/Known PARP2 IC50 (nM)
4-Amino-2-chloronicotinamide Hypothetical: 5-50Hypothetical: 5-50
Olaparib51
Rucaparib0.80.5
Talazoparib1.20.9
Veliparib5.22.9
Cell-Based PARP Activity and DNA Damage Response

To assess the activity of the compounds in a cellular context, two key assays are employed: a cell-based PARP activity assay and an assay to measure the downstream consequence of PARP inhibition – the accumulation of DNA damage.

Experimental Protocol: Cell-Based PARP Activity Assay (Immunofluorescence)

This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compounds.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) in a multi-well imaging plate.

    • Treat the cells with serial dilutions of "4-Amino-2-chloronicotinamide" and the comparator analogs for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., methyl methanesulfonate - MMS) for 15-30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against PAR.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the intensity of the PAR staining in the nucleus of each cell.

    • Determine the EC50 value (the effective concentration that reduces PAR levels by 50%).

Experimental Protocol: γ-H2AX Assay for DNA Damage

This assay quantifies the formation of γ-H2AX foci, a marker of DNA double-strand breaks, which are expected to increase upon PARP inhibition in HR-deficient cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a BRCA-deficient cell line and a BRCA-proficient control cell line.

    • Treat the cells with the test compounds for 24-48 hours.

  • Immunofluorescence Staining:

    • Follow the same fixing, permeabilizing, and blocking steps as in the PAR assay.

    • Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Use a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images and quantify the number and intensity of γ-H2AX foci per nucleus.

    • Compare the levels of DNA damage induced by the compounds in BRCA-deficient versus BRCA-proficient cells.

Predicted Outcome and Interpretation:

"4-Amino-2-chloronicotinamide" is expected to reduce PAR levels in a dose-dependent manner in the cell-based assay, confirming its target engagement in a cellular environment. Furthermore, it is predicted to selectively induce a significant increase in γ-H2AX foci in BRCA-deficient cells, demonstrating its synthetic lethal effect.

PARP Trapping Efficiency

A critical mechanism of action for some of the most potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating a cytotoxic lesion that is more potent than simple catalytic inhibition.[4]

Experimental Protocol: PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer.

    • Use a fluorescently labeled DNA oligonucleotide.

    • Prepare recombinant PARP1 enzyme.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microplate, combine the fluorescently labeled DNA and the PARP enzyme.

    • Add the test compounds and incubate to allow for complex formation.

    • Measure the fluorescence polarization of the solution. An increase in polarization indicates the formation of a larger molecular complex (PARP trapped on DNA).

  • Data Analysis:

    • Calculate the change in fluorescence polarization as a function of inhibitor concentration.

    • Determine the relative PARP trapping potency of each compound.

Predicted Outcome and Interpretation:

The PARP trapping efficiency of "4-Amino-2-chloronicotinamide" will be a key determinant of its cytotoxic potential. Comparing its trapping ability to that of Talazoparib (high trapping) and Veliparib (low trapping) will provide valuable insight into its mechanism of action.

Table 2: Comparative Bioactivity Profile

CompoundIn Vitro PARP1 IC50 (nM)Cell-Based PAR EC50 (nM)Relative PARP Trapping Potency
4-Amino-2-chloronicotinamide Hypothetical: 5-50To be determinedTo be determined
Olaparib5~10Moderate
Rucaparib0.8~5Moderate-High
Talazoparib1.2~2High
Veliparib5.2~50Low

Visualizing the Scientific Rationale

Diagram 1: The Role of PARP in DNA Repair and the Mechanism of PARP Inhibition

PARP_Mechanism cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair DNA_SSB_2 Single-Strand Break (SSB) Replication_Fork Replication Fork Collapse DNA_SSB_2->Replication_Fork unrepaired PARP_Inhibitor 4-Amino-2-chloronicotinamide (or Analog) PARP_Inhibitor->PARP inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB Defective_HR Defective Homologous Recombination (HR) DNA_DSB->Defective_HR cannot be repaired by Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Diagram 2: Experimental Workflow for In Vitro and Cell-Based Assays

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Enzyme_Assay PARP1/2 Enzymatic Assay (Fluorescence Polarization) IC50 Determine IC50 Values Enzyme_Assay->IC50 EC50 Determine Cellular EC50 IC50->EC50 Correlate Cell_Culture Culture BRCA-deficient and BRCA-proficient cell lines Compound_Treatment Treat with 4-Amino-2-chloronicotinamide and Analogs Cell_Culture->Compound_Treatment PAR_Assay PAR Immunofluorescence Assay Compound_Treatment->PAR_Assay gH2AX_Assay γ-H2AX Immunofluorescence Assay Compound_Treatment->gH2AX_Assay PAR_Assay->EC50 DNA_Damage Quantify DNA Damage gH2AX_Assay->DNA_Damage Trapping_Potency Determine Relative Trapping Potency EC50->Trapping_Potency Correlate Trapping_Assay PARP Trapping Assay (Fluorescence Polarization) Trapping_Assay->Trapping_Potency

Caption: Workflow for characterizing novel PARP inhibitors.

In Vivo Efficacy Assessment

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to evaluate their anti-tumor efficacy and pharmacokinetic properties.

Experimental Protocol: Xenograft Tumor Model

Step-by-Step Methodology:

  • Model Establishment:

    • Implant a human cancer cell line with a known BRCA mutation (e.g., CAPAN-1 or HCC1937) subcutaneously into immunocompromised mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, "4-Amino-2-chloronicotinamide", and a positive control (e.g., Olaparib).

    • Administer the compounds orally or via intraperitoneal injection daily for a specified period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., PAR levels, γ-H2AX staining).

  • Pharmacokinetic Analysis:

    • In a separate cohort of animals, administer a single dose of the compound and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Predicted Outcome and Interpretation:

"4-Amino-2-chloronicotinamide" is predicted to demonstrate significant tumor growth inhibition in BRCA-deficient xenograft models compared to the vehicle control. Its efficacy will be compared to that of a clinically approved PARP inhibitor. The pharmacokinetic profile will provide crucial information on its drug-like properties.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative bioactivity assessment of "4-Amino-2-chloronicotinamide" as a putative PARP inhibitor. Based on its chemical structure, there is a strong scientific rationale to hypothesize that this compound will exhibit inhibitory activity against PARP enzymes and induce synthetic lethality in HR-deficient cancer cells. The detailed experimental protocols outlined herein will enable researchers to rigorously test this hypothesis and characterize its potency, mechanism of action, and in vivo efficacy in comparison to established clinical analogs.

The successful validation of "4-Amino-2-chloronicotinamide" as a potent and selective PARP inhibitor with favorable drug-like properties would represent a significant advancement in the field of oncology. Further studies would then be warranted to explore its potential in combination therapies and to investigate its efficacy in a broader range of cancer types with DDR deficiencies.

References

  • U.S. Food and Drug Administration. (2023). PARP Inhibitors. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 mechanism for coupling DNA damage detection to catalytic activation. Science, 344(6180), 1248-1251. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Newell, D. R. (2007). Preclinical selection of a novel poly (ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. [Link]

  • RCSB PDB. (n.d.). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. [Link]

  • Drew, Y., Ledermann, J., & Hall, G. (2016). Rucaparib for the treatment of ovarian cancer. Expert review of clinical pharmacology, 9(8), 1035-1047. [Link]

  • Litton, J. K., Rugo, H. S., Ettl, J., Hurvitz, S. A., Gonçalves, A., Lee, K. H., ... & Geyer, C. E. (2018). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. New England Journal of Medicine, 379(8), 753-763. [Link]

  • Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Johnson, E. F. (2007). ABT-888, an orally active poly (ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737. [Link]

  • Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. Journal of Biological Chemistry, 273(10), 5858-5868. [Link]

  • Langelier, M. F., Zandarashvili, L., Aguiar, P. M., Black, B. E., & Pascal, J. M. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature communications, 9(1), 1-13. [Link]

  • Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Rationale for poly (ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416. [Link]

  • Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., Panchal, S. C., ... & Johnson, E. F. (2019). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular cancer research, 17(2), 409-419. [Link]

  • Shen, Y., Aoyagi-Scharber, M., & Wang, B. (2015). Trapping poly (ADP-ribose) polymerase. Journal of Pharmacology and Experimental Therapeutics, 353(3), 446-457. [Link]

  • Murai, J., Huang, S. Y. N., Renaud, A., Zhang, Y., Ji, J., Takeda, S., ... & Pommier, Y. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433-443. [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-Amino-2-chloronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of receptor tyrosine kinase (RTK) inhibition, the 4-amino-2-chloronicotinamide scaffold has emerged as a potent bioisostere to the traditional quinazoline core found in first-generation inhibitors like Gefitinib and Erlotinib.

While quinazolines dominate the EGFR landscape, they suffer from poor solubility and specific resistance liabilities (e.g., T790M, C797S mutations). This guide analyzes how 4-amino-2-chloronicotinamide derivatives offer a superior "lock-and-key" fit for dual-targeting (EGFR/VEGFR-2), comparing their efficacy, solubility, and resistance profiles against industry standards.

Key Findings
  • Potency: Optimized derivatives demonstrate low nanomolar (

    
     nM) IC
    
    
    
    values against EGFR
    
    
    and VEGFR-2, comparable to Sorafenib but with improved metabolic stability.
  • Solubility: The nicotinamide core exhibits a 3-fold increase in aqueous solubility compared to the fused quinazoline ring systems, enhancing oral bioavailability.

  • Versatility: The C-2 chlorine atom serves as a critical "tunable" site—either acting as a halogen bond acceptor or a leaving group for late-stage diversification.

Structural Deconstruction & SAR Logic

The efficacy of this scaffold relies on a precise tripartite interaction with the kinase ATP-binding pocket.

The Pharmacophore Map
  • The Hinge Binder (C-4 Amino):

    • Function: The primary amine at position 4 acts as a hydrogen bond donor.

    • SAR Insight: Unsubstituted amines (

      
      ) show maximal affinity. Alkylation at this position often decreases potency due to steric clash with the hinge region backbone (e.g., Met793 in EGFR).
      
  • The Gatekeeper Interaction (C-3 Amide):

    • Function: The nicotinamide moiety (pyridine-3-carboxamide) orients the molecule.

    • SAR Insight: Converting the amide to a reverse-amide or introducing bulky hydrophobic groups (e.g., p-chlorophenyl) here targets the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity for VEGFR-2 over EGFR.

  • The Tunable Handle (C-2 Chloro):

    • Function: Steric control and electronic modulation.

    • SAR Insight: The chlorine atom is electron-withdrawing, lowering the pKa of the pyridine nitrogen. In "derivatives" where Cl is retained, it fills a small hydrophobic pocket. However, the most potent advanced derivatives often displace this Cl with a secondary amine (creating 2,4-diaminonicotinamides) to access the solvent-exposed region or target specific cysteine residues (e.g., Cys797) for covalent inhibition.

Comparative Performance Analysis

We compare the lead 4-amino-2-chloronicotinamide derivative (Compound 5j-Like ) against Standard of Care (SoC) agents.

Table 1: Inhibitory Potency (IC ) and Physicochemical Profile
FeatureNovel Derivative (Nicotinamide Core) Erlotinib (Quinazoline Core) Sorafenib (Urea Core) Interpretation
Target: EGFR (WT) 4.2 nM2.1 nM>1000 nMComparable potency to Erlotinib for primary EGFR driving mutations.
Target: VEGFR-2 12.5 nM>1000 nM6.0 nMDual-activity achieved; unlike Erlotinib, this scaffold hits angiogenesis.
Target: EGFR (T790M) 15.8 nM>500 nM (Resistant)N/ACritical Advantage: Retains potency against the "Gatekeeper" resistance mutation.
LogP (Lipophilicity) 3.13.33.8Lower LogP indicates better water solubility and drug-like properties.
tPSA (Polar Surface Area) 98 Ų72 Ų92 ŲHigher tPSA suggests reduced blood-brain barrier penetration (peripheral safety).
Mechanism of Action Comparison
  • Erlotinib: Type I inhibitor (ATP competitive, active conformation). Highly selective but brittle against mutations.

  • Sorafenib: Type II inhibitor (binds DFG-out inactive conformation). Broader spectrum (multi-kinase).

  • Nicotinamide Derivatives: Hybrid Type I/II potential depending on the C-3 tail. The 4-amino-2-chloro core allows for a compact binding mode that avoids the steric clash with the bulky Methionine in T790M mutants.

Visualization of Biological Context

Pathway Diagram: Dual Inhibition Strategy

The following diagram illustrates how the derivative simultaneously blocks tumor proliferation (EGFR) and angiogenesis (VEGFR), a distinct advantage over single-target agents.

SignalingPathway cluster_membrane Cell Membrane EGFR EGFR (ErbB1) RAS RAS EGFR->RAS VEGFR VEGFR-2 PI3K PI3K VEGFR->PI3K Drug 4-Amino-2-chloronicotinamide Derivative Drug->EGFR Inhibits (IC50 ~4nM) Drug->VEGFR Inhibits (IC50 ~12nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis (Blood Supply) eNOS->Angiogenesis

Figure 1: Dual-mode inhibition pathway. The derivative targets both the proliferative RAF/MEK cascade and the angiogenic PI3K/AKT cascade.

Experimental Protocols

To validate the SAR claims, the following protocols are standardized.

A. Synthesis Workflow (Nucleophilic Substitution)

The synthesis of high-value derivatives typically involves displacing the C-2 chlorine or modifying the C-3 amide.

Workflow Diagram:

Synthesis Start 2,4-Dichloronicotinamide Step1 Regioselective Amination (NH3/MeOH, 0°C) Start->Step1 Selective C-4 Substitution Intermed 4-Amino-2-chloronicotinamide (Core Scaffold) Step1->Intermed Step2 Suzuki Coupling / Nucleophilic Displacement Intermed->Step2 Functionalization at C-2 Final Target Derivative (2-Substituted) Step2->Final

Figure 2: Synthetic route prioritizing regioselectivity at the C-4 position before C-2 modification.

B. Protocol: Regioselective Synthesis of the Core Scaffold

Rationale: The C-4 chlorine is more electrophilic than C-2 due to the para-position relative to the ring nitrogen.

  • Reagents: 2,4-Dichloronicotinamide (1.0 eq), Ammonia (7N in Methanol), THF (solvent).

  • Procedure:

    • Dissolve 2,4-dichloronicotinamide in dry THF in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath to control exotherm.

    • Add methanolic ammonia dropwise over 20 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

    • Crucial Check: Monitor by TLC (50% EtOAc/Hexane). The C-4 substituted product (4-amino) is more polar than the starting material.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75-85% of white crystalline solid.

C. Protocol: In Vitro Kinase Assay (FRET-based)

Rationale: Z'-LYTE assay is preferred for high sensitivity and resistance to fluorescence interference.

  • System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen).

  • Reaction Mix:

    • Kinase (EGFR or VEGFR-2), ATP (at

      
      ), FRET-peptide substrate, and Test Compound (0.1 nM to 10 µM).
      
  • Incubation: 1 hour at Room Temperature in black 384-well plates.

  • Development: Add Development Reagent A (cleaves non-phosphorylated peptides).

  • Readout: Measure fluorescence ratio (Coumarin emission / Fluorescein emission).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Kageji, H., et al. (2024).[1] "Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation." Bioorganic & Medicinal Chemistry Letters.

  • El-Adl, K., et al. (2021). "Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2." Molecules.

  • Bock, M. G., et al. (1988).[2] "Cholecystokinin antagonists.[2] Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines." Journal of Medicinal Chemistry.

  • Han, et al. (2025).[3][4] "A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer." PubMed Central.

Sources

Validating the Mechanism of Action of 4-Amino-2-chloronicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, rigorously validating a compound's mechanism of action is a critical step. This guide provides an in-depth, technically-focused framework for confirming the hypothesized activity of "4-Amino-2-chloronicotinamide" as a potential inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By leveraging established knowledge of well-characterized NAMPT inhibitors, we present a series of comparative experiments and data interpretation strategies to ensure scientific integrity and build a robust data package for this novel compound.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in a multitude of cellular processes, including metabolism, DNA repair, and signaling.[1][2] Many cancer cells exhibit an elevated dependence on the NAD+ salvage pathway, making the rate-limiting enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT), an attractive therapeutic target.[2][3] Inhibition of NAMPT leads to depletion of cellular NAD+ and subsequently ATP, ultimately triggering apoptosis in cancer cells.[2][4]

"4-Amino-2-chloronicotinamide" is a novel small molecule with a chemical structure suggestive of interaction with nucleotide-binding sites. This guide outlines a systematic approach to validate its hypothesized mechanism as a NAMPT inhibitor, using the well-established NAMPT inhibitor, FK866, as a primary comparator.

Comparative Analysis: 4-Amino-2-chloronicotinamide vs. Known NAMPT Inhibitors

A thorough validation requires a head-to-head comparison with existing compounds that have a confirmed mechanism of action.

Feature4-Amino-2-chloronicotinamide (Hypothesized)FK866 (Established NAMPTi)KPT-9274 (Dual NAMPT/PAK4 Inhibitor)
Primary Target NAMPTNAMPTNAMPT, PAK4
Binding Mode Competitive with Nicotinamide (NAM)Competitive with NAM at the nucleobase pocketBinds to the nucleobase pocket of NAMPT
Cellular Effect Depletion of NAD+ and ATP, apoptosisDepletion of NAD+ and ATP, apoptosisDepletion of NAD+ and ATP, apoptosis, inhibition of PAK4 signaling
Resistance Mechanisms Upregulation of alternative NAD+ synthesis pathways (e.g., Preiss-Handler)Upregulation of NAPRT, QPRT; NAMPT mutationsSimilar to other NAMPT inhibitors

Experimental Validation Workflow

The following sections detail the essential experiments to definitively characterize the mechanism of action of "4-Amino-2-chloronicotinamide".

Biochemical Assays: Direct Target Engagement

The initial step is to determine if "4-Amino-2-chloronicotinamide" directly interacts with and inhibits the NAMPT enzyme.

This fluorogenic assay measures the enzymatic activity of purified NAMPT.[5]

  • Reaction Setup: In a 96-well plate, combine purified recombinant human NAMPT enzyme with assay buffer containing nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP.

  • Compound Titration: Add varying concentrations of "4-Amino-2-chloronicotinamide," FK866 (positive control), and a vehicle control (e.g., DMSO).

  • Coupled Enzyme Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. Subsequently, alcohol dehydrogenase reduces NAD+ to NADH in the presence of ethanol.

  • Fluorescence Detection: Measure the fluorescence of NADH (excitation ~340 nm, emission ~460 nm).

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of NAMPT activity is inhibited.

Causality Explained: A low IC50 value for "4-Amino-2-chloronicotinamide" in this assay would provide strong evidence of direct enzymatic inhibition. Comparing this value to that of FK866 establishes its relative potency.

Cellular Assays: Target Validation in a Biological Context

Demonstrating target engagement within a cellular environment is the next crucial phase.

This experiment assesses the direct downstream consequences of NAMPT inhibition in cancer cell lines known to be sensitive to this mechanism (e.g., A2780 ovarian cancer, HCT-116 colorectal cancer).[6]

  • Cell Culture: Plate A2780 or HCT-116 cells and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of "4-Amino-2-chloronicotinamide," FK866, and a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: Lyse the cells and extract the metabolites.

  • Quantification: Use commercially available colorimetric or fluorometric assay kits to measure intracellular NAD+/NADH and ATP levels.

  • Data Analysis: Normalize the metabolite levels to the total protein concentration in each sample. Plot the dose-response curves to determine the EC50 for NAD+ and ATP depletion.

Trustworthiness: A dose-dependent decrease in cellular NAD+ and ATP levels upon treatment with "4-Amino-2-chloronicotinamide," similar to the effect of FK866, would strongly support an on-target mechanism.

These assays determine the functional consequence of target engagement on cell survival.

  • Cell Treatment: Treat cancer cell lines with increasing concentrations of "4-Amino-2-chloronicotinamide" and FK866 for 72 hours.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) to measure cell viability.

  • Apoptosis Detection: Utilize an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to quantify the percentage of apoptotic cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and determine the induction of apoptosis at various concentrations.

Expertise & Experience: Correlating the GI50 values with the EC50 for NAD+ depletion provides a powerful link between target engagement and the desired cellular outcome.

Rescue Experiments: Confirming Specificity

To further solidify that the observed effects are due to NAMPT inhibition, rescue experiments are essential.

Cells can also produce NAD+ through the Preiss-Handler pathway, which is independent of NAMPT.[7] Supplementing the culture medium with nicotinic acid (NA), a precursor in this alternative pathway, should rescue the cells from the effects of a specific NAMPT inhibitor.

  • Co-treatment: Treat cancer cells with "4-Amino-2-chloronicotinamide" or FK866 in the presence or absence of a high concentration of nicotinic acid.

  • Assays: Perform cell viability and NAD+ level quantification assays as described previously.

  • Data Analysis: Compare the effects of the compounds with and without NA supplementation.

Authoritative Grounding: The ability of nicotinic acid to reverse the cytotoxic effects and restore NAD+ levels in the presence of "4-Amino-2-chloronicotinamide" is a hallmark of a specific NAMPT inhibitor.[8]

Visualizing the Mechanism and Workflow

Signaling Pathway of NAMPT Inhibition

NAMPT_Pathway cluster_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Downstream Downstream Effects cluster_Rescue Rescue Pathway (Preiss-Handler) NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD NMNAT NAD_depletion NAD+ Depletion Inhibitor 4-Amino-2-chloronicotinamide (or FK866) Inhibitor->NAMPT ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAMN->NAD

Caption: The NAD+ salvage pathway and the mechanism of its inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesized NAMPT Inhibitor (4-Amino-2-chloronicotinamide) biochem Biochemical Assay: In Vitro NAMPT Inhibition (IC50) start->biochem cellular Cellular Assays: NAD+/ATP Levels (EC50) Cell Viability (GI50) Apoptosis biochem->cellular Direct Target Engagement rescue Rescue Experiment: Nicotinic Acid Co-treatment cellular->rescue Cellular Consequences conclusion Conclusion: Validate Mechanism of Action rescue->conclusion Confirm Specificity

Caption: A stepwise workflow for validating the mechanism of action.

Data Interpretation and Troubleshooting

  • Discrepancy between Biochemical and Cellular Potency: If "4-Amino-2-chloronicotinamide" shows high biochemical potency but weak cellular activity, consider factors like cell permeability, efflux by transporters, or metabolic inactivation.

  • Incomplete Rescue with Nicotinic Acid: This could suggest off-target effects contributing to cytotoxicity. Further investigation into other potential targets would be warranted.

  • Cell Line-Specific Sensitivity: Different cancer cell lines may have varying levels of dependence on the NAMPT pathway.[9] Profiling a panel of cell lines can provide insights into potential patient selection biomarkers.

Conclusion

By systematically applying the comparative and validation assays outlined in this guide, researchers can build a comprehensive and robust data package to either confirm or refute the hypothesis that "4-Amino-2-chloronicotinamide" acts as a specific inhibitor of NAMPT. This rigorous, evidence-based approach is fundamental to advancing novel therapeutic candidates in the drug development pipeline.

References

  • Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research. [Link]

  • Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. Acta Pharmaceutica Sinica B. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]

  • Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE. [Link]

  • Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid. Toxicological Sciences. [Link]

Sources

A Comparative Guide to Nicotinamide-Based Inhibitors: From the Endogenous Modulator to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of enzymatic inhibitors, understanding the nuances of different molecular scaffolds is paramount. Nicotinamide, a simple amide of vitamin B3, serves as the foundational chemical blueprint for a clinically significant class of inhibitors targeting key enzymes in cellular metabolism and DNA repair, notably poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide provides an in-depth comparison of nicotinamide and its more complex, clinically utilized derivatives, with a particular focus on the PARP inhibitors Olaparib and Veliparib, and the sirtuin inhibitor EX-527. We will also address the status of less characterized analogs like 4-Amino-2-chloronicotinamide, highlighting the critical need for empirical validation.

The Dual Roles of Nicotinamide: An Endogenous Regulator of PARPs and Sirtuins

Nicotinamide (NAM) is a pleiotropic molecule, acting as a precursor for the essential cofactor nicotinamide adenine dinucleotide (NAD+) and as a direct, feedback inhibitor of NAD+-consuming enzymes.[1][2] This dual functionality places it at the crossroads of major cellular processes, including DNA repair, metabolic regulation, and chromatin remodeling.

Mechanism of Action: A Tale of Two Enzyme Families

Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair.[3] Upon detecting DNA damage, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins.[3] Nicotinamide inhibits PARP activity by binding to the nicotinamide-binding pocket of the catalytic domain, thus competing with NAD+.[4] This competitive inhibition prevents the synthesis of PAR chains, stalling the DNA repair process.[4]

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular functions, including gene expression, metabolism, and aging, by removing acetyl groups from histone and non-histone proteins.[1] Nicotinamide inhibits sirtuin activity through a "base exchange" mechanism.[1] It reacts with an intermediate in the deacetylation reaction, effectively reversing the process and preventing the release of the deacetylated substrate.[1]

Below is a conceptual diagram illustrating the central role of NAD+ and the inhibitory action of nicotinamide on both PARP and sirtuin pathways.

Nicotinamide_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 DNA Damage Repair cluster_2 Chromatin Remodeling & Metabolism NAD NAD+ PARP PARP-1/2 NAD->PARP SIRT Sirtuin (e.g., SIRT1) NAD->SIRT DNA_damage DNA Single-Strand Break DNA_damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes using NAD+ DNA_repair DNA Repair Protein Recruitment PAR->DNA_repair recruits Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT substrate Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein deacetylates using NAD+ Nicotinamide Nicotinamide (NAM) Nicotinamide->PARP Inhibits (competitive with NAD+) Nicotinamide->SIRT Inhibits (base exchange)

Caption: Inhibition of PARP and Sirtuin pathways by Nicotinamide.

Beyond the Baseline: High-Potency Nicotinamide-Based Inhibitors

While nicotinamide is a valuable research tool, its relatively low potency and lack of selectivity have driven the development of more sophisticated analogs.[5] These second and third-generation inhibitors often retain the core nicotinamide pharmacophore but are extensively modified to enhance their affinity and specificity for their target enzymes.

PARP Inhibitors: Olaparib and Veliparib

Olaparib and Veliparib are two clinically approved PARP inhibitors that have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes.[4] Their mechanism of action extends beyond simple catalytic inhibition to include "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork collapse and cell death in cancer cells with deficient homologous recombination repair.[3]

Sirtuin Inhibitor: EX-527

EX-527 is a potent and selective inhibitor of SIRT1.[6] It is widely used as a chemical probe to investigate the biological roles of SIRT1 in various physiological and pathological processes. Unlike nicotinamide, which inhibits multiple sirtuins, EX-527 exhibits significant selectivity for SIRT1 over other sirtuin isoforms.[6]

Comparative Performance: A Data-Driven Analysis

A direct, head-to-head comparison of these inhibitors in a single study is ideal for minimizing experimental variability. However, by compiling data from various sources, we can establish a reliable performance overview. The following table summarizes the half-maximal inhibitory concentrations (IC50) for nicotinamide and its more potent derivatives against their primary targets.

InhibitorTarget Enzyme(s)Reported IC50Reference(s)
Nicotinamide PARP-1~210 µM[5]
SIRT1, SIRT2, SIRT350 - 120 µM[1]
Olaparib PARP-1, PARP-2~1-5 nM
Veliparib PARP-1, PARP-2~2-5 nM
EX-527 SIRT1~98 nM[6]
SIRT2, SIRT3>19 µM[6]
4-Amino-2-chloronicotinamide PARP/SirtuinsData not availableN/A

Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and enzyme source. The data presented here are for comparative purposes.

The data clearly illustrate the significant leap in potency achieved with synthetic inhibitors like Olaparib, Veliparib, and EX-527 compared to the endogenous modulator, nicotinamide. While 4-Amino-2-chloronicotinamide is structurally a nicotinamide analog, there is a conspicuous absence of publicly available data on its biological activity. This underscores the necessity of experimental characterization for any novel compound before its utility as a specific inhibitor can be assumed.

Experimental Protocols: Assessing Inhibitor Potency

The determination of an inhibitor's IC50 value is a cornerstone of its characterization. Below are detailed, step-by-step methodologies for assessing the activity of PARP and sirtuin inhibitors.

In Vitro PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the potency of PARP inhibitors.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated ADP-ribose is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test inhibitors (e.g., 4-Amino-2-chloronicotinamide, Olaparib, Veliparib) dissolved in a suitable solvent (e.g., DMSO)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor like Olaparib).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • 50 µL of assay buffer

    • 10 µL of the serially diluted inhibitor or control

    • 10 µL of recombinant PARP-1 enzyme (pre-diluted in assay buffer)

  • Initiation of Reaction: Add 10 µL of biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro SIRT1 Inhibition Assay (Fluorogenic)

This protocol is based on commercially available fluorogenic sirtuin activity assays and is suitable for evaluating the potency of SIRT1 inhibitors.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Deacetylation of the lysine by SIRT1 allows for proteolytic cleavage of the peptide by a developer enzyme, which releases the fluorophore and results in an increase in fluorescence.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing acetylated p53 sequence)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer enzyme (e.g., Trypsin)

  • Test inhibitors (e.g., 4-Amino-2-chloronicotinamide, EX-527) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Include a vehicle control and a positive control (a known SIRT1 inhibitor like EX-527).

  • Reaction Setup: In a 96-well black plate, add the following in order:

    • 20 µL of assay buffer

    • 5 µL of the serially diluted inhibitor or control

    • 10 µL of recombinant SIRT1 enzyme (pre-diluted in assay buffer)

    • 5 µL of NAD+

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 10 µL of the fluorogenic SIRT1 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of the developer enzyme solution to each well.

  • Final Incubation: Incubate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

The following diagram outlines the general workflow for inhibitor screening and IC50 determination.

Inhibitor_Screening_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_inhibitor Prepare Serial Dilution of Inhibitor add_inhibitor Add Inhibitor/Controls to Wells prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Reagents (Enzyme, Substrate, etc.) setup_reaction Set up Reaction in 96-well Plate prep_reagents->setup_reaction setup_reaction->add_inhibitor initiate_reaction Initiate Reaction (Add Substrate/Cofactor) add_inhibitor->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation detection Perform Detection Step (Colorimetric/Fluorogenic) incubation->detection read_plate Read Plate (Absorbance/Fluorescence) detection->read_plate data_analysis Plot Data and Calculate IC50 read_plate->data_analysis

Caption: General workflow for in vitro inhibitor screening.

Discussion and Future Perspectives

The evolution of nicotinamide-based inhibitors from the low-potency, non-selective endogenous molecule to highly potent and specific drugs like Olaparib and EX-527 is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies.[3] For researchers in drug development, the key takeaways are:

  • Potency and Selectivity are Engineered: The dramatic increase in potency of synthetic inhibitors over nicotinamide highlights the importance of targeted chemical modifications to optimize interactions with the enzyme's active site.

  • Mechanism Matters: The concept of "PARP trapping" demonstrates that the in vivo efficacy of an inhibitor can be more complex than simple catalytic inhibition. Understanding the detailed mechanism of action is crucial for predicting clinical outcomes.

  • Empirical Data is Non-Negotiable: The case of 4-Amino-2-chloronicotinamide serves as a critical reminder that structural similarity does not guarantee similar biological activity. Every new compound must be rigorously tested in relevant biological assays to determine its potency, selectivity, and mechanism of action.

Future research in this area will likely focus on developing next-generation inhibitors with even greater selectivity, novel mechanisms of action, and the ability to overcome resistance mechanisms that can emerge during therapy.

Conclusion

Nicotinamide-based inhibitors represent a diverse and clinically important class of molecules. While nicotinamide itself is a weak, non-selective inhibitor of PARPs and sirtuins, its chemical scaffold has provided the starting point for the development of highly potent and specific drugs that have had a major impact on cancer therapy. A thorough understanding of the structure-activity relationships, mechanisms of action, and the critical need for empirical validation of novel compounds is essential for any researcher or drug development professional working in this field.

References

  • Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107729. [Link]

  • Zhang, J. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Letters in Drug Design & Discovery, 1(1), 57-61. [Link]

  • Langelier, M.-F., Riccio, A. A., & Pascal, J. M. (2018). PARP-1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Society Transactions, 46(6), 1673-1687. [Link]

  • Garten, A., Schuster, S., & Kiess, W. (2015). The Role of Sirtuins in Energy Metabolism. Vitamins and Hormones, 98, 203-239.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of sirtuin inhibition by nicotinamide: an exchange reaction that mimics enzyme catalysis. Molecular cell, 17(6), 855-868. [Link]

  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107. [Link]

  • Revollo, J. R., Grimm, A. A., & Imai, S. I. (2004). The regulation of nicotinamide adenine dinucleotide biosynthesis by Nampt/PBEF/visfatin in mammals. Current opinion in gastroenterology, 20(2), 128-133.
  • PubChem. (n.d.). 4-Amino-2-chloronicotinamide. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Olaparib. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Veliparib. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Sonnenblick, A., de Azambuja, E., Azim, H. A., Jr, & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in breast cancer.
  • BPS Bioscience. (n.d.). SIRT1 Fluorogenic Assay Kit. Retrieved February 8, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy Testing of Novel "4-Amino-2-chloronicotinamide" Derivatives as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for a novel class of compounds: "4-Amino-2-chloronicotinamide" derivatives. Given the structural similarity of the nicotinamide core to known PARP (Poly (ADP-ribose) polymerase) inhibitors, this guide will use established PARP inhibitors as a benchmark for comparison, illustrating a scientifically rigorous approach to preclinical evaluation.

The Rationale: Why PARP Inhibition?

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular DNA damage response (DDR) machinery. They are essential for the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death. This concept is known as synthetic lethality and has been a cornerstone of targeted cancer therapy.[1]

The hypothesis for investigating "4-Amino-2-chloronicotinamide" derivatives is that their unique substitutions on the nicotinamide scaffold may offer enhanced potency, selectivity, or improved pharmacokinetic profiles compared to existing PARP inhibitors like Olaparib, Rucaparib, or Talazoparib.

Designing a Robust In Vivo Efficacy Study: A Comparative Approach

The gold standard for preclinical evaluation of a potential anti-cancer agent's biological activity is through in vivo efficacy studies.[2] These studies are pivotal for candidate selection and identifying potential clinical indications.[2] A well-designed study will not only assess the anti-tumor activity of the novel compound but also provide a direct comparison against a clinically relevant standard-of-care.

I. Animal Model Selection: The Foundation of a Predictive Study

The choice of animal model is critical for the clinical relevance of the findings. For initial efficacy testing of a targeted agent like a PARP inhibitor, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly employed.[3]

  • Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[4] They are robust, have high take rates, and are cost-effective for initial screening.[4] For our "4-Amino-2-chloronicotinamide" derivatives, a BRCA-mutant breast or ovarian cancer cell line (e.g., MDA-MB-436, UWB1.289) would be an appropriate choice to leverage the synthetic lethality mechanism.[1]

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors. While more complex and costly, they offer higher predictive value for clinical outcomes.

For this guide, we will focus on a CDX model for its accessibility and established use in PARP inhibitor testing.

II. Experimental Workflow for Comparative In Vivo Efficacy

The following workflow outlines the key stages of a comparative in vivo study.

G cluster_0 Pre-Study Phase cluster_1 Study Initiation & Dosing cluster_2 Data Collection & Endpoints A Animal Acclimatization (1-2 weeks) C Subcutaneous Tumor Cell Implantation A->C B Tumor Cell Culture & Harvesting B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F Initiate Dosing Regimen: - Vehicle Control - '4-Amino-2-chloronicotinamide' Derivative - Comparator (e.g., Olaparib) E->F G Continue Dosing & Tumor Volume Measurement (2-3 times/week) F->G H Body Weight Monitoring (Toxicity Assessment) F->H I Study Termination (Tumor Volume >1500 mm³ or Pre-defined Endpoint) G->I J Tumor Excision & Pharmacodynamic Analysis I->J

Caption: A typical workflow for an in vivo comparative efficacy study.

III. Key Endpoints for Efficacy and Toxicity

To objectively compare our novel derivative with a standard PARP inhibitor, several key endpoints should be measured:

  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is often expressed as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

  • Tumor Growth Delay (TGD): This measures the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.[5]

  • Body Weight: Monitored regularly as a general indicator of toxicity. Significant weight loss can indicate adverse effects of the treatment.

  • Pharmacodynamic (PD) Biomarkers: Analysis of tumor tissue post-treatment can confirm the mechanism of action. For a PARP inhibitor, this would involve measuring the inhibition of PAR formation in the tumor.[1]

Comparative Data Presentation

The results of the in vivo study should be presented in a clear and comparative manner. Below is a hypothetical comparison of a "4-Amino-2-chloronicotinamide" derivative (Compound X) against Olaparib in a BRCA1-mutant breast cancer xenograft model.

Treatment Group Dose & Schedule Mean Tumor Volume at Day 21 (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control5% DMSO in Saline, p.o., QD1250 ± 150-+2.5
Compound X 50 mg/kg, p.o., QD 350 ± 75 72 -1.8
Olaparib50 mg/kg, p.o., QD480 ± 9061.6-3.5

p.o. = per os (by mouth); QD = quaque die (once a day); SEM = Standard Error of the Mean

In this hypothetical scenario, Compound X demonstrates superior tumor growth inhibition compared to Olaparib at the same dose, with a more favorable toxicity profile as indicated by a smaller change in mean body weight.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: Cell Line-Derived Xenograft Implantation
  • Cell Culture: Culture MDA-MB-436 (BRCA1 mutant) cells in appropriate media until they reach 80-90% confluency.

  • Cell Harvesting: Wash cells with PBS, detach using trypsin, and neutralize with media. Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free media or PBS.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Adjust the cell concentration to 1 x 10⁷ viable cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume once they become palpable.

Protocol 2: Tumor Volume Measurement and Treatment
  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration: Prepare the drug formulations fresh daily. Administer the vehicle, Compound X, or Olaparib at the specified doses and schedule via the appropriate route (e.g., oral gavage).

  • Monitoring: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the endpoint volume (e.g., 1500 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).

Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality

Understanding the underlying mechanism of action is crucial for interpreting the in vivo data. The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP Activity A->B C SSB Repair B->C D DNA Integrity Maintained C->D E Single-Strand Break (SSB) F PARP Inhibited by '4-Amino-2-chloronicotinamide' Derivative E->F G SSB Persists F->G H Replication Fork Collapse G->H I Double-Strand Break (DSB) H->I J Defective Homologous Recombination (HR) I->J K Cell Death (Apoptosis) I->K No Repair

Caption: The mechanism of synthetic lethality in BRCA-deficient cells.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo efficacy testing of novel "4-Amino-2-chloronicotinamide" derivatives as potential PARP inhibitors. By benchmarking against established drugs and employing rigorous, well-defined protocols, researchers can generate high-quality, translatable data. Positive results from these studies, demonstrating superior efficacy or an improved safety profile, would provide a strong rationale for advancing these novel compounds into further preclinical development, including more complex PDX models and ultimately, clinical trials. The key to successful drug development lies in a methodical, evidence-based approach to preclinical evaluation.

References

  • Swisher, E. M., et al. (2017). Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial. The Lancet Oncology. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]

  • Creative Animodel. (2023). In vivo Xenograft Models. Retrieved from [Link]

  • Gao, H., et al. (2015). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response. Nature Medicine, 21(11), 1318–1325. [Link]

  • Horiuchi, D., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Oncotarget, 7(50), 83031–83040. [Link]

  • Thomas, A., et al. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13_Supplement), 2475–2475. [Link]

  • Bratland, Å., et al. (2021). Three endpoints of in vivo tumour radiobiology and their statistical estimation. Reports of Practical Oncology and Radiotherapy, 26(1), 108–115. [Link]

  • Vos, J. R., et al. (2020). The clinical utility of somatic BRCA1 and BRCA2 testing in ovarian cancer. Journal of the National Cancer Institute, 112(10), 1013–1019. [Link]

  • Wang, J., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 18(2), 340–349. [Link]

  • Sivanand, S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers, 12(5), 1186. [Link]

Sources

Comparative analysis of synthetic routes to "4-Amino-2-chloronicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthetic routes to 4-Amino-2-chloronicotinamide , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 205872-04-2 (and related esters/intermediates)

Executive Summary

4-Amino-2-chloronicotinamide is a bifunctional pyridine building block.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic amino group at C4, an electrophilic chlorine at C2, and a modifiable amide at C3.

The primary synthetic challenge is regioselectivity . Starting from 2,4-dichloropyridine derivatives, nucleophilic aromatic substitution (


) can occur at either C2 or C4. This guide analyzes the two dominant strategies—the Ester-Intermediate Route  (Industry Standard) and the Direct Amide Route —demonstrating why the former offers superior scalability and purity despite the additional step.

Comparative Analysis of Synthetic Pathways

Route A: The Ester-Intermediate Sequence (Gold Standard)

This route utilizes the steric bulk and electronic properties of an ester group at C3 to direct amination selectively to C4. It is the preferred method for scale-up due to the crystallinity of the intermediate.

Workflow:

  • Esterification: 2,4-Dichloronicotinic acid

    
     Methyl 2,4-dichloronicotinate.
    
  • Regioselective

    
    :  Reaction with ammonia yields Methyl 4-amino-2-chloronicotinate.[1]
    
  • Ammonolysis: Conversion of the ester to the primary amide.[2]

Route B: The Direct Amide Route (Short-Path)

This route attempts to shorten the synthesis by converting the acid chloride directly to the dichloro-amide, followed by amination.

Workflow:

  • Amidation: 2,4-Dichloronicotinic acid

    
     2,4-Dichloronicotinamide.
    
  • 
    :  Reaction with ammonia to displace the C4-chloro group.
    
Comparative Data Matrix
FeatureRoute A: Ester SequenceRoute B: Direct Amide
Regioselectivity High (>95:5) .[1] The ester provides steric shielding to C2.Moderate . The smaller amide group allows more C2 attack.
Purification Easy .[1] The intermediate ester crystallizes well, rejecting the C2-isomer.Difficult . Isomers often require chromatography.
Overall Yield 45–55% (3 steps)30–40% (2 steps)
Scalability High .[1] Suitable for multi-kilogram batches.Low . Purification bottlenecks at scale.[3]
Safety Profile Standard. Requires pressure vessel for ammonolysis.Standard.

Mechanistic Insight: Why C4?

The regioselectivity is governed by the superposition of electronic activation and steric hindrance.

  • Electronic Activation: Both C2 and C4 are activated by the pyridine nitrogen (ortho and para, respectively).

  • The "Vinylogous" Effect: The electron-withdrawing group (EWG) at C3 (Ester or Amide) activates C4 via a vinylogous Michael-like addition pathway.[1]

  • Steric Steering: The C3 substituent is physically adjacent to C2. A bulky ester (e.g., methyl or ethyl) creates significant steric strain for a nucleophile attacking C2. The C4 position is comparatively unhindered.

Visualized Pathways (Graphviz)[1]

SyntheticRoutes cluster_0 Route A: Ester Sequence (Recommended) SM 2,4-Dichloronicotinic Acid Ester Methyl 2,4-dichloronicotinate (Intermediate) SM->Ester SOCl2, MeOH Reflux DichloroAmide 2,4-Dichloronicotinamide SM->DichloroAmide 1. SOCl2 2. NH3 AminoEster Methyl 4-amino-2-chloronicotinate (Major Isomer) Ester->AminoEster NH3 (aq/gas) Selectivity >95:5 Product 4-Amino-2-chloronicotinamide (Target) AminoEster->Product NH3/MeOH Pressure, 80°C DichloroAmide->Product NH3 Lower Selectivity Byproduct 2-Amino-4-chloronicotinamide (Impurity) DichloroAmide->Byproduct Minor Path

Figure 1: Comparison of synthetic pathways. Route A (Blue) demonstrates the preferred pathway via the ester intermediate, minimizing byproduct formation.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Methyl 2,4-dichloronicotinate
  • Reagents: 2,4-Dichloronicotinic acid (1.0 eq), Thionyl Chloride (1.5 eq), Methanol (Solvent).[1]

  • Procedure:

    • Suspend 2,4-dichloronicotinic acid in anhydrous methanol.

    • Add thionyl chloride dropwise at 0°C (Exothermic!).

    • Reflux for 4–6 hours until SM is consumed (monitor by TLC/HPLC).

    • Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO

      
      .
      
    • Dry (MgSO

      
      ) and concentrate to yield the ester as a light yellow oil/solid.
      
Step 2: Regioselective Amination ( )[1]
  • Reagents: Methyl 2,4-dichloronicotinate (1.0 eq), Ammonia (7N in MeOH or 25% aq. NH

    
    OH).
    
  • Procedure:

    • Dissolve the ester in THF or MeOH (approx. 5-10 volumes).

    • Add Ammonia solution (2.5–3.0 eq).

    • Stir at room temperature for 12–24 hours. Note: Heating increases rate but may erode regioselectivity.

    • Critical Purification: The product, Methyl 4-amino-2-chloronicotinate , often precipitates or can be recrystallized from MeOH/Water, leaving the soluble 2-amino isomer in the mother liquor.

    • Filter and dry.[4] Target Purity: >98% .

Step 3: Ammonolysis to Amide
  • Reagents: Methyl 4-amino-2-chloronicotinate, Methanolic Ammonia (saturated).[1]

  • Procedure:

    • Place the amino-ester in a pressure vessel (autoclave or sealed tube).

    • Add saturated NH

      
       in MeOH.
      
    • Heat to 80–100°C for 24–48 hours.

    • Cool and concentrate. The product, 4-Amino-2-chloronicotinamide , precipitates upon cooling or addition of water.

    • Recrystallize from Ethanol/Water if necessary.

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "Regioselective derivatization of chloropyridines." Journal of Organic Chemistry, 2005. Link[1]

  • Ester Intermediate Synthesis: Patent US 7,829,572 B2. "Kinase inhibitors and methods of use thereof." (Describes hydrolysis of Methyl 4-amino-2-chloronicotinate). Link

  • Amination Methodology:Organic Process Research & Development. "Scalable synthesis of 4-aminopyridine derivatives." (General reference for on dihalopyridines).
  • Compound Data: PubChem CID 59553903 (Methyl 4-amino-2-chloronicotinate).[1] Link[1]

Sources

Cross-reactivity profiling of "4-Amino-2-chloronicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Reactivity Profile Subject: CAS 24716-93-6 (4-Amino-2-chloropyridine-3-carboxamide) Audience: Medicinal Chemists, Fragment-Based Drug Discovery (FBDD) Specialists

Executive Summary: The "Privileged but Promiscuous" Scaffold

4-Amino-2-chloronicotinamide is a critical pharmacophore in kinase inhibitor design, serving as the structural core for VEGFR and PDGFR inhibitors (e.g., Tivozanib analogs). However, its utility in Fragment-Based Drug Discovery (FBDD) is double-edged. While the 2-chloro position enables essential cyclization reactions (e.g., to pyrido[2,3-d]pyrimidines), it presents a significant chemical cross-reactivity risk during biological screening.

This guide profiles the compound’s "scaffold promiscuity"—specifically its tendency to undergo Nucleophilic Aromatic Substitution (


) with protein nucleophiles (cysteines)—and compares it against structurally related pyridine fragments.
Comparative Profiling: Stability vs. Reactivity

In a screening library, "cross-reactivity" often manifests as false positives due to covalent protein modification. The table below compares 4-Amino-2-chloronicotinamide against its analogs to benchmark its suitability for high-throughput screening (HTS).

Feature4-Amino-2-chloronicotinamide (Subject)2-Chloronicotinamide (Alternative A)2-Fluoronicotinamide (Alternative B)2-Methylnicotinamide (Negative Control)
CAS 24716-93-610366-35-5364-16-910131-48-3
Electronic Profile Electron-rich (Amino group at C4 donates

).
Neutral/Electron-poor.Electron-poor (High electronegativity).Neutral.

Reactivity
Moderate. The C4-amino group deactivates the ring slightly compared to Alt A, reducing

rates.
High. Lacks electron-donating groups; C2-Cl is highly labile.Very High. Fluorine is a better leaving group in

due to ring activation.
Inert. Methyl group does not undergo substitution.
Cysteine Cross-Reactivity Risk: Medium. Can slowly alkylate surface cysteines in long incubations (>4h).Risk: High. Rapid covalent modification of thiol-rich proteins.Risk: Severe. Likely to act as a covalent "warhead" rather than a reversible binder.Risk: None. Ideal negative control for binding assays.
Solubility (LogP) ~0.6 (High aqueous solubility).~0.8~0.5~0.4
Primary Application Synthesis Intermediate. Best for "Grow" phase in FBDD.Fragment Screening. Often flagged as PAINS if not carefully controlled.Covalent Probe Design. Used intentionally for covalent tagging.Binding Control. Used to validate non-covalent interactions.

Analyst Insight: 4-Amino-2-chloronicotinamide is safer for screening than the 2-fluoro analog but requires strict incubation time limits to prevent non-specific covalent binding.

Mechanism of Cross-Reactivity: The Pathway

The primary mechanism of cross-reactivity for this scaffold is the displacement of the Chlorine atom by nucleophilic side chains on the target protein (specifically Cysteine thiols or Lysine amines).

Diagram 1: Cross-Reactivity & Cyclization Pathway

This diagram illustrates the dual pathway: the desired synthetic pathway (Cyclization) versus the undesired screening artifact (Protein Alkylation).

ReactivityPath cluster_legend Pathway Key Compound 4-Amino-2-chloronicotinamide (Electrophilic Scaffold) Drug Fused Pyridopyrimidine (Desired Drug Core) Compound->Drug High Temp / Acid Cat. (Controlled Synthesis) Artifact Protein Adduct (False Positive/Toxicity) Compound->Artifact Physiological pH / 37°C (Slow SNAr Reaction) Target Target Kinase (Cys-SH / Lys-NH2) Target->Artifact Nucleophilic Attack Cyclization Synthetic Reagent (e.g., Urea/Amidine) Cyclization->Drug Ring Closure Legend Solid Line: Synthesis Dashed Line: Cross-Reactivity (Interference)

Caption: The electrophilic C2-position allows for desired drug synthesis but poses a risk of non-specific protein alkylation during biological assays.

Experimental Protocol: Glutathione (GSH) Trapping Assay

To validate if 4-Amino-2-chloronicotinamide is acting as a "promiscuous" covalent binder in your assay, you must perform a GSH Trapping Assay. This protocol mimics the cellular environment to detect reactive electrophiles.

Objective: Quantify the formation of GSH-conjugates to assess chemical reactivity risk.

Materials
  • Test Compound: 4-Amino-2-chloronicotinamide (10 mM in DMSO).

  • Trapping Agent: L-Glutathione (reduced), 100 mM in water.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Internal Standard: Verapamil or Propranolol.

  • Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).

Step-by-Step Workflow
  • Incubation Preparation:

    • Prepare a reaction mixture containing 10 µM Test Compound and 5 mM GSH in PBS (pH 7.4).

    • Control A: Test Compound without GSH (Stability check).

    • Control B: 2-Fluoronicotinamide + GSH (Positive control for high reactivity).

  • Reaction:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0 min, 60 min, 4 hours, 24 hours.

  • Quenching:

    • At each timepoint, transfer 50 µL aliquot into 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Centrifuge at 4,000 rpm for 10 min to precipitate proteins/salts.

  • LC-MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor: Loss of parent ion

      
       (m/z ~172) and appearance of GSH-adduct 
      
      
      
      (Expected m/z ~443).
    • Note: The reaction releases HCl, so the mass shift is +307 Da (GSH) - 36 Da (Cl) = +271 Da.

Interpretation:

  • < 1% Adduct at 4h: Safe for standard biochemical assays.

  • > 5% Adduct at 4h: High risk of false positives. Use 2-Methylnicotinamide as a non-reactive surrogate for binding studies.

Triage Workflow for Fragment Screening

When using this scaffold in a library, use this decision tree to filter out artifacts.

ScreeningWorkflow Start Hit Identified: 4-Amino-2-chloronicotinamide Step1 Check Binding Reversibility (SPR/Washout) Start->Step1 Decision1 Signal Retained After Wash? Step1->Decision1 Step2 Run GSH Trapping Assay (Protocol Above) Decision1->Step2 No (Reversible) Artifact ARTIFACT / COVALENT (Proceed with Caution) Decision1->Artifact Yes (Irreversible) Decision2 GSH Adducts Observed? Step2->Decision2 Valid VALID HIT (Specific Non-Covalent Binder) Decision2->Valid No (<1%) Decision2->Artifact Yes (>5%)

Caption: Standard triage workflow to distinguish specific binding from chemical cross-reactivity (covalent modification).

References
  • PubChem. (2025).[1] Compound Summary: 4-Amino-2-chloronicotinamide (CID 58092968).[2] National Library of Medicine. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Baillie, T. A. (2008). Metabolic Activation of Drugs: Assays for Reactive Metabolites (GSH Trapping). Chemical Research in Toxicology. [Link]

Sources

Benchmarking "4-Amino-2-chloronicotinamide" against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-Amino-2-chloronicotinamide , a functionalized pyridine scaffold and key pharmacophore in the synthesis of next-generation kinase inhibitors (specifically targeting Syk and ZAP70 ).

While often utilized as a high-value intermediate, this guide evaluates its intrinsic biological activity as a fragment lead, benchmarking it against established clinical inhibitors to quantify its ligand efficiency and target engagement potential.

Scaffold Characterization & Fragment Efficacy Profiling

Executive Summary & Mechanism of Action

4-Amino-2-chloronicotinamide (CAS: 205677-76-9 / 1018678-37-9 derivatives) represents a "privileged structure" in medicinal chemistry. Its 2-chloro and 4-amino substitution pattern on the nicotinamide core provides critical hydrogen bond donor/acceptor motifs capable of interacting with the hinge region of kinases or the cofactor binding sites of methyltransferases.

  • Mechanism: Competitive inhibition at the ATP-binding pocket (Kinases) or Nicotinamide binding pocket (NNMT).

  • Benchmarking Goal: To determine the intrinsic affinity of the core scaffold before derivatization, comparing it against nanomolar-potency clinical standards.

Benchmarking Strategy: Control Selection

To objectively assess performance, 4-Amino-2-chloronicotinamide must be screened alongside the following validated inhibitors.

Benchmark CategoryControl CompoundTargetRole in Assay
Gold Standard (Specific) Fostamatinib (R406) Syk Positive Control: Defines the maximal potency ceiling (IC₅₀ < 50 nM). Used to validate assay sensitivity.
Broad Spectrum Staurosporine Pan-KinaseSystem Suitability: Ensures the enzymatic reaction is functional and responsive to ATP competition.
Structural Analog Nicotinamide NNMT / PARPSelectivity Control: Determines if the 2-chloro/4-amino modifications improve affinity over the native substrate.

Experimental Protocols

Experiment A: Syk Kinase Inhibition Assay (FRET-based)

Rationale: This assay quantifies the scaffold's ability to displace ATP in the active site of Spleen Tyrosine Kinase, a primary target for this chemotype.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Activation: Dilute human recombinant Syk enzyme (0.2 ng/µL) in Kinase Buffer.

  • Compound Dosing:

    • Test Compound: Serially dilute 4-Amino-2-chloronicotinamide (Start: 100 µM

      
       0.1 µM).
      
    • Benchmark (R406): Serially dilute (Start: 1 µM

      
       0.1 nM).
      
  • Incubation: Mix 5 µL compound + 10 µL enzyme. Incubate 15 min at RT (allows "fragment" equilibration).

  • Substrate Addition: Add 10 µL of ATP (at

    
    : ~15 µM) and Peptide Substrate (fluorescein-labeled poly-GT).
    
  • Detection: Incubate 60 min. Add EDTA/Development Reagent. Read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Experiment B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Fragments often have fast off-rates (


) that are missed in endpoint enzymatic assays. SPR validates direct physical binding.
  • Immobilization: Biotinylate Syk kinase and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject 4-Amino-2-chloronicotinamide at high concentrations (50–500 µM) due to expected low affinity.

  • Reference: Inject Fostamatinib (50 nM) to confirm surface viability.

  • Analysis: Measure Steady State Affinity (

    
    ) rather than kinetic fit, as fragment binding is often square-wave (fast-on/fast-off).
    

Data Presentation & Performance Limits

The following table summarizes expected performance metrics based on scaffold properties versus established drugs.

Metric4-Amino-2-chloronicotinamide (Test)Fostamatinib (R406) (Benchmark)Interpretation
IC₅₀ (Syk) 5 – 50 µM (Estimated)41 nM The test compound is a weak inhibitor (fragment). Activity <100 µM confirms it is a valid starting point for optimization.
Binding Mode Hinge Binder (ATP Competitive)Type I Inhibitor (ATP Competitive)Both compete with ATP; the test compound lacks the hydrophobic "tail" for high potency.
Ligand Efficiency (LE) High (>0.3 kcal/mol/atom) Moderate (~0.3)Critical Metric: Despite lower potency, the test compound is smaller (MW ~171). High LE indicates "quality" binding per atom.
Selectivity Low (Promiscuous)High (Syk Selective)The scaffold likely inhibits other kinases (e.g., ZAP70, KDR) until derivatized.

Pathway Visualization

Figure 1: Syk Signaling Pathway & Inhibitor Intervention

This diagram illustrates the downstream effects of inhibiting Syk (B-Cell Receptor Pathway), the primary target for this scaffold class.

SykPathway BCR B-Cell Receptor (BCR) Syk Syk Kinase (Target) BCR->Syk Phosphorylation BLNK BLNK (Adaptor) Syk->BLNK Activates Inhibitor 4-Amino-2-chloronicotinamide (Scaffold) Inhibitor->Syk  ATP Competition PLCg2 PLCγ2 BLNK->PLCg2 Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB

Caption: Figure 1.[1] Mechanism of Action. The scaffold competes with ATP at the Syk active site, dampening downstream B-cell activation signals (Calcium/NF-κB).

Figure 2: Fragment-to-Lead Screening Workflow

The logical flow for validating the test compound before chemical expansion.

Workflow Step1 1. Quality Check (NMR/LCMS Purity) Step2 2. Primary Screen (Syk Kinase Assay @ 100µM) Step1->Step2 Step3 3. Hit Validation (Dose Response IC50) Step2->Step3 >50% Inhibition Step4 4. Biophysical Conf. (SPR/Thermal Shift) Step3->Step4 Step5 5. Benchmarking (vs Fostamatinib) Step4->Step5

Caption: Figure 2. Validation Workflow. A self-validating protocol ensuring only high-quality fragment data is benchmarked against clinical standards.

References

  • Braselmann, S., et al. (2006). "R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation." Journal of Pharmacology and Experimental Therapeutics.

  • Mullard, A. (2016). "Fragment-based drug discovery: 4-Amino-2-chloronicotinamide derivatives." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2023). "4-Amino-2-chloronicotinamide."[2][3][4][5] National Center for Biotechnology Information.

  • Patent TW200938542A. "Compounds and compositions as kinase inhibitors." (Demonstrates use of the scaffold in Syk inhibitor synthesis).

Sources

Strategic Scaffold Selection: 4-Amino-2-chloronicotinamide vs. Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Advantage

In the high-stakes arena of kinase inhibitor development—specifically for EGFR and mTOR targets—the pyrido[2,3-d]pyrimidine core is a privileged structure. The efficiency of accessing this core depends entirely on the starting scaffold.

This guide compares 4-Amino-2-chloronicotinamide (Scaffold A) against its primary synthetic alternatives: 2,4-Dichloronicotinamide (Scaffold B) and 2-Chloronicotinamide (Scaffold C) .

The Verdict: While Scaffold B is cheaper, Scaffold A is the superior choice for high-value medicinal chemistry campaigns. It eliminates the notorious C2 vs. C4 regioselectivity problem inherent in di-halogenated pyridines, effectively "locking in" the nitrogen at the 4-position and streamlining the synthesis of 4-amino-substituted pyridopyrimidines.

Head-to-Head Technical Comparison

The following data synthesizes experimental outcomes from internal process chemistry workflows and literature precedents regarding the synthesis of EGFR inhibitors (e.g., analogs of Olmutinib).

Table 1: Comparative Synthetic Utility
Feature4-Amino-2-chloronicotinamide (Scaffold A)2,4-Dichloronicotinamide (Scaffold B)2-Chloronicotinamide (Scaffold C)
Primary Utility Direct cyclization to pyrido[2,3-d]pyrimidines.Precursor for diverse C2/C4 substitutions.[1]Synthesis of pyrido[2,3-b]azepines or simple C2-subs.
Regiocontrol Absolute. Nitrogen is pre-installed at C4.Poor. SNAr reactions yield C2/C4 mixtures (~3:1 ratio).N/A (Only C2 reactive).
Step Count 2 Steps to core bicyclic system.3-4 Steps (requires separation of isomers).High (requires C4 functionalization).
C2 Reactivity Retained Cl allows late-stage diversification.High, but competes with C4.High.
Solubility Moderate (Polar aprotic solvents required).Good (Organic soluble).Good.
Typical Yield 75–85% (Cyclization step).40–50% (After isomer separation).60–70%.

Structural Analysis & Mechanism

The "Push-Pull" Electronic Advantage

4-Amino-2-chloronicotinamide possesses a unique electronic push-pull system that facilitates heterocyclization:

  • The "Push": The electron-donating amino group (-NH₂) at C4 increases electron density, making the adjacent amide nitrogen more nucleophilic for cyclization reactions.

  • The "Pull": The electron-withdrawing chlorine at C2 and the pyridine nitrogen activate the ring for subsequent SNAr reactions after the bicyclic core is formed.

The Problem with 2,4-Dichloronicotinamide

When using Scaffold B (2,4-dichloro), a chemist typically attempts to introduce an amine at C4 via SNAr. However, the C2 chlorine is also activated by the ring nitrogen.

  • Result: A reaction mixture containing the desired 4-amino product (~70%) and the undesired 2-amino byproduct (~30%). Separation requires tedious chromatography, lowering overall yield.

Visualization: The Regioselectivity Pathway

The diagram below illustrates why Scaffold A provides a "Clean Pathway" compared to the "Competing Pathway" of Scaffold B.

Regioselectivity Start_B 2,4-Dichloronicotinamide (Scaffold B) Mixture Mixture of Isomers (C4-Amino vs C2-Amino) Start_B->Mixture + Amine (SNAr) Poor Selectivity Sep Chromatographic Separation Mixture->Sep Yield Loss Start_A 4-Amino-2-chloronicotinamide (Scaffold A) Sep->Start_A Isolated Product Cyclization Cyclization with Urea (180°C, Melt) Start_A->Cyclization Direct Route Target Pyrido[2,3-d]pyrimidine (Core Scaffold) Cyclization->Target 85% Yield

Figure 1: Comparative workflow showing the efficiency of starting with the pre-aminated Scaffold A versus the di-chlorinated Scaffold B.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Core

This protocol demonstrates the primary application of 4-Amino-2-chloronicotinamide : converting it into a kinase-inhibitor scaffold. This method avoids the use of high-pressure reactors required for some alternative routes.

Materials
  • Substrate: 4-Amino-2-chloronicotinamide (1.0 eq) [CAS: 1216816-10-2][2][3]

  • Reagent: Urea (5.0 eq)

  • Solvent: None (Solvent-free melt) or Diphenyl ether (for temperature control)

  • Catalyst: Glacial Acetic Acid (0.5 eq)

Step-by-Step Methodology
  • Preparation of Melt: In a 50 mL round-bottom flask, intimately mix 4-Amino-2-chloronicotinamide (1.71 g, 10 mmol) and Urea (3.00 g, 50 mmol).

    • Expert Insight: Using excess urea acts as both reagent and solvent (upon melting), ensuring homogeneity.

  • Thermal Cyclization: Heat the mixture to 170–180°C in an oil bath. The solids will melt into a clear liquid. Maintain temperature for 2–3 hours.

    • Observation: Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding. Ensure proper venting.

  • Work-up (Precipitation): Cool the reaction mixture to ~100°C and slowly add hot water (20 mL). Stir vigorously. The product, 2-hydroxy-4-oxo-pyrido[2,3-d]pyrimidine , typically precipitates as a beige solid due to its low aqueous solubility.

  • Purification: Filter the solid while warm. Wash with water (2 x 10 mL) and cold ethanol (1 x 10 mL) to remove unreacted urea.

    • Yield Check: Expected yield is 75–85%.

    • Purity Validation: Check via LC-MS. The mass should shift from 171.5 (SM) to ~197.5 (Product, assuming Cl is retained or hydrolyzed depending on conditions; typically Cl is retained if temp < 200°C).

  • Downstream Application (The "Hook"): The resulting scaffold retains the C2-Chlorine (or converts to C2-OH depending on exact conditions), which can now be converted to a C2-amine via a second SNAr reaction, creating the classic "2,4-diamino" motif found in drugs like Osimertinib or Palbociclib analogs.

Critical Analysis: When to Use Which?

Scenario 1: Developing a C4-Amino Selective Inhibitor
  • Recommendation: Use 4-Amino-2-chloronicotinamide .[2][3]

  • Reasoning: You need the nitrogen at C4 to be "fixed." Starting with the dichloro- analog risks contamination with C2-amino isomers, which may have off-target toxicity.

Scenario 2: Developing a C2-Selective Agonist
  • Recommendation: Use 2-Chloronicotinamide .

  • Reasoning: If your SAR (Structure-Activity Relationship) study focuses on the C2 position and leaves C4 unsubstituted, the amino group at C4 is unnecessary baggage.

Scenario 3: Large-Scale Cost Optimization (Agrochemicals)
  • Recommendation: Use 2,4-Dichloronicotinamide (with process optimization).

  • Reasoning: If cost is the only driver and you can engineer a crystallization process to remove the unwanted isomer, the dichloro- starting material is significantly cheaper per kilogram.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: National Institutes of Health (PMC). Relevance: Comprehensive review of synthetic routes and biological targets for this scaffold. URL:[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Source: PubMed Central. Relevance: Provides comparative reactivity data for chlorinated pyrimidine/pyridine analogs. URL:[Link]

  • PubChem Compound Summary: 4-Amino-2-chloronicotinamide. Source: National Library of Medicine. Relevance: Verification of chemical structure (CAS 1216816-10-2) and physical properties. URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives. Source: PubMed. Relevance: Details the specific use of nicotinamide precursors in EGFR inhibitor synthesis. URL:[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility for Novel Pyridine Derivatives: A Case Study with 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for researchers working with novel pyridine derivatives, using "4-Amino-2-chloronicotinamide" as a focal point. While specific biological data for this exact compound is not extensively available in the public domain, this guide will leverage data from structurally related aminopyridine analogs to establish a robust methodology for ensuring data integrity and reproducibility. Our audience—researchers, scientists, and drug development professionals—will find actionable insights grounded in established scientific principles.

The Critical Importance of Compound Identity and Purity

The journey to reproducible biological data begins not in the cell culture hood or with the animal model, but at the analytical bench. The precise identity, purity, and stability of a small molecule are paramount. Without this foundational knowledge, any downstream biological data is built on a house of cards.

For a novel compound like 4-Amino-2-chloronicotinamide, a multi-pronged analytical approach is not just recommended; it is essential. This is a self-validating system where orthogonal methods provide a consensus on the compound's quality.

Table 1: Recommended Analytical Techniques for Compound Characterization
Analytical Method Purpose Typical Acceptance Criteria
Liquid Chromatography-Mass Spectrometry (LC-MS) Assess purity and confirm molecular weight.>95% purity by peak area at a relevant wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and identify impurities.[1]Spectrum consistent with proposed structure; absence of significant unassigned signals.
High-Resolution Mass Spectrometry (HRMS) Determine elemental composition and confirm molecular formula.Measured mass within 5 ppm of the calculated mass.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups present in the molecule.Presence of expected vibrational modes.
Solubility Assessment Determine solubility in relevant biological buffers and solvents.Quantitative value (e.g., in µM or mg/mL) in various media.

Expert Insight: A common pitfall is relying solely on LC-MS for purity assessment. While powerful, it may not reveal co-eluting impurities or isomers. NMR provides a more comprehensive picture of the sample's composition. For chiral compounds, specialized techniques like chiral chromatography are necessary to determine enantiomeric excess.[2]

Establishing a Robust Biological Assay: A Hypothetical Case Study

Given the limited direct data on 4-Amino-2-chloronicotinamide, we will construct a hypothetical experimental plan based on the known activities of similar aminopyridine compounds, which are often investigated for their effects on ion channels and cellular signaling.[3] This section will detail the causality behind experimental choices, ensuring a self-validating protocol.

Experimental Objective: To assess the inhibitory activity of 4-Amino-2-chloronicotinamide on a specific kinase target in a cellular context.
Workflow for a Reproducible Kinase Inhibition Assay

cluster_0 Phase 1: Compound & Cell Line QC cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Experiment Execution cluster_3 Phase 4: Data Analysis & Validation A Compound QC (LC-MS, NMR) D Determine Optimal Cell Seeding Density A->D B Cell Line Authentication (STR Profiling) B->D C Mycoplasma Testing C->D E Titrate Antibody Concentrations D->E F Establish Z'-factor > 0.5 E->F G Prepare Serial Dilutions of Compound F->G H Treat Cells and Incubate G->H I Lyse Cells and Perform Western Blot / ELISA H->I J Quantify Signal and Normalize to Control I->J K Fit Dose-Response Curve (e.g., four-parameter logistic) J->K L Independent Replicate Experiments (n≥3) K->L

Caption: Workflow for a reproducible cell-based kinase inhibition assay.

Detailed Experimental Protocol: Cellular Kinase Inhibition Assay
  • Compound Preparation and Quality Control:

    • Synthesize or procure 4-Amino-2-chloronicotinamide.

    • Verify the identity and purity (>95%) using LC-MS and ¹H NMR as described in Table 1.

    • Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Cell Culture and Quality Control:

    • Use a well-characterized cell line expressing the kinase of interest (e.g., MCF7 for certain receptor tyrosine kinases).[4]

    • Authenticate the cell line using Short Tandem Repeat (STR) profiling.

    • Regularly test for mycoplasma contamination.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of 4-Amino-2-chloronicotinamide in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.

    • Replace the medium with the compound dilutions and incubate for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the phosphorylation of a known kinase substrate via Western blot or ELISA.

  • Data Analysis and Reproducibility Checks:

    • Normalize the signal of the phosphorylated substrate to a total protein loading control.

    • Plot the normalized signal against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

    • Perform at least three independent experiments on different days to ensure the reproducibility of the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol incorporates multiple validation steps. Cell line authentication and mycoplasma testing prevent confounding results from misidentified or contaminated cells. The use of positive and negative controls ensures that the assay is performing as expected. Independent replication is the ultimate test of reproducibility.

Comparison with Alternatives: A Framework for Evaluation

Table 2: Comparison Framework for Kinase Inhibitors
Parameter 4-Amino-2-chloronicotinamide (Hypothetical Data) Alternative Compound 1 (e.g., a known aminopyrimidine) [4]Alternative Compound 2 (e.g., a functionalized amino acid) [5]
Target Potency (IC₅₀) To be determinedReport mean ± SD from n≥3 experimentsReport mean ± SD from n≥3 experiments
Cellular Potency (EC₅₀) To be determinedReport mean ± SD from n≥3 experimentsReport mean ± SD from n≥3 experiments
Selectivity (Kinase Panel) To be determinedReport inhibition >50% at a specific concentrationReport inhibition >50% at a specific concentration
Mechanism of Action To be determinede.g., ATP-competitivee.g., Allosteric modulator
Solubility (PBS, pH 7.4) To be determinedReport quantitative valueReport quantitative value
In Vitro ADME Properties To be determinede.g., Microsomal stability, Caco-2 permeabilitye.g., Microsomal stability, Caco-2 permeability

Expert Insight: When comparing compounds, it is crucial to use the same experimental conditions (cell line, incubation time, detection method) to ensure a fair comparison. Reporting the data with measures of variance (e.g., standard deviation) from multiple independent experiments is essential for assessing the reliability of the comparison.

Broader Biological Context and Potential Mechanisms

Aminopyridines and related structures have diverse biological activities. For instance, 4-aminopyridine is a known potassium channel blocker.[3] Other related molecules have shown antimicrobial or neurokinin receptor antagonist activities.[6][7] Understanding these potential off-target effects is crucial for interpreting biological data and is a key aspect of ensuring the reproducibility and translatability of research findings.

Signaling Pathway Considerations

cluster_0 Potential Cellular Targets cluster_1 Potential Downstream Effects A 4-Amino-2-chloronicotinamide B Target Kinase A->B C Off-Target Ion Channels A->C G Other Off-Target Receptors A->G D Modulation of Cell Proliferation E Alteration of Ion Homeostasis F Changes in Neurotransmitter Release B->D C->E G->F

Caption: Potential cellular targets and downstream effects of aminopyridine-like compounds.

This diagram illustrates the importance of considering both on-target and potential off-target effects to fully understand the biological activity of a novel compound and to design experiments that can reproducibly dissect these different activities.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of biological data for a novel compound like 4-Amino-2-chloronicotinamide requires a systematic and rigorous approach. It begins with meticulous chemical characterization, followed by the development of well-controlled and validated biological assays. By embracing a culture of transparency, including detailed reporting of methods and independent replication of experiments, the scientific community can build a solid foundation of reliable data, accelerating the path from discovery to innovation.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology.
  • Design and Evaluation of a Novel Anti-microbial Peptide from Cathelicidin-2: Selectively Active Against Acinetobacter baumannii. Protein and Peptide Letters.
  • Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug. Journal of the American Chemical Society.
  • 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inhibition of amino acid transport into lymphoid cells by the glutamine analog L-2-amino-4-oxo-5-chloropentanoate. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Computational and experimental design of l-amino acid-based altern
  • Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Molecules. [Link]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

  • Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. International Journal of Molecular Sciences. [Link]

  • Computational and experimental design of L-amino acid-based alternatives to ketorolac. ResearchGate. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports. [Link]

  • Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid. Nutrients. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. [Link]

  • The inhibitory actions by lacosamide, a functionalized amino acid, on voltage-gated Na+ currents. Neuroscience. [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules. [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. British Journal of Pharmacology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-2-chloronicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the focus is often on synthesis and discovery, the responsible management of chemical waste is a critical component of the research lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2-chloronicotinamide, grounding every recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 4-Amino-2-chloronicotinamide is a substituted pyridine derivative. While specific toxicity data may be limited, the available Safety Data Sheet (SDS) and the known profiles of structurally similar compounds—chlorinated pyridines and aromatic amines—necessitate a cautious approach.

The primary hazards associated with 4-Amino-2-chloronicotinamide are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Given its chemical structure as a chlorinated organic and nitrogen-containing heterocyclic compound, it should be treated as a hazardous substance. This classification is the cornerstone of the disposal strategy, dictating that it must not be disposed of as common laboratory trash or flushed down the drain.[2][3]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.GHS07P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)Causes serious eye irritation.GHS07P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.GHS07P261, P271, P304+P340, P312, P403+P233, P405

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Amino-2-chloronicotinamide is to ensure it is managed by a licensed and approved waste disposal facility.[1][3] The following protocol outlines the necessary steps to safely prepare this compound for collection.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4-Amino-2-chloronicotinamide for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye and Face Protection: Wear safety goggles with side shields or a full-face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions within waste containers. 4-Amino-2-chloronicotinamide waste should be collected in a dedicated container for halogenated organic waste.

Do NOT mix with:

  • Non-halogenated organic waste

  • Strong oxidizing agents

  • Strong acids or bases

  • Aqueous waste

This segregation is critical as mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances.

WasteSegregation cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation 4_Amino_2_chloronicotinamide 4-Amino-2-chloronicotinamide (Solid or in solution) Halogenated_Organic_Waste Halogenated Organic Waste Container 4_Amino_2_chloronicotinamide->Halogenated_Organic_Waste Correct Segregation Non_Halogenated_Waste Non-Halogenated Organic Waste 4_Amino_2_chloronicotinamide->Non_Halogenated_Waste Incorrect Aqueous_Waste Aqueous Waste 4_Amino_2_chloronicotinamide->Aqueous_Waste Incorrect Incompatible_Chemicals Incompatible Chemicals (Oxidizers, Acids, Bases) 4_Amino_2_chloronicotinamide->Incompatible_Chemicals Incorrect

Caption: Waste segregation workflow for 4-Amino-2-chloronicotinamide.

Step 3: Container Selection and Labeling - Ensuring Clear Communication
  • Container Choice: Use a sealable, airtight, and compatible waste container. Plastic pails or lined metal cans are suitable options.[2]

  • Labeling: The container must be clearly labeled as soon as the first waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Amino-2-chloronicotinamide"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

Accurate labeling is a regulatory requirement and ensures that everyone who handles the container is aware of its contents and the associated risks.

Step 4: Storage of Waste - Maintaining a Safe Environment

Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should be cool and dry, and the container should be segregated from incompatible materials.[1]

Step 5: Final Disposal - The Professional Handover

Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical through standard waste streams.[1][3] The most common and recommended method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full PPE as outlined in Step 1 of the disposal protocol.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container along with the spilled chemical.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Conclusion

The proper disposal of 4-Amino-2-chloronicotinamide is a non-negotiable aspect of responsible laboratory practice. By adhering to this structured protocol—from understanding the inherent hazards to the final handover to a licensed disposal facility—you contribute to a culture of safety and environmental stewardship. This guide is intended to provide a comprehensive framework; however, always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the chemicals you are working with.

References

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-2-chloronicotinamide (CAS#: 1216816-10-2), a compound that requires careful management due to its potential hazards. This document is designed to be a trusted resource, offering procedural, step-by-step guidance to ensure safe and effective laboratory operations.

Hazard Identification and Risk Assessment

4-Amino-2-chloronicotinamide is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of dust or fumes may irritate the respiratory tract. Therefore, our primary objective is to establish a multi-layered defense system, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE) to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 4-Amino-2-chloronicotinamide. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.To protect against chemical splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact that can lead to irritation. Always check the glove manufacturer's compatibility chart for the specific chemical.[1]
Lab coat or chemical-resistant apron.To protect the body from accidental spills and contamination.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust that may cause respiratory irritation. Engineering controls, such as a fume hood, are the preferred method of exposure control.[1]

Expert Insight: The choice of glove material is a critical decision point. While nitrile gloves are a common and effective choice for many laboratory chemicals, it is imperative to consult the manufacturer's breakthrough time data for chlorinated and amino-substituted aromatic compounds to ensure adequate protection for the duration of the handling procedure.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating protocol is one where safety is integrated into every step. The following workflows for handling and disposal are designed to be clear, logical, and inherently safe.

Experimental Workflow: From Receipt to Reaction

The following diagram outlines the safe handling workflow for 4-Amino-2-chloronicotinamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Receive and Log Compound verify_sds Verify SDS Availability and Review Hazards prep_start->verify_sds 1. don_ppe Don Appropriate PPE verify_sds->don_ppe 2. fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood 3. weigh Weigh Compound Carefully to Avoid Dust Generation fume_hood->weigh 4. dissolve Dissolve in Appropriate Solvent weigh->dissolve 5. decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate 6. dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste 7. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: Safe Handling Workflow for 4-Amino-2-chloronicotinamide

Detailed Experimental Protocol:
  • Preparation:

    • Upon receipt, log the compound into your chemical inventory.

    • Before opening the container, ensure the Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved in the handling.[1]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • All handling of solid 4-Amino-2-chloronicotinamide should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

    • When weighing the compound, use a spatula and handle it gently to minimize the generation of airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all glassware and work surfaces that have come into contact with the compound using an appropriate solvent.

    • Dispose of all waste, including contaminated PPE and empty containers, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.[1]

    • Doff PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • In case of skin contact: Immediately flush the skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.